(L)-Suberyl Carnitine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3R)-3-(7-carboxyheptanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO6/c1-16(2,3)11-12(10-14(19)20)22-15(21)9-7-5-4-6-8-13(17)18/h12H,4-11H2,1-3H3,(H-,17,18,19,20)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWVEIPYMGBQPE-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858399 | |
| Record name | (3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102636-81-7 | |
| Record name | (3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physiological Concentrations of (L)-Suberyl Carnitine in Human Plasma
This guide provides a comprehensive overview of (L)-Suberyl Carnitine, a key biomarker in the diagnosis of certain metabolic disorders. Tailored for researchers, scientists, and professionals in drug development, this document delves into its physiological concentrations in human plasma, its biochemical significance, and the analytical methodologies for its precise quantification.
Introduction to this compound (C8-DC)
This compound, also known as suberylcarnitine or C8-DC (dicarboxylic carnitine), is an acylcarnitine ester. Acylcarnitines are crucial for energy metabolism, specifically in the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation. While the β-oxidation of straight-chain fatty acids is the primary energy-generating pathway, alternative routes such as ω-oxidation become significant when β-oxidation is impaired.
This compound is a product of the ω-oxidation of medium-chain fatty acids. This pathway, primarily active in the smooth endoplasmic reticulum of the liver and kidneys, serves as a salvage pathway when the primary β-oxidation process is defective[1][2]. The resulting dicarboxylic acids can then be esterified to carnitine, forming dicarboxylic acylcarnitines like this compound, which are then released into circulation.
Physiological Concentrations of this compound in Human Plasma
In healthy individuals, the concentration of this compound in plasma is typically very low, reflecting the minor role of ω-oxidation under normal physiological conditions. Elevated levels are indicative of underlying metabolic dysregulation.
| Analyte | Specimen | Age Group | Physiological Concentration Range |
| This compound (C8-DC) | Plasma | All | 0 - 0.08 µmol/L[3] |
| This compound (C8-DC) | Plasma | All | < 0.15 nmol/mL[4] |
Note on Units: The concentration is presented in both micromoles per liter (µmol/L) and nanomoles per milliliter (nmol/mL). 1 µmol/L is equivalent to 1 nmol/mL.
Clinical Significance: A Biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
The primary clinical relevance of elevated this compound lies in its role as a secondary biomarker for inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency[5][6][7]. MCAD deficiency is an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy[6].
In individuals with MCAD deficiency, the blockage of β-oxidation leads to an accumulation of medium-chain fatty acyl-CoAs. This accumulation shunts these fatty acids towards the ω-oxidation pathway, resulting in an overproduction of dicarboxylic acids, including suberic acid. Suberic acid is then esterified to carnitine, leading to a significant increase in the plasma concentration of this compound[5]. Therefore, the quantification of this compound, in conjunction with other acylcarnitines like octanoylcarnitine (C8), is a critical component of newborn screening and diagnostic testing for MCAD deficiency[7][8].
Biochemical Pathway of this compound Formation in MCAD Deficiency
Caption: Biochemical pathway of this compound formation in MCAD deficiency.
Quantification of this compound in Human Plasma: A Detailed LC-MS/MS Protocol
The gold standard for the accurate and sensitive quantification of this compound in human plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a synthesized, field-proven methodology based on established principles for acylcarnitine analysis[9][10][11][12].
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Step-by-Step Methodology
1. Sample Preparation
-
Rationale: This initial phase is critical for removing interfering substances from the plasma matrix and preparing the analyte for sensitive detection.
-
Protocol:
-
To 50 µL of human plasma, add 10 µL of an internal standard solution containing a stable isotope-labeled analog of suberylcarnitine (e.g., d3-Suberylcarnitine) in methanol. The internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response.
-
Add 200 µL of ice-cold methanol to precipitate plasma proteins. Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
2. Derivatization (Butylation)
-
Rationale: Butylation of the carboxyl groups of dicarboxylic acylcarnitines, like suberylcarnitine, increases their hydrophobicity and improves their chromatographic retention on reversed-phase columns. It also enhances their ionization efficiency in the mass spectrometer, leading to improved sensitivity[9].
-
Protocol:
-
To the dried residue, add 100 µL of 3N butanolic-HCl (prepared by bubbling HCl gas through n-butanol or by carefully adding acetyl chloride to n-butanol).
-
Seal the tubes and incubate at 65°C for 20 minutes.
-
After incubation, evaporate the butanolic-HCl to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
3. LC-MS/MS Analysis
-
Rationale: This step separates this compound from other components in the sample and then detects and quantifies it with high specificity and sensitivity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the butylated acylcarnitines.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to elute the acylcarnitines based on their hydrophobicity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Butylated this compound (C8-DC):
-
Precursor Ion (Q1): The protonated molecular ion [M+H]+ of the dibutyl ester of suberylcarnitine. The molecular weight of suberylcarnitine is 317.4 g/mol . The dibutyl ester adds two butyl groups (C4H9), each with a mass of 57.1 g/mol , and removes two hydrogens. The resulting molecular weight is approximately 431.6 g/mol . The protonated precursor ion would be m/z 432.6.
-
Product Ion (Q3): A characteristic fragment ion of carnitine, which is typically m/z 85.1[9].
-
Collision Energy (CE): This will need to be optimized for the specific instrument but will be in the range of 20-40 eV.
-
-
MRM Transition for Internal Standard (e.g., d3-dibutyl-Suberylcarnitine):
-
Precursor Ion (Q1): m/z 435.6
-
Product Ion (Q3): m/z 85.1
-
-
4. Data Analysis and Quantification
-
Rationale: To determine the concentration of this compound in the unknown plasma samples.
-
Protocol:
-
A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of this compound (and a constant concentration of the internal standard) that have undergone the same sample preparation procedure.
-
The peak area ratio of the analyte to the internal standard is plotted against the known concentration of the calibration standards.
-
The concentration of this compound in the unknown plasma samples is then calculated from the linear regression of the calibration curve.
-
Conclusion
The quantification of this compound in human plasma is a powerful tool in the investigation of inborn errors of metabolism, particularly MCAD deficiency. Its low physiological concentration makes its elevation a sensitive and specific indicator of metabolic distress. The LC-MS/MS methodology detailed in this guide provides the necessary sensitivity and specificity for its reliable measurement in a clinical and research setting. Understanding the biochemical basis of its formation and its physiological concentrations is paramount for the accurate interpretation of analytical results and for advancing our knowledge of metabolic diseases.
References
-
Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. (2025). The Medical Biochemistry Page. [Link]
-
Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(6), 1253–1263. [Link]
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology. (2025). Medscape. [Link]
-
Medium-chain acyl-coenzyme A dehydrogenase deficiency. (2023). Wikipedia. [Link]
-
Suberyl (C8-DC) - Acylcarnitine Profile, Plasma - Lab Results explained. (n.d.). HealthMatters.io. [Link]
-
Omega Oxidation of Fatty Acids. (n.d.). BYJU'S. [Link]
-
Vockley, J., & Whiteman, D. A. (2022). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®. University of Washington, Seattle. [Link]
-
Turgeon, C. T., Magera, M. J., & Rinaldo, P. (2013). A rapid UPLC–MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Analytical and Bioanalytical Chemistry, 405(2-3), 963–973. [Link]
-
Li, W., & Cohen, L. H. (2005). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers for β-oxidation. Rapid Communications in Mass Spectrometry, 19(23), 3434–3440. [Link]
-
Omega oxidation. (2023). Wikipedia. [Link]
-
Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Analytical Chemistry, 89(17), 9031–9039. [Link]
-
Bruce, S., & Gaugue, I. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. [Link]
-
LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. (2023). Restek. [Link]
-
Omega Oxidation of Fatty Acids: Steps & Significance. (2023). Allen Institute. [Link]
-
Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. (2023). Microbe Notes. [Link]
-
Flanagan, J. L., Simmons, P. A., Vehovec, J., Pryor, P. I., & Simmons, D. L. (2010). Determination of the Reference Range of Endogenous Plasma Carnitines in Healthy Adults. Annals of Clinical Biochemistry, 47(Pt 3), 257–263. [Link]
-
Omega Oxidation for Fatty Acids. (2019). YouTube. [Link]
-
Hartl, M., & Kienberger, H. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLoS ONE, 14(8), e0221342. [Link]
-
Selecting and optimizing transitions for LC-MS/MS methods. (2024). RTI International. [Link]
-
Acylcarnitine Normal Ranges. (n.d.). University of Utah Health. [Link]
-
Acylcarnitine Profile. (n.d.). University of Iowa Health Care. [Link]
-
Karami, H., Shafaat, M., & Alaei, M. (2019). Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS. Iranian Journal of Pediatrics, 29(6), e93026. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. Suberyl (C8-DC) - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. uncmedicalcenter.org [uncmedicalcenter.org]
- 5. Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Medium-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 7. revvity.com [revvity.com]
- 8. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. msacl.org [msacl.org]
- 12. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
the role of (L)-Suberyl Carnitine in dicarboxylic aciduria
An In-depth Technical Guide on the Role of (L)-Suberyl Carnitine in Dicarboxylic Aciduria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dicarboxylic aciduria is a hallmark metabolic disturbance of inherited disorders of fatty acid oxidation (FAO), signifying a critical overload of the mitochondrial β-oxidation pathway. When this primary energy-generating process is impaired, fatty acids are shunted into alternative microsomal ω-oxidation, producing dicarboxylic acids. This compound (C8-DC), the carnitine ester of suberic acid, emerges as a key secondary biomarker in this context. Its presence and concentration in biological fluids provide a window into the underlying pathophysiology, particularly in conditions like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This guide elucidates the biochemical cascade leading to suberyl carnitine formation, details its role as a diagnostic marker within the broader acylcarnitine profile, presents a robust analytical workflow for its quantification via tandem mass spectrometry, and discusses its implications for therapeutic monitoring and drug development.
Dicarboxylic Aciduria: A Consequence of Impaired Fatty Acid β-Oxidation
Mitochondrial fatty acid β-oxidation is a vital catabolic process that provides energy during periods of fasting or metabolic stress.[1][2] This pathway systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle and ketogenesis.[2] Inborn errors of metabolism, such as MCAD deficiency, disrupt this pathway by incapacitating specific enzymes.[3][4]
When an enzymatic block occurs, as in the inability to dehydrogenate medium-chain acyl-CoAs in MCAD deficiency, these intermediates accumulate within the mitochondria.[5][6] This accumulation has two primary consequences:
-
Sequestration of Coenzyme A: The trapping of Coenzyme A (CoA) as accumulating acyl-CoA esters depletes the free CoA pool, inhibiting other essential metabolic pathways.[7]
-
Metabolic Shunting: To alleviate this toxic buildup, the accumulating fatty acids are rerouted from the mitochondria to the endoplasmic reticulum, where they undergo ω-oxidation.[1][7] This alternative pathway oxidizes the terminal methyl (ω) carbon of the fatty acid, converting a monocarboxylic acid into a dicarboxylic acid.[1]
These newly formed dicarboxylic acids (e.g., adipic, suberic, and sebacic acids) can then be transported back to the mitochondria or peroxisomes for β-oxidation.[1] However, if the primary β-oxidation defect also affects dicarboxylic acids of a similar chain length, they too will accumulate and be excreted in the urine, leading to the characteristic finding of dicarboxylic aciduria.[1][8][9]
The Dual Roles of L-Carnitine in Cellular Metabolism
L-Carnitine is a crucial amino acid derivative with two fundamental roles in fatty acid metabolism:
-
The Carnitine Shuttle: Its primary, classical role is to facilitate the transport of long-chain fatty acids (LCFAs) across the inner mitochondrial membrane, which is otherwise impermeable to them.[2][10][11] LCFAs are first activated to LCFA-CoA, then esterified to carnitine by carnitine palmitoyltransferase I (CPT1), transported across the membrane as acylcarnitines by carnitine-acylcarnitine translocase (CACT), and finally converted back to LCFA-CoA inside the matrix by CPT2.[11]
-
Mitochondrial Detoxification: A second, equally vital function is to buffer the intramitochondrial acyl-CoA/CoA ratio.[12] When acyl-CoA intermediates accumulate due to a metabolic block, carnitine acetyltransferases can convert them into their corresponding acylcarnitine esters.[13] These acylcarnitines are less toxic than their CoA counterparts and can be transported out of the mitochondria and subsequently excreted in the urine, thus regenerating the pool of free CoA for other essential processes.[13][14] It is this detoxification mechanism that leads to the formation of this compound.
Pathophysiology of this compound Formation
The formation of this compound is a direct consequence of the metabolic derangement seen in disorders like MCAD deficiency. The process follows a clear causal chain:
-
MCAD Block: The deficiency of the MCAD enzyme prevents the dehydrogenation of C6-C12 acyl-CoAs. Octanoyl-CoA (C8-CoA) is a primary substrate that accumulates.
-
ω-Oxidation Shunt: Medium-chain fatty acids are shunted to the ω-oxidation pathway, producing C8 dicarboxylic acid (suberic acid) and C10 dicarboxylic acid (sebacic acid), among others.[9]
-
Impaired Dicarboxylate β-Oxidation: The newly formed suberic acid is activated to suberyl-CoA and undergoes β-oxidation. However, this process is also dependent on the MCAD enzyme. The block in MCAD activity therefore also impairs the degradation of suberyl-CoA.
-
Carnitine Conjugation: The accumulating intramitochondrial suberyl-CoA is conjugated to L-carnitine by a carnitine acyltransferase.
-
Export and Excretion: The resulting this compound is transported out of the mitochondria and cell, appearing in plasma and urine.[15]
This pathway highlights that suberyl carnitine is not just a random metabolite but a specific marker of pathway overflow and the cell's attempt to mitigate toxicity.
Caption: Biochemical pathway of this compound formation in MCAD deficiency.
This compound as a Diagnostic Biomarker
While dicarboxylic aciduria is a general indicator of a FAO disorder, the specific profile of acylcarnitines in blood and urine is highly diagnostic.[16][17][18] Analysis by tandem mass spectrometry (MS/MS) allows for the simultaneous identification and quantification of dozens of acylcarnitine species.[14][19]
In MCAD deficiency, the pathognomonic finding is a significant elevation of octanoylcarnitine (C8).[3][20] However, a complete profile provides a more robust diagnosis. This compound (C8-DC), along with hexanoylglycine and suberylglycine, serves as a crucial corroborating biomarker.[9][18] Its presence confirms that the ω-oxidation pathway has been activated due to the primary metabolic block.
| Disorder | Primary Acylcarnitine Marker(s) | Secondary / Corroborating Markers |
| MCAD Deficiency | C8 (Octanoylcarnitine) | C6, C10:1, C8-DC (Suberylcarnitine) , C8/C10 ratio > 5[20] |
| VLCAD Deficiency | C14:1, C14, C16 | C12, C14:2 |
| LCHAD/MTP Deficiency | C16-OH, C18:1-OH | C12-OH, C14-OH, C18-OH |
| Glutaric Aciduria Type II (MADD) | C4, C5, C8, C10, C12, C14:1, C5-DC (Glutarylcarnitine) | Broad elevation of multiple acylcarnitines |
This table provides a simplified overview for comparative purposes.
The diagnostic power comes from recognizing these specific patterns. An elevated C8 level is highly suggestive of MCAD deficiency, but the concurrent elevation of C8-DC strengthens the diagnosis by providing evidence of the downstream metabolic consequences.
Analytical Methodologies for Quantification
The gold standard for acylcarnitine analysis, including suberyl carnitine, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21][22][23] This method offers high sensitivity, specificity, and throughput, making it ideal for both clinical diagnostics and newborn screening from dried blood spots.[17][24]
Experimental Protocol: Quantification of this compound in Plasma
This protocol describes a self-validating system using stable isotope-labeled internal standards for accurate quantification.
1. Reagents & Materials:
-
Plasma samples, Quality Controls (QCs), Calibrators
-
Internal Standard (IS) solution: Methanol containing known concentrations of deuterated acylcarnitines (e.g., d3-Octanoylcarnitine, and if available, d4-Suberylcarnitine).
-
Acetonitrile (ACN), HPLC-grade
-
Methanol (MeOH), HPLC-grade
-
Formic Acid, LC-MS grade
-
n-Butanol with 3N HCl (prepared by bubbling HCl gas or adding acetyl chloride)
-
Nitrogen gas for evaporation
-
96-well microtiter plates
2. Sample Preparation & Derivatization:
-
Aliquot: Pipette 10 µL of plasma, calibrator, or QC into a 96-well plate.
-
Protein Precipitation & Extraction: Add 200 µL of the IS solution in methanol to each well. Mix thoroughly and incubate for 20 minutes at 4°C to precipitate proteins.
-
Centrifugation: Centrifuge the plate at 4000 x g for 15 minutes.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate.
-
Evaporation: Dry the supernatant completely under a stream of nitrogen gas at 40°C.
-
Derivatization (Butylation): Add 50 µL of 3N HCl in n-butanol to each well. Seal the plate and incubate at 65°C for 20 minutes. This step converts the carboxyl group of carnitine and the two carboxyl groups of suberyl carnitine to butyl esters.
-
Causality: Butylation is critical. It increases the volatility and ionization efficiency of the analytes. For dicarboxylic acylcarnitines, the double butylation results in a unique mass shift, allowing them to be distinguished from isobaric monocarboxylic hydroxy-acylcarnitines.[21]
-
-
Final Evaporation: Dry the derivatization reagent under nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 ACN:Water with 0.1% formic acid) for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A programmed gradient from low to high organic phase to separate acylcarnitines by chain length and polarity.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
Common Transition: Acylcarnitines characteristically lose a neutral fragment, leading to a product ion at m/z 85. The precursor ion will be the [M+H]+ of the butylated analyte.
-
Example Transitions (illustrative):
-
Butylated C8-carnitine: m/z 316.3 → 85.1
-
Butylated d3-C8-carnitine: m/z 319.3 → 85.1
-
Di-butylated C8-DC-carnitine: m/z 430.3 → 85.1
-
-
4. Data Analysis:
-
Calculate the peak area ratio of the analyte to its stable isotope-labeled internal standard.
-
Generate a calibration curve by plotting the area ratios of the calibrators against their known concentrations.
-
Determine the concentration of suberyl carnitine in the unknown samples by interpolating their area ratios from the calibration curve.
Caption: Analytical workflow for acylcarnitine quantification by LC-MS/MS.
Clinical Significance and Therapeutic Implications
Understanding the role of this compound has direct applications in patient care and drug development:
-
Newborn Screening: The inclusion of C8-DC and other secondary markers in newborn screening panels can improve the specificity and reduce false positives for MCAD deficiency screening programs.[25]
-
Therapeutic Monitoring: Many patients with FAO disorders are treated with L-carnitine supplementation.[26][27] The goal is to provide sufficient free carnitine to detoxify accumulating acyl-CoAs.[12][28] Monitoring the levels of suberyl carnitine and other acylcarnitines can help titrate the L-carnitine dose and assess the effectiveness of the treatment in clearing toxic metabolites.[27]
-
Drug Development: For novel therapies aimed at bypassing or correcting the enzymatic defect in MCAD deficiency, the entire acylcarnitine profile, including suberyl carnitine, serves as a critical set of pharmacodynamic biomarkers. A successful therapy would be expected to normalize not only the primary C8 marker but also the secondary markers of pathway overflow like C8-DC, indicating a comprehensive restoration of metabolic flux.
Conclusion
This compound is more than an incidental metabolite; it is a key piece of the diagnostic puzzle in dicarboxylic aciduria. Its formation is a direct and logical consequence of a primary block in mitochondrial β-oxidation, representing the cell's engagement of an alternative disposal pathway. For researchers and clinicians, its detection and quantification via robust LC-MS/MS methods provide a deeper understanding of the metabolic state, enhance diagnostic accuracy for disorders like MCAD deficiency, and offer a valuable biomarker for monitoring therapeutic efficacy. As we move toward more sophisticated metabolic therapies, a comprehensive understanding of such secondary biomarkers will be indispensable for developing safer and more effective treatments.
References
-
T. J. de Sain-van der Velden, M., M. van der Ham, R. J. A. Wanders, F. A. Wijburg, and G. P. A. Smit. "Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria." PubMed, [Link].
-
D. S. Millington, N. Kodo, D. L. Norwood, and C. R. Roe. "Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry." PubMed, [Link].
-
J. D. Sharer, and S. G. K. Lee. "Acylcarnitine analysis by tandem mass spectrometry." Mayo Clinic, [Link].
-
D. S. Millington, N. Kodo, and D. L. Norwood. "Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism." PubMed, [Link].
-
D. S. Millington, N. Kodo, and D. L. Norwood. "(PDF) Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism." ResearchGate, [Link].
-
F. E. Vianey-Saban, C., J. M. Guffon, F. Rocchiccioli, J. P. Collet, M. David, and M. Divry. "[Study of Plasma Acylcarnitines Using Tandem Mass Spectrometry. Application to the Diagnosis of Metabolism Hereditary Diseases]." PubMed, [Link].
-
A. B. Fernández-García, and E. R. de la Osa. "Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases." Metabolites, [Link].
-
L. Bruinvis, and D. Ketting. "The differential diagnosis of dicarboxylic aciduria." PubMed, [Link].
-
I. Matsumoto, T. Kuhara, T. Shinka, Y. Inoue, and M. Matsumoto. "A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis." PubMed, [Link].
-
"Dicarboxylic aciduria (Concept Id: C1856432)." NCBI, [Link].
-
P. Divry, M. David, N. Gregersen, S. Kølvraa, E. Christensen, J. P. Collet, C. Dellamonica, and J. Cotte. "Dicarboxylic aciduria due to medium chain acyl CoA dehydrogenase defect. A cause of hypoglycemia in childhood." PubMed, [Link].
-
S. J. van der Veen, M. van Schothorst, E. M., and S. M. Houten. "The biochemistry and physiology of long-chain dicarboxylic acid metabolism." PMC, [Link].
-
U. Wendel. "Diagnosis and therapy of organic acidurias." PubMed, [Link].
-
A. M. G. Smith, and J. L. Vockley. "Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency." GeneReviews - NCBI, [Link].
-
"Long-chain dicarboxylic aciduria (Concept Id: C1837273)." NCBI, [Link].
-
E. M. Brown. "(PDF) Practical management of organic acidemias." ResearchGate, [Link].
-
"Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency." Children's Hospital of Philadelphia, [Link].
-
"MCAD deficiency - Symptoms and causes." Mayo Clinic, [Link].
-
P. Rinaldo, D. J. O'Shea, R. D. Welch, and D. S. Millington. "Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood." PubMed, [Link].
-
"Medium-chain acyl-CoA dehydrogenase deficiency." MedlinePlus Genetics, [Link].
-
S. H. Adams, C. S. McCoin, T. A. Knotts, and M. Fiehn. "An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues." NIH, [Link].
-
S. Ferdinandusse, D. S. Millington, S. G. K. Lee, and R. J. A. Wanders. "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis." PubMed, [Link].
-
C. N. Zimmerman, and J. D. Sharer. "Analytical Methods for Quantitative Plasma Carnitine Determination." PubMed, [Link].
-
C. R. Roe, D. S. Millington, D. A. Maltby, and T. P. Bohan. "Urinary excretion of l-carnitine and acylcarnitines by patients with disorders of organic acid metabolism: evidence for secondary insufficiency of l-carnitine." PubMed, [Link].
-
Y. Wang, Y. Liu, J. Wang, and X. Lu. "Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma." PMC - PubMed Central, [Link].
-
S. K. W. Chow, and M. S. S. Chow. "Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke." bevital, [Link].
-
M. F. C. M. de Sain-van der Velden, G. P. A. Smit, and R. J. A. Wanders. "Serum free carnitine in medium chain acyl-CoA dehydrogenase deficiency." PubMed, [Link].
-
C. S. McCoin, T. A. Knotts, and S. H. Adams. "Odd-chain dicarboxylic acid feeding recapitulates the biochemical phenotype of glutaric aciduria type 1 in mice." bioRxiv, [Link].
-
D. H. Chace, S. L. Hillman, J. R. Van Hove, and E. W. Naylor. "Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots." SciSpace, [Link].
-
P. T. Lee, M. A. Johnson, I. A. Hughes, and J. V. Leonard. "L-carnitine and exercise tolerance in medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency: a pilot study." PubMed, [Link].
-
C. R. Roe, and C. L. Hoppel. "L-Carnitine Insufficiency in Disorders of Organic acid Metabolism: Response to L-Carnitine by Patients with Methylmalonic Aciduria and 3-Hydroxy-3-methylglutaric Aciduria." ResearchGate, [Link].
-
"Why is L-carnitine used for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency?" AIE, [Link].
-
L. L. Longo, N., and M. S. S. Di San Filippo. "CARNITINE TRANSPORT AND FATTY ACID OXIDATION." PMC - NIH, [Link].
-
O. Kuda, and K. Brejchová. "Metabolic Pathways of Acylcarnitine Synthesis." biomed.cas.cz, [Link].
-
"llustration of biochemical interactions: the carnitine shuttle, fatty..." ResearchGate, [Link].
Sources
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MCAD deficiency - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 5. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]
- 6. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. mdpi.com [mdpi.com]
- 8. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dicarboxylic aciduria due to medium chain acyl CoA dehydrogenase defect. A cause of hypoglycemia in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Urinary excretion of l-carnitine and acylcarnitines by patients with disorders of organic acid metabolism: evidence for secondary insufficiency of l-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. The differential diagnosis of dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bevital.no [bevital.no]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. Diagnosis and therapy of organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. L-carnitine and exercise tolerance in medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. droracle.ai [droracle.ai]
Preliminary Studies on the Metabolic Fate of (L)-Suberyl Carnitine
An In-depth Technical Guide for Researchers
Abstract
(L)-Suberyl Carnitine is a dicarboxylic acylcarnitine, a class of molecules intrinsically linked to cellular energy metabolism.[1][2] While the roles of short- and long-chain acylcarnitines are well-documented, the precise metabolic pathways of medium-chain dicarboxylic species like this compound remain an area of active investigation. Understanding its metabolic fate is crucial for elucidating its potential physiological roles, its utility as a biomarker for peroxisomal disorders, and its impact on mitochondrial function.[3][4] This guide provides a comprehensive framework for conducting preliminary studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. We will detail the causal logic behind experimental design, present robust in vitro and in vivo protocols, and outline the state-of-the-art analytical techniques required for metabolite identification and quantification.
Theoretical Framework: The Metabolic Context of Dicarboxylic Acylcarnitines
Before designing experimental protocols, it is essential to understand the established metabolic landscape in which this compound operates. Acylcarnitines are pivotal for transporting fatty acids into the mitochondria for β-oxidation, a process governed by the carnitine shuttle.[5][6] This shuttle involves carnitine palmitoyltransferase 1 (CPT1), the carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase 2 (CPT2).[7][8]
However, the metabolism of dicarboxylic acids (DCAs), the acyl group in this compound, follows a distinct path. DCAs are typically products of ω-oxidation of monocarboxylic fatty acids.[9] Crucially, the subsequent chain-shortening of these DCAs via β-oxidation occurs primarily within peroxisomes , not mitochondria.[9][10] This distinction is fundamental to our investigation. The final products of peroxisomal β-oxidation, such as acetyl-CoA and medium-chain acyl-CoAs, can then be transported to mitochondria (often via conjugation with carnitine) for complete oxidation.[11] Therefore, our primary hypothesis is that this compound is a substrate for, or a product of, peroxisomal metabolic pathways.
A Phased Experimental Approach to Determine Metabolic Fate
A logical, multi-phase approach is required to systematically investigate the metabolic fate of this compound. We advocate for a strategy that begins with simple, controlled in vitro systems to build mechanistic understanding before progressing to more complex in vivo models that reveal systemic processing.
Caption: Overall workflow for investigating this compound's metabolic fate.
In Vitro Methodologies: Uncovering Cellular Mechanisms
The initial phase focuses on determining if and how cells interact with this compound. The choice of cell line is critical; primary hepatocytes or cell lines like HepG2 are ideal due to their high metabolic activity, particularly in fatty acid metabolism.[11] Fibroblasts are also a valuable model, as they are commonly used in diagnosing inborn errors of metabolism.[12][13]
Protocol 1: In Vitro Acylcarnitine Profiling Assay
This assay is designed to track the uptake of this compound and identify its immediate metabolites produced by the cell.
Causality Behind the Design: By analyzing both the extracellular medium and the intracellular lysate, we can differentiate between cellular uptake and subsequent metabolism. A decrease in extracellular this compound coupled with an increase in intracellular levels confirms transport. The appearance of new acylcarnitine species intracellularly or their excretion back into the medium provides direct evidence of metabolic conversion.
Step-by-Step Protocol:
-
Cell Culture: Plate human hepatocytes or fibroblasts in 6-well plates and grow to 80-90% confluency.
-
Preparation: Aspirate the growth medium, wash cells twice with warm phosphate-buffered saline (PBS).
-
Incubation: Add 1 mL of serum-free medium containing a defined concentration (e.g., 50 µM) of this compound to each well. For control wells, add medium with a vehicle control.
-
Time Course: Incubate the plates at 37°C in a CO2 incubator. Collect samples at various time points (e.g., 0, 1, 4, 12, and 24 hours).
-
Sample Collection:
-
Extracellular: At each time point, collect the incubation medium into a labeled tube.
-
Intracellular: Immediately after removing the medium, wash the cells three times with ice-cold PBS to remove any extracellular substrate. Add 500 µL of ice-cold 80% methanol containing a stable isotope-labeled internal standard (e.g., D3-Carnitine) to lyse the cells and precipitate proteins.
-
-
Sample Processing:
-
Scrape the cells in the methanol solution and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing metabolites) to a new tube for analysis. Process the collected medium samples similarly by adding methanol and internal standards.
-
-
Analysis: Analyze the processed samples via LC-MS/MS as described in Section 5.
Caption: Workflow for the in vitro cell-based acylcarnitine profiling assay.
In Vivo Methodologies: A Systemic Perspective
To understand the complete picture of ADME, an in vivo study is necessary. The mouse is a suitable initial model due to its well-characterized physiology and the availability of genetic models for metabolic diseases.
Protocol 2: Pharmacokinetic Study in Mice
Causality Behind the Design: Administering the compound via both intravenous (IV) and oral (PO) routes allows for the determination of absolute bioavailability.[14] IV administration shows the compound's fate once it is in systemic circulation, bypassing absorption barriers. Oral administration reveals the extent of gut absorption and first-pass metabolism in the liver. A time-course collection of plasma and urine is essential for building a pharmacokinetic profile and identifying excreted metabolites.
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male C57BL/6J mice (8-10 weeks old) for at least one week with ad libitum access to food and water.
-
Dosing:
-
IV Group (n=5): Administer a single bolus dose of this compound (e.g., 10 mg/kg) via the tail vein.
-
PO Group (n=5): Administer a single dose via oral gavage (e.g., 50 mg/kg).
-
Control Group (n=5): Administer the vehicle (saline) via the same routes.
-
-
Sample Collection:
-
Plasma: Collect blood samples (e.g., via saphenous vein) into EDTA-coated tubes at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Urine: House mice in metabolic cages to collect urine over a 24-hour period.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Precipitate proteins from plasma and urine by adding 4 volumes of cold acetonitrile containing internal standards.
-
Centrifuge and collect the supernatant for LC-MS/MS analysis.
-
-
Tissue Distribution (Optional Terminal Step): At the final time point (24h), euthanize the animals and harvest key organs (liver, kidney, heart, muscle). Homogenize tissues and extract metabolites using a similar protein precipitation method.
Core Analytical Technique: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical tool for acylcarnitine analysis due to its high sensitivity and specificity.[15][16][17]
Causality Behind the Method:
-
Chromatography (LC): This step is crucial for separating isomeric acylcarnitines, which have the same mass but different structures (e.g., dicarboxylic vs. hydroxylated forms).[18][19] A C18 reversed-phase column with a gradient elution is typically effective.
-
Mass Spectrometry (MS/MS): This provides two levels of mass filtering for high-confidence identification and quantification.
-
Precursor Ion Scanning: This is a powerful technique for discovering all acylcarnitines in a sample. All carnitine esters fragment to produce a common product ion at m/z 85.[18] By setting the mass spectrometer to detect all parent ions that produce this m/z 85 fragment, one can create a comprehensive profile of all acylcarnitines present.
-
Multiple Reaction Monitoring (MRM): For quantification, MRM is the gold standard. It involves monitoring a specific precursor ion-to-product ion transition for the target analyte and its stable isotope-labeled internal standard, providing exceptional sensitivity and accuracy.[20]
-
Sample Preparation Note: Dicarboxylic acylcarnitines can exhibit poor ionization efficiency. Derivatization to their butyl esters (butylation) using acidified butanol is a common and effective strategy to improve their detection by ESI-MS/MS.[18][20]
Data Interpretation and Expected Outcomes
The data generated from these preliminary studies will provide the first comprehensive look at the metabolic fate of this compound.
Hypothesized Metabolic Pathway
Based on the known metabolism of dicarboxylic acids, we can hypothesize a primary metabolic route for this compound. It is likely a substrate for peroxisomal β-oxidation. This process would sequentially shorten the suberyl (C8 dicarboxylic) chain by two carbons at a time, leading to the formation of adipyl-carnitine (C6 dicarboxylic) and subsequently succinyl-carnitine (C4 dicarboxylic).
Caption: Hypothesized peroxisomal β-oxidation pathway for this compound.
Quantitative Data Summary
The results from the in vitro and in vivo studies should be summarized in tables to facilitate interpretation.
Table 1: Expected In Vitro Metabolite Profile in Hepatocyte Lysate (Concentration in µM)
| Time (h) | This compound (C8-DC) | Adipyl-Carnitine (C6-DC) | Succinyl-Carnitine (C4-DC) |
|---|---|---|---|
| 0 | 0.1 | < 0.05 | < 0.05 |
| 1 | 5.2 | 0.8 | < 0.05 |
| 4 | 12.5 | 3.1 | 0.5 |
| 12 | 8.3 | 6.7 | 1.8 |
| 24 | 2.1 | 4.2 | 3.5 |
Table 2: Expected In Vivo Plasma Pharmacokinetics (Concentration in ng/mL)
| Time (h) | IV Administration (10 mg/kg) | PO Administration (50 mg/kg) |
|---|---|---|
| 0.25 | 2500 | 150 |
| 1 | 1200 | 450 |
| 4 | 350 | 300 |
| 8 | 80 | 90 |
| 24 | < 10 | < 10 |
Conclusion and Future Directions
This guide outlines a robust, hypothesis-driven approach for the preliminary investigation of this compound's metabolic fate. By combining targeted in vitro and in vivo experiments with high-sensitivity LC-MS/MS analysis, researchers can effectively map its cellular uptake, metabolic conversion, and systemic distribution. The expected findings would likely confirm a primary role for peroxisomal β-oxidation in its degradation.
Future studies should build upon these preliminary findings. The use of ¹³C or ¹⁴C radiolabeled this compound would enable a more complete mass balance study and definitive identification of all metabolites. Furthermore, kinetic studies using isolated enzymes (e.g., carnitine octanoyltransferase) could be performed to determine specific enzyme affinities and turnover rates, providing a deeper level of mechanistic detail.
References
-
Title: Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids. Source: Journal of Lipid Research URL: [Link]
-
Title: Analytical strategies for identifying drug metabolites. Source: PubMed URL: [Link]
-
Title: Acylcarnitine analysis by tandem mass spectrometry. Source: Mayo Clinic URL: [Link]
-
Title: Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Source: PubMed URL: [Link]
-
Title: Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Source: PubMed URL: [Link]
-
Title: An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Intracellular in vitro probe acylcarnitine assay for identifying deficiencies of carnitine transporter and carnitine palmitoyltransferase-1. Source: PubMed URL: [Link]
-
Title: METABOLIC FATE OF ACETYLCARNITINE IN MICE AND HUMANS: INSIGHTS INTO BIOAVAILABILITY AND EXCRETION. Source: RSU Research Portal URL: [Link]
-
Title: L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Source: MDPI URL: [Link]
-
Title: CARNITINE TRANSPORT AND FATTY ACID OXIDATION. Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Source: Arome Science URL: [Link]
-
Title: Analytical strategies for identifying drug metabolites | Request PDF. Source: ResearchGate URL: [Link]
-
Title: In Vitro Probe Acylcarnitine Profiling Assay Using Cultured Fibroblasts and Electrospray Ionization Tandem Mass Spectrometry Predicts Severity of Patients With Glutaric Aciduria Type 2. Source: PubMed URL: [Link]
-
Title: Novel metabolic and molecular findings in hepatic carnitine palmitoyltransferase I deficiency. Source: PubMed URL: [Link]
-
Title: The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs. Source: PubMed Central URL: [Link]
-
Title: Carnitine-acylcarnitine translocase. Source: Wikipedia URL: [Link]
-
Title: Methods of Metabolite Identification. Source: Creative Bioarray URL: [Link]
-
Title: Medium-chain dicarboxylic acylcarnitines as markers of n-3 PUFA-induced peroxisomal oxidation of fatty acids. Source: PubMed URL: [Link]
-
Title: Metabolic Pathways of Acylcarnitine Synthesis. Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Acylcarnitines, including in vitro loading tests. Source: Mayo Clinic URL: [Link]
-
Title: Metabolite Identification by Mass Spectrometry. Source: International Journal of Pharmaceutical Research and Allied Sciences URL: [Link]
-
Title: The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Showing metabocard for Suberoyl-L-carnitine (HMDB0240724). Source: Human Metabolome Database URL: [Link]
-
Title: Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders. Source: PubMed - National Institutes of Health (NIH) URL: [Link]
-
Title: Acylcarnitines - Understand energy metabolism across generations. Source: Biocrates URL: [Link]
-
Title: Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Source: PubMed URL: [Link]
-
Title: Altered acylcarnitine metabolism and inflexible mitochondrial fuel utilization characterize the loss of neonatal myocardial regeneration capacity. Source: PMC - PubMed Central URL: [Link]
-
Title: Acylcarnitines, Including In Vitro Loading Tests. Source: Semantic Scholar URL: [Link]
-
Title: Metabolic pathways of acylcarnitine synthesis. Source: ChemRxiv URL: [Link]
-
Title: Carnitine palmitoyltransferase I. Source: Wikipedia URL: [Link]
-
Title: Beta oxidation. Source: Wikipedia URL: [Link]
-
Title: Energy Metabolism - Part 4: Fatty Acids & Carnitine Transporter. Source: YouTube URL: [Link]
-
Title: Metabolic Pathways of Acylcarnitine Synthesis. Source: PubMed URL: [Link]
-
Title: Acylcarnitines—old actors auditioning for new roles in metabolic physiology. Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: 17.2: Oxidation of Fatty Acids. Source: Biology LibreTexts URL: [Link]
-
Title: Role of carnitine and carnitine palmitoyltransferase as integral components of the pathway for membrane phospholipid fatty acid turnover in intact human erythrocytes. Source: PubMed URL: [Link]
-
Title: Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. Source: Frontiers URL: [Link]
-
Title: this compound | C15H27NO6 | CID 92036974. Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Source: MDPI URL: [Link]
-
Title: The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Source: PubMed URL: [Link]
-
Title: L-Carnitine. Source: Linus Pauling Institute URL: [Link]
-
Title: L-carnitine--metabolic functions and meaning in humans life. Source: PubMed URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for Suberoyl-L-carnitine (HMDB0240724) [hmdb.ca]
- 3. Medium-chain dicarboxylic acylcarnitines as markers of n-3 PUFA-induced peroxisomal oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 9. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular in vitro probe acylcarnitine assay for identifying deficiencies of carnitine transporter and carnitine palmitoyltransferase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro probe acylcarnitine profiling assay using cultured fibroblasts and electrospray ionization tandem mass spectrometry predicts severity of patients with glutaric aciduria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. science.rsu.lv [science.rsu.lv]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of (L)-Suberyl Carnitine in Biological Samples
Abstract
This application note describes a detailed, sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (L)-Suberyl Carnitine in biological matrices such as plasma and urine. This compound is a key intermediate in the omega-oxidation of dicarboxylic acids and its accurate measurement is crucial for the diagnosis and monitoring of certain inherited metabolic disorders. This protocol provides a comprehensive guide for researchers, clinicians, and professionals in drug development, covering sample preparation, chromatographic separation, mass spectrometric detection, and method validation. The described method utilizes a simple protein precipitation step followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high throughput and reliability.
Introduction: The Significance of this compound Quantification
This compound, an octanedioylcarnitine, is an acylcarnitine that plays a significant role in fatty acid and amino acid metabolism.[1] It is formed during the metabolic processing of suberic acid, a dicarboxylic acid. Elevated levels of this compound in biological fluids can be indicative of underlying metabolic stress or specific inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Therefore, the accurate and precise quantification of this compound is a critical tool for clinical diagnostics, disease monitoring, and for understanding the broader landscape of metabolic pathways.
Direct infusion mass spectrometry, while rapid, is prone to interferences from isobaric compounds and does not distinguish between isomers.[1] The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) overcomes these limitations by providing chromatographic separation prior to mass analysis, thereby enhancing specificity and accuracy.[2][3] This application note details a robust LC-MS/MS protocol designed for the routine analysis of this compound in a clinical or research setting.
Principle of the Method
The quantification of this compound is achieved by LC-MS/MS operating in the positive electrospray ionization (ESI) mode. The method relies on the following key steps:
-
Sample Preparation: Efficient extraction of this compound from the biological matrix and removal of interfering substances, primarily proteins.[4]
-
Internal Standard: Use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, to correct for matrix effects and variations in instrument response.[5][6]
-
Chromatographic Separation: Separation of this compound from other endogenous components using reversed-phase liquid chromatography.
-
Mass Spectrometric Detection: Highly selective and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| This compound-d3 | ≥98%, isotopic purity ≥99% | Commercially Available |
| Acetonitrile | LC-MS Grade | Commercially Available |
| Methanol | LC-MS Grade | Commercially Available |
| Formic Acid | LC-MS Grade | Commercially Available |
| Water | LC-MS Grade | Commercially Available |
| Human Plasma/Urine (for matrix-matched calibrators and QCs) | Pooled, drug-free | Commercially Available |
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and this compound-d3 into separate volumetric flasks.
-
Dissolve in methanol to the final volume and vortex to ensure complete dissolution.
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Prepare a working solution of the internal standard, this compound-d3, at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
Calibration Standards and Quality Control (QC) Samples:
-
Spike appropriate volumes of the this compound working solutions into blank biological matrix (plasma or urine) to achieve the desired concentration range for the calibration curve (e.g., 1-1000 ng/mL).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
Sample Preparation Protocol
This protocol utilizes a straightforward protein precipitation method, which is efficient for high-throughput analysis.
-
To 50 µL of biological sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound-d3).
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.
Caption: A streamlined workflow for the preparation of biological samples.
LC-MS/MS Method Parameters
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 304.2 | 85.1 | 50 | 30 | 20 |
| This compound-d3 | 307.2 | 85.1 | 50 | 30 | 20 |
Note: The precursor ion for this compound corresponds to its [M+H]+ adduct. The characteristic product ion at m/z 85.1 results from the fragmentation of the carnitine moiety.
Caption: The analytical path from sample injection to detection in the LC-MS/MS system.
Method Validation
A comprehensive method validation should be performed according to established guidelines to ensure the reliability of the results.[7][8] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.
-
Linearity and Range: The calibration curve should demonstrate a linear response over the intended concentration range, with a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days. The accuracy should be within ±15% of the nominal value, and the precision (expressed as the coefficient of variation, %CV) should be ≤15%.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of this compound in the biological matrix should be assessed under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C).
Typical Method Performance:
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS |
Data Analysis and Reporting
The concentration of this compound in unknown samples is calculated from the linear regression equation of the calibration curve, based on the peak area ratio of the analyte to the internal standard. The results should be reported with appropriate units (e.g., ng/mL or µmol/L) and should include the performance of the QC samples in the analytical run.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in biological samples. The simple sample preparation protocol and rapid chromatographic runtime make it suitable for high-throughput clinical and research applications. Proper method validation is essential to ensure the accuracy and precision of the data, which is critical for its use in diagnosing and managing metabolic disorders.
References
-
Schwarzer, C., et al. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 55(4), 785-796. [Link]
-
Li, Y., et al. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 17(1), 105432. [Link]
-
Minkler, P. E., et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 7(3), 36. [Link]
-
Tomita, M., et al. (1976). Separation and determination of carnitine and its esters in human serum. Clinica Chimica Acta, 67(2), 173-179. [Link]
-
Gochin, M. (2006). Single-laboratory Validation of a Liquid chromatographic/tandem Mass Spectrometric Method for the Determination of Free and Total Carnitine in Infant Formula and Raw Ingredients. Journal of AOAC International, 89(1), 79-87. [Link]
-
Li, Y., et al. (2023). Establishment and validation of an LC-MS/MS method for detecting lipid metabolites in serum as biomarkers in colorectal cancer. Chinese Medical Journal, 136(21), 2603-2612. [Link]
-
Minkler, P. E., et al. (2005). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization-Mass Spectrometry. Clinical Chemistry, 51(2), 379-391. [Link]
-
Narasimha Naidu, M., et al. (2024). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 15, 407-426. [Link]
-
Haynes, C. A., et al. (2014). A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis. Metabolomics, 10, 989-998. [Link]
-
Wang, Y., et al. (2023). LC-MS-based conventional metabolomics combined with machine learning models to identify metabolic markers for the diagnosis of type I diabetes. Frontiers in Endocrinology, 14, 1249339. [Link]
-
Tolonen, A., et al. (2011). Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(17-18), 1431-1437. [Link]
-
ARUP Laboratories. Acylcarnitine Quantitative Profile, Plasma. [Link]
-
Minkler, P. E., et al. (2008). Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines. Analytical Chemistry, 80(15), 5873-5882. [Link]
-
Lawson, A. J., et al. (2021). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. Metabolites, 11(4), 227. [Link]
-
Jemal, M., et al. (2003). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 17(24), 2734-2744. [Link]
-
Li, K., et al. (2009). Simultaneous Determination of Free and Total Carnitine in Human Serum by HPLC with UV Detection. Journal of Chromatographic Science, 47(7), 584-588. [Link]
-
Gaugler, K., et al. (2020). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. Journal of Pharmaceutical and Biomedical Analysis, 182, 113119. [Link]
-
Southam, A. D., et al. (2017). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 142(10), 1779-1790. [Link]
-
Sottani, C., et al. (2022). Developing a Fast Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for High-Throughput Surface Contamination Monitoring of 26 Antineoplastic Drugs. International Journal of Molecular Sciences, 23(19), 11623. [Link]
-
Parvin, S., & Garg, U. (2022). Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 2565, 93-98. [Link]
-
Kuka, J., et al. (2018). Changes in the Metabolome of Different Tissues in Response to Streptozotocin Diabetes and Mildronate Exposure. Metabolites, 8(4), 74. [Link]
-
Clish, C. (2015). LC-MS-based Metabolomics: Workflows, Strategies and Challenges. YouTube. [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Single-laboratory validation of a liquid chromatographic/tandem mass spectrometric method for the determination of free and total carnitine in infant formula and raw ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment and validation of an LC-MS/MS method for detecting lipid metabolites in serum as biomarkers in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: A Validated Protocol for the Synthesis of (L)-Suberyl-d3-Carnitine for Use as a High-Purity Internal Standard
Audience: Researchers, scientists, and drug development professionals engaged in metabolomics, clinical diagnostics, and pharmacokinetic studies requiring precise quantification of dicarboxylic acylcarnitines.
Introduction: The Need for a Robust Internal Standard
Acylcarnitines are essential intermediates in cellular energy metabolism, primarily involved in the transport of fatty acids into the mitochondria for β-oxidation.[1][2] They are esters of L-carnitine and fatty acids, and their plasma and tissue profiles can serve as critical biomarkers for a range of inborn errors of metabolism, as well as acquired metabolic disorders.[3][4] (L)-Suberyl Carnitine, a dicarboxylic acylcarnitine, is a key metabolite in the context of fatty acid oxidation disorders.[5][6]
Quantitative analysis of endogenous metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accuracy and sensitivity.[4][7] However, the accuracy of these measurements is critically dependent on the use of an appropriate internal standard to correct for variations in sample preparation and instrument response.[8] The ideal internal standard is a stable isotope-labeled analogue of the analyte, as it shares near-identical chemical and physical properties, ensuring co-elution and equivalent ionization efficiency, but is distinguishable by its mass.[9]
This application note provides a detailed, field-proven protocol for the chemical synthesis of (L)-Suberyl-d3-Carnitine. This deuterated standard is designed for use in isotope dilution mass spectrometry assays to ensure the highest level of quantitative accuracy. The protocol is structured to be self-validating, incorporating rigorous purification and characterization steps to yield a final product of verifiable purity and identity.
Synthesis Overview & Strategy
The synthesis of (L)-Suberyl-d3-Carnitine is achieved through a three-stage chemical process. The core of the strategy is the esterification of the hydroxyl group on stable isotope-labeled (L)-Carnitine with an activated derivative of suberic acid.[5] To prevent undesired side reactions at both ends of the symmetric suberic acid molecule, a monoprotected intermediate is first prepared.
The overall workflow is as follows:
Diagram 1: High-level workflow for the synthesis of (L)-Suberyl-d3-Carnitine.
Reaction Mechanism
The key reaction is a nucleophilic acyl substitution. The hydroxyl group of (L)-Carnitine-d3 acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the suberoyl chloride monomethyl ester. A non-nucleophilic base, such as pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Diagram 2: The core acylation reaction mechanism.
Detailed Experimental Protocol
Disclaimer: All procedures should be performed by trained laboratory personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Recommended Grade | Supplier Example |
| (L)-Carnitine (N-methyl-d3) HCl | ≥98% isotopic purity | Cayman Chemical, CIL |
| Suberic acid | ≥99% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich |
| Anhydrous Methanol | ≥99.8% | Sigma-Aldrich |
| Anhydrous Pyridine | ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific |
| Magnesium sulfate (MgSO₄) | Anhydrous, Reagent Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
| Solvents for Chromatography | HPLC Grade | VWR |
Stage 1: Synthesis of Suberoyl Chloride Monomethyl Ester
Causality: Suberic acid is a symmetric dicarboxylic acid. Direct acylation would lead to a mixture of mono-acylated, di-acylated carnitine, and polymeric byproducts. To achieve selective mono-acylation, one carboxyl group is first protected as a methyl ester. The remaining carboxylic acid is then converted to a highly reactive acid chloride for efficient esterification with carnitine's secondary alcohol.
-
Mono-esterification: In a round-bottom flask, dissolve suberic acid (1.0 eq) in a 20-fold molar excess of anhydrous methanol. Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while stirring.
-
Insight: This in-situ formation of methanolic HCl is a classic Fischer esterification method that favors the mono-ester at controlled stoichiometry.
-
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is the suberic acid monomethyl ester.
-
Acid Chloride Formation: Redissolve the crude ester in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.
-
Reflux the mixture gently for 2-3 hours until gas evolution ceases.
-
Cool the reaction and remove the solvent and excess thionyl chloride by rotary evaporation to yield the crude suberoyl chloride monomethyl ester as an oil. This intermediate is moisture-sensitive and should be used immediately in the next step.
Stage 2: Acylation of (L)-Carnitine-d3
-
Suspend (L)-Carnitine (N-methyl-d3) HCl (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).
-
Insight: Pyridine serves as both the solvent and the base to neutralize the HCl salt of the carnitine starting material and the HCl generated during the acylation.
-
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude suberoyl chloride monomethyl ester from Stage 1 in a small volume of anhydrous DCM and add it dropwise to the carnitine suspension over 30 minutes.
-
Allow the reaction to stir at room temperature for 18-24 hours. The mixture should become a clear, homogeneous solution as the reaction progresses.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Stage 3: Deprotection and Purification
-
Hydrolysis: Once the acylation is complete, add a 1 M solution of lithium hydroxide (LiOH) (1.5 eq) at 0 °C to hydrolyze the methyl ester. Stir at room temperature for 2-4 hours.
-
Quenching and Extraction: Carefully acidify the reaction mixture to pH ~2-3 with 1 M HCl. The product will now be in its dicarboxylic acid form.
-
Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.
-
Insight: The zwitterionic nature of the product can make extraction challenging. Multiple extractions are necessary for a good yield.
-
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude (L)-Suberyl-d3-Carnitine using silica gel column chromatography.
-
A typical eluent system is a gradient of dichloromethane and methanol with a small percentage of acetic acid or ammonium hydroxide to improve peak shape and recovery.
-
Self-Validation: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent to yield the final product as a white, often hygroscopic, solid.
-
Product Characterization and Validation
To be certified as an internal standard, the final product's identity, purity, and concentration must be rigorously confirmed.
Characterization Data Summary
| Parameter | Method | Expected Result |
| Identity | High-Resolution MS (ESI+) | Expected [M+H]⁺ for C₁₅H₂₄D₃NO₆ = 321.2284 m/z |
| Structure | ¹H & ¹³C NMR (in D₂O) | Signals consistent with carnitine backbone and a C8 dicarboxylic acyl chain. Absence of methyl ester signal (~3.7 ppm).[10] |
| Purity | HPLC-UV/CAD | ≥98% purity |
| Isotopic Purity | Mass Spectrometry | ≥98% d3 incorporation |
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap MS.
-
Purpose: To confirm the exact molecular weight of the synthesized compound. The high mass accuracy confirms the elemental composition. The observed mass should be compared to the theoretical mass of the protonated molecule ([M+H]⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H NMR and ¹³C NMR.
-
Purpose: To confirm the covalent structure of the molecule.[11] Key diagnostic signals include:
-
¹H NMR: A downfield shift of the CH-O proton on the carnitine backbone (~5.5 ppm), indicating esterification. Signals corresponding to the methylene protons of the suberyl chain. The N-methyl signal will be a singlet integrating to 6 protons (due to the d3 on the third methyl group).
-
¹³C NMR: The presence of two ester/acid carbonyl carbons (~175-180 ppm) and the correct number of aliphatic carbons for the suberyl and carnitine moieties.
-
High-Performance Liquid Chromatography (HPLC)
-
Technique: Reversed-phase or HILIC chromatography with a suitable detector (e.g., Charged Aerosol Detector (CAD) or UV if derivatized).
-
Purpose: To assess the purity of the final compound. A single, sharp peak should be observed, and the purity is calculated based on the peak area relative to any impurities.
Conclusion
This application note details a comprehensive and logically structured protocol for the synthesis, purification, and validation of (L)-Suberyl-d3-Carnitine. By employing a protective group strategy and incorporating rigorous, multi-technique characterization, this method yields a high-purity, stable isotope-labeled internal standard. The availability of this standard is crucial for researchers requiring accurate and precise quantification of dicarboxylic acylcarnitines, thereby enhancing the reliability of metabolic studies and clinical diagnostics.
References
- Metabolic Pathways of Acylcarnitine Synthesis - PMC - NIH. (n.d.).
- Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques. (n.d.).
- Synthesis and purification of radioactive fatty acylcarnitines of high specific activity. (1995). PubMed.
- This compound|C15H27NO6|Research Grade. (n.d.). Benchchem.
- Appropriate Use of Mass Spectrometry in Clinical and Metabolic Research. (2018).
- Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. (2018). PubMed Central.
- Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. (2008).
- Showing metabocard for Suberoyl-L-carnitine (HMDB0240724). (2020).
- Carnitine/Acylcarnitine Standards for Mass Spectrometry. (n.d.).
- L-Carnitine-d3 (chloride). (n.d.). Cayman Chemical.
- NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. (2022). MDPI.
- Acylcarnitines—old actors auditioning for new roles in metabolic physiology. (2015). PMC - NIH.
- CARNITINE TRANSPORT AND FATTY ACID OXID
- Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. (2023). Arabian Journal of Chemistry.
- L(-)-Carnitine at BMRB. (n.d.). Biological Magnetic Resonance Bank.
Sources
- 1. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]
- 4. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Human Metabolome Database: Showing metabocard for Suberoyl-L-carnitine (HMDB0240724) [hmdb.ca]
- 7. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bevital.no [bevital.no]
- 10. bmse000211 L(-)-Carnitine at BMRB [bmrb.io]
- 11. mdpi.com [mdpi.com]
sample preparation techniques for (L)-Suberyl Carnitine analysis
An Application Guide to Sample Preparation for the Analysis of (L)-Suberyl Carnitine
Authored by: Gemini, Senior Application Scientist
Introduction: The Analytical Challenge of Dicarboxylic Acylcarnitines
This compound (Suberyl-L-carnitine, C8-DC) is a dicarboxylic acylcarnitine that serves as a key biomarker in the diagnosis of inherited metabolic disorders, particularly those related to fatty acid oxidation. Its accurate quantification in biological matrices such as plasma, urine, and tissue is critical for clinical diagnostics and metabolic research. However, the analysis of Suberyl Carnitine, like other acylcarnitines, presents significant analytical challenges. These molecules are often present at low concentrations, are highly polar, and must be detected within complex biological matrices that are rich in interfering substances like proteins, salts, and phospholipids.[1][2]
The primary obstacle to reliable quantification is the "matrix effect," where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate results.[3][4] Therefore, a robust, reproducible, and efficient sample preparation strategy is not merely a preliminary step but the very foundation upon which accurate and reliable quantification is built.
This guide provides an in-depth exploration of sample preparation techniques tailored for this compound analysis. We will dissect the causality behind methodological choices, offer detailed, field-proven protocols, and compare the most common extraction techniques to empower researchers, clinicians, and drug development professionals to select and implement the optimal workflow for their analytical needs.
Pillar 1: The Goal of Sample Preparation - Beyond Simple Cleanup
The objective of sample preparation for this compound analysis is threefold:
-
Removal of Interferences: Primarily, the removal of high-abundance proteins and phospholipids that can clog analytical columns, contaminate the mass spectrometer, and cause significant matrix effects.
-
Concentration of the Analyte: To increase the concentration of low-abundance acylcarnitines like Suberyl Carnitine to a level that is well within the linear dynamic range of the analytical instrument.
-
Solvent Exchange: To transfer the analyte into a solvent that is compatible with the subsequent analytical technique, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The choice of technique depends on a balance between the desired level of sample cleanliness, throughput requirements, cost, and the specific nature of the biological matrix. The three most prevalent techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Pillar 2: A Comparative Analysis of Core Techniques
Each sample preparation technique offers a unique balance of efficiency, selectivity, and complexity. The choice is critical and should be guided by the specific goals of the analysis.
| Technique | Principle | Primary Advantages | Primary Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate proteins. | Fast, simple, inexpensive, high-throughput. | High risk of matrix effects (ion suppression), less effective at removing salts and phospholipids, potential loss of analyte via co-precipitation.[5] | Rapid screening, high-concentration samples, applications where throughput is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on differential solubility. | Can provide cleaner extracts than PPT, effective at removing salts. | Labor-intensive, requires large volumes of organic solvents, can suffer from poor selectivity and analyte loss.[2][6] | Targeted analyses where specific interfering classes are well-characterized. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; the analyte is then eluted with a different solvent. | Highly selective, provides the cleanest extracts, significantly reduces matrix effects, allows for analyte concentration.[7][8][9] | More complex, time-consuming, and expensive than PPT or LLE; requires method development. | Quantitative bioanalysis requiring high accuracy and sensitivity, clinical diagnostics, low-concentration samples.[10] |
Pillar 3: Detailed Methodologies & Self-Validating Protocols
A robust protocol is a self-validating one. The inclusion of a stable isotope-labeled internal standard (SIL-IS), such as d3-Suberyl Carnitine, is non-negotiable for accurate quantification via LC-MS/MS. The SIL-IS is added at the very beginning of the sample preparation process and experiences the same extraction inefficiencies and matrix effects as the endogenous analyte, allowing for reliable correction and accurate quantification.[3][4]
Protocol 1: Rapid Screening via Protein Precipitation (PPT)
This method is designed for high-throughput screening where speed is paramount. The primary compromise is the potential for significant matrix effects, which must be assessed during method validation.
Rationale: Acetonitrile is often preferred as the precipitation solvent because it is aprotic and tends to yield cleaner supernatants with more complete protein removal compared to methanol.[11]
Workflow Diagram: Protein Precipitation
Caption: A streamlined workflow for sample cleanup using Protein Precipitation.
Step-by-Step Protocol:
-
Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of the biological sample (e.g., plasma, serum).
-
Internal Standard Spiking: Add 5 µL of the SIL-IS working solution (e.g., d3-Suberyl Carnitine in 50% methanol) to each sample, blank, and quality control (QC).
-
Precipitation: Add 150 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of solvent to sample is crucial for efficient protein removal.
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and denaturation of proteins.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collection: Carefully transfer the supernatant to a new autosampler vial for analysis. Avoid disturbing the protein pellet.
-
Analysis: Inject the sample directly into the LC-MS/MS system.
Protocol 2: High-Sensitivity Quantification via Cation-Exchange Solid-Phase Extraction (SPE)
For applications demanding the highest accuracy and sensitivity, such as clinical diagnostics, SPE is the gold standard. The rationale here is to leverage the permanent positive charge on the quaternary amine of the carnitine molecule for highly selective retention on a strong cation-exchange sorbent.
Rationale: Mixed-mode SPE sorbents (e.g., combining reversed-phase and strong cation-exchange) offer superior cleanup by removing both non-polar and anionic interferences, resulting in a significantly cleaner final extract.[12]
Workflow Diagram: Solid-Phase Extraction
Caption: A multi-step workflow for high-purity analyte isolation using SPE.
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of the SIL-IS working solution.
-
Add 400 µL of 0.1% formic acid in water. Vortex for 10 seconds. This acidification step ensures the carnitine is fully protonated.
-
Centrifuge at 4,000 x g for 5 minutes to pellet any particulates.
-
-
SPE Column Conditioning:
-
Place a strong cation-exchange SPE cartridge (e.g., 30 mg / 1 mL) onto a vacuum manifold.
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a slow, steady vacuum to allow the sample to pass through the sorbent at a rate of approximately 1 drop per second.
-
-
Washing Steps:
-
Wash 1 (Aqueous): Pass 1 mL of 0.1 M acetic acid through the cartridge to remove salts and other polar interferences.
-
Wash 2 (Organic): Pass 1 mL of methanol through the cartridge to remove phospholipids and other non-polar interferences. Dry the sorbent bed under full vacuum for 1-2 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the this compound and other acylcarnitines by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic pH neutralizes the charge interaction with the sorbent, releasing the analytes.
-
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Optional Protocol 3: Derivatization for Enhanced Specificity
For complex studies involving isomeric acylcarnitines, derivatization can be an invaluable tool. This compound is a dicarboxylic acylcarnitine, and derivatizing both of its carboxyl groups (e.g., to butyl esters) changes its mass-to-charge ratio (m/z) in a predictable way, allowing it to be distinguished from isobaric, single-carboxyl group acylcarnitines.[13][14]
Rationale: Butylation using butanolic-HCl converts the carboxylic acid groups to butyl esters. This process increases the hydrophobicity of the analytes, leading to better retention on reversed-phase LC columns and potentially improved chromatographic separation from isomers.[13][15]
Step-by-Step Protocol (Post-SPE Elution):
-
Reagent Preparation: Prepare a 3 M solution of butanolic-HCl by slowly adding acetyl chloride to anhydrous n-butanol in an ice bath.
-
Reaction: After the dry-down step in the SPE protocol, add 60 µL of 3 M butanolic-HCl to the dried extract.
-
Incubation: Seal the container and incubate at 65°C for 15 minutes.
-
Evaporation: Evaporate the reagent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the derivatized sample in 100 µL of the appropriate mobile phase for LC-MS/MS analysis.
Conclusion: A Foundation for Reliable Data
The quality of data generated in the analysis of this compound is inextricably linked to the quality of the sample preparation. While Protein Precipitation offers a rapid solution for high-throughput screening, its susceptibility to matrix effects necessitates careful validation. For quantitative, high-sensitivity applications in research and clinical settings, Solid-Phase Extraction provides a demonstrably superior method, yielding cleaner extracts and more reliable data.[8][12] By understanding the principles behind each technique and implementing robust, self-validating protocols that include the use of stable isotope-labeled internal standards, researchers can build a solid foundation for the accurate and precise measurement of this critical metabolic biomarker.
References
- Title: Solid-phase extraction technique for gas-chromatographic profiling of acylcarnitines Source: Google Patents URL
- Title: Solid-Phase Extraction Technique for Gas-Chromatographic Profilingof Acylcarnitines Source: Google Patents URL
- Title: Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed Source: PubMed URL
- Title: Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed Source: PubMed URL
- Title: Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots Source: Google Patents URL
- Title: An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - NIH Source: National Institutes of Health URL
- Title: Determination of Carnitine and Acylcarnitines in Plasma by High-Performance Liquid chromatography/electrospray Ionization Ion Trap Tandem Mass Spectrometry - PubMed Source: PubMed URL
- Title: Determination of L-Carnitine in Infant Powdered Milk Samples after Derivatization - NIH Source: National Institutes of Health URL
- Title: Matrix effect–corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - Tohoku University Source: Tohoku University Repository URL
- Source: BORIS Portal (University of Bern)
- Title: Determination of urinary acylcarnitines by ESI-MS coupled with solid-phase microextraction (SPME)
- Title: Acylcarnitine profiling by low-resolution LC-MS - PMC - NIH Source: National Institutes of Health URL
- Title: Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC - NIH Source: National Institutes of Health URL
- Title: (PDF)
- Source: MSACL (Mass Spectrometry: Applications to the Clinical Lab)
- Title: High sensitivity quantification of acylcarnitines using the SCIEX 7500 system Source: Sciex URL
- Title: Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed Source: PubMed URL
- Title: Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry Source: Arabian Journal of Chemistry URL
- Title: Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed Source: PubMed URL
- Title: New Challenges in (Bio)
Sources
- 1. sciex.com [sciex.com]
- 2. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 3. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications [mdpi.com]
- 6. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction technique for gas-chromatographic profiling of acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 9. Determination of urinary acylcarnitines by ESI-MS coupled with solid-phase microextraction (SPME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. msacl.org [msacl.org]
Application Notes & Protocols: (L)-Suberyl Carnitine in Metabolomics Research
Introduction: Unveiling the Significance of (L)-Suberyl Carnitine in Metabolic Profiling
In the intricate landscape of metabolomics, acylcarnitines have emerged as pivotal biomarkers for evaluating the state of fatty acid and amino acid metabolism.[1][2][3] These molecules are esters of carnitine and fatty acids, essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the primary process of energy generation from fats.[4][5][6][7] this compound, also known as suberoylcarnitine or C8-DC (dicarboxylic), is a specific medium-chain dicarboxylic acylcarnitine.[8] Its presence and concentration in biological fluids provide a unique window into cellular metabolism, particularly under conditions of metabolic stress or in the context of certain inborn errors of metabolism.[9][10]
Unlike the more commonly assessed monocarboxylic acylcarnitines that are intermediates of beta-oxidation, dicarboxylic acylcarnitines like this compound are products of omega-oxidation. This alternative fatty acid metabolism pathway becomes significant when beta-oxidation is impaired. Therefore, elevated levels of this compound can be indicative of a bottleneck in the primary fatty acid oxidation pathway, prompting further investigation into underlying metabolic dysregulation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in metabolomics research, complete with detailed analytical protocols.
Part 1: The Role of this compound as a Biomarker
This compound's primary utility in metabolomics lies in its role as a diagnostic and monitoring biomarker for specific metabolic disorders. Its accumulation is particularly associated with conditions where mitochondrial beta-oxidation of fatty acids is compromised.
Inborn Errors of Metabolism
Elevated levels of this compound are a key indicator of certain inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders and organic acidurias.[4][10][11] While medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common FAO disorder, it is primarily characterized by the accumulation of medium-chain monocarboxylic acylcarnitines like octanoylcarnitine (C8).[12][13] However, under conditions of significant metabolic stress in MCAD deficiency, the omega-oxidation pathway can be upregulated, leading to the formation and accumulation of dicarboxylic acids and their corresponding carnitine esters, including this compound.
Furthermore, other FAO disorders that lead to a more general impairment of beta-oxidation can also result in increased levels of this compound.[14][15] In these conditions, the cell resorts to alternative metabolic pathways to handle the excess fatty acids, leading to the production of dicarboxylic acids which are then esterified to carnitine for transport and excretion.
Monitoring Therapeutic Interventions
In patients diagnosed with relevant metabolic disorders, the quantification of this compound can serve as a valuable tool for monitoring the efficacy of therapeutic interventions.[16][17] Dietary modifications, such as the avoidance of fasting and supplementation with L-carnitine, aim to alleviate the metabolic block and reduce the accumulation of potentially toxic metabolites.[11][13] Serial monitoring of this compound levels can provide insights into patient compliance and the effectiveness of the prescribed treatment regimen.
Part 2: Analytical Methodologies for this compound Quantification
The gold-standard for the analysis of acylcarnitines, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][18] This technique offers high sensitivity, specificity, and the ability to multiplex, allowing for the simultaneous quantification of a panel of acylcarnitines from a small sample volume.[1]
Sample Types and Preparation
This compound can be quantified in various biological matrices, with dried blood spots (DBS) and plasma being the most common for clinical and research applications.[18]
-
Dried Blood Spots (DBS): DBS are widely used for newborn screening due to the ease of sample collection, transport, and storage.[18]
-
Plasma: Plasma samples are often used for follow-up testing and for more quantitative assessments in a research setting.
Table 1: Comparison of Sample Types for this compound Analysis
| Feature | Dried Blood Spots (DBS) | Plasma |
| Sample Volume | Minimal (a few drops of blood) | Requires venipuncture (larger volume) |
| Collection | Minimally invasive | Invasive |
| Stability | Relatively stable at room temperature for short periods | Requires immediate processing and freezing |
| Quantification | Semi-quantitative (results per spot) | Quantitative (results per volume of plasma) |
| Primary Use | Newborn screening, large-scale epidemiological studies | Diagnostic confirmation, research studies |
Detailed Protocol for this compound Analysis from Dried Blood Spots using LC-MS/MS
This protocol outlines a robust method for the extraction and quantification of this compound from DBS samples.
Materials:
-
DBS samples on Whatman 903 filter paper or equivalent
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Stable isotope-labeled internal standard for this compound (e.g., D3-Suberyl Carnitine)
-
96-well plates
-
DBS puncher (3 mm)
-
Plate shaker
-
Centrifuge
Protocol Steps:
-
Internal Standard Preparation: Prepare a working solution of the stable isotope-labeled internal standard in methanol at a concentration of approximately 1 µM.
-
Sample Punching: Punch a 3 mm disc from the center of the DBS into a 96-well plate. Include a blank filter paper disc for a negative control and a quality control DBS with a known concentration of this compound.
-
Extraction: To each well, add 100 µL of the internal standard working solution.
-
Incubation: Seal the plate and place it on a plate shaker for 30 minutes at room temperature to allow for efficient extraction of the acylcarnitines.
-
Derivatization (Optional but Recommended for Dicarboxylics): While some methods analyze underivatized acylcarnitines, butylation can improve chromatographic separation and ionization efficiency, especially for dicarboxylic species.[18][19] To derivatize, evaporate the methanol extract to dryness under a stream of nitrogen. Add 50 µL of 3N butanolic-HCl and incubate at 65°C for 15 minutes. Evaporate to dryness again and reconstitute in the mobile phase.
-
Reconstitution: If not derivatizing, after extraction, centrifuge the plate at 4000 rpm for 10 minutes. Transfer 50 µL of the supernatant to a new 96-well plate and add 50 µL of the initial mobile phase.
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 10 µL) of the prepared sample onto the LC-MS/MS system.
LC Parameters (Example):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[20]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient from low to high organic phase is used to elute the acylcarnitines. A typical gradient might start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion > Product Ion Transition for this compound (as butyl ester): The exact m/z will depend on the derivatization. For the butyl ester, the transition would be monitored.
-
Precursor Ion > Product Ion Transition for Internal Standard: A corresponding transition for the stable isotope-labeled internal standard is monitored.
Data Analysis: The concentration of this compound is determined by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing this to a calibration curve prepared with known concentrations of this compound.
Experimental Workflow Visualization
Caption: Workflow for this compound analysis.
Part 3: Pathophysiological Context and Interpretation
Understanding the biochemical basis for the elevation of this compound is crucial for accurate data interpretation.
The Omega-Oxidation Pathway
When the primary beta-oxidation pathway in the mitochondria is overwhelmed or blocked due to an enzyme deficiency, fatty acids are shunted to the omega-oxidation pathway in the endoplasmic reticulum. This pathway hydroxylates the terminal methyl group of the fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. These dicarboxylic acids can then be esterified with carnitine to form dicarboxylylacylcarnitines like this compound, which are then excreted in the urine.
Metabolic Pathway Disruption Visualization
Caption: Disruption of fatty acid metabolism.
Conclusion and Future Perspectives
This compound is a valuable biomarker in metabolomics research, offering specific insights into the functionality of fatty acid oxidation pathways. The analytical methods for its quantification are well-established, with LC-MS/MS providing the necessary sensitivity and specificity for reliable measurements in various biological matrices. As metabolomics continues to be integrated into clinical diagnostics and drug development, the precise measurement of biomarkers like this compound will play an increasingly important role in the early detection, monitoring, and development of novel therapeutic strategies for a range of metabolic disorders. Further research may also elucidate the role of this compound in other complex diseases where mitochondrial dysfunction is implicated, such as neurodegenerative diseases and certain cancers.
References
-
Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(2), 479-491. [Link]
-
Accurate Specialty Labs. (n.d.). Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS. Retrieved from [Link]
-
Rinaldo, P., Cowan, T. M., & Matern, D. (2008). Acylcarnitine profile analysis. Journal of Inherited Metabolic Disease, 31(Suppl 2), 209-215. [Link]
-
Cincinnati Children's Hospital. (n.d.). Acylcarnitine Dried Blood Spots (DBS) Test Information. Retrieved from [Link]
-
George, M. P., Presser, D., Szczesniewski, A., Yu, C., McCain, K., & Zhang, J. (2010). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Agilent Technologies, Inc. [Link]
-
Restek. (n.d.). Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS. Retrieved from [Link]
-
Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(2), 479–491. [Link]
-
Wang, Y., Liu, S., Hu, Y., Li, Y., & Wang, M. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(3), 2029–2036. [Link]
-
RECIPE Chemicals + Instruments GmbH. (n.d.). Amino Acids and Acylcarnitine in Dried Blood Spots. Retrieved from [Link]
-
Sim, K. G., Carpenter, K., Hammond, J., & Christodoulou, J. (2013). Acylcarnitine profiles in fatty acid oxidation defects and organic acidurias. Annals of the Academy of Medicine, Singapore, 42(1), 18-26. [Link]
-
Human Metabolome Database. (2020). Suberoyl-L-carnitine (HMDB0240724). Retrieved from [Link]
-
Bruce, S., et al. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. [Link]
-
Merritt, J. L., & Chang, I. J. (2017). Defects of Fatty Acid Oxidation and the Carnitine Shuttle System. Pediatric Clinics of North America, 64(1), 141-155. [Link]
-
Waters Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]
-
Gillingham, M. B., Scott, C. R., Elliott, D., & Van Calcar, S. C. (2018). Fatty acid oxidation disorders. Translational Science of Rare Diseases, 3(1-2), 1-28. [Link]
-
Liu, Z., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 22(21), 3434-3442. [Link]
-
Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. ResearchGate. [Link]
-
Longo, N., Frigeni, M., & Pasquali, M. (2016). Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta, 1863(10), 2422-2435. [Link]
-
Jones, P. M., & Bennett, M. J. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Biomedicines, 9(1), 74. [Link]
-
Goyal, S., & Kumar, V. (2013). Organic Acidurias: An Updated Review. Indian Journal of Clinical Biochemistry, 28(4), 311-318. [Link]
-
HealthMatters.io. (n.d.). Suberylcarnitine, C8DC - Acylcarnitine Profile, Plasma. Retrieved from [Link]
-
ConsensusPathways. (2025). Why is L-carnitine used for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency?. Retrieved from [Link]
-
Bodas, M., et al. (2016). Metabolomics screening identifies reduced L-carnitine to be associated with progressive emphysema. Clinical Science, 130(4), 273-287. [Link]
-
Merritt, J. L., & MacLeod, E. (2024). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews. [Link]
-
Kölker, S., et al. (2018). Organic acidurias in adults: late complications and management. Journal of Inherited Metabolic Disease, 41(4), 621-634. [Link]
-
Treem, W. R., et al. (1989). Medium-chain acyl-CoA dehydrogenase deficiency: metabolic effects and therapeutic efficacy of long-term L-carnitine supplementation. Journal of Inherited Metabolic Disease, 12(2), 112-119. [Link]
-
Jones, P. M., & Bennett, M. J. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. MDPI. [Link]
-
Saudubray, J. M., et al. (2002). Branched-chain organic acidurias. Seminars in Neonatology, 7(1), 65-74. [Link]
-
Children's Hospital of Philadelphia. (n.d.). Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs). Retrieved from [Link]
-
Burla, B., et al. (2023). Metabolic pathways of acylcarnitine synthesis. ChemRxiv. [Link]
-
West Virginia Department of Health and Human Resources. (n.d.). FATTY ACID OXIDATION DISORDERS. Retrieved from [Link]
-
Flanagan, J. L., et al. (2010). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Nutrients, 2(7), 789-806. [Link]
-
Lehotay, D. C., & Clarke, J. T. (1995). Organic acidurias and related abnormalities. Critical Reviews in Clinical Laboratory Sciences, 32(4), 377-429. [Link]
-
Lee, P., et al. (2001). L-carnitine and exercise tolerance in medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency: a pilot study. Journal of Inherited Metabolic Disease, 24(5), 571-580. [Link]
-
Metware Biotechnology. (n.d.). Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques. Retrieved from [Link]
-
Jones, P. M., & Bennett, M. J. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. MDPI. [Link]
Sources
- 1. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]
- 8. Human Metabolome Database: Showing metabocard for Suberoyl-L-carnitine (HMDB0240724) [hmdb.ca]
- 9. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Acidurias: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic acidurias in adults: late complications and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Medium-chain acyl-CoA dehydrogenase deficiency: metabolic effects and therapeutic efficacy of long-term L-carnitine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Defects of Fatty Acid Oxidation and the Carnitine Shuttle System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs) | Children's Hospital of Philadelphia [chop.edu]
- 16. droracle.ai [droracle.ai]
- 17. L-carnitine and exercise tolerance in medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cincinnatichildrens.org [cincinnatichildrens.org]
- 19. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: Definitive Identification of (L)-Suberyl Carnitine
Abstract: This document provides a comprehensive technical guide for the definitive analytical identification of (L)-Suberyl Carnitine. Intended for researchers, scientists, and professionals in drug development and metabolomics, this guide moves beyond simple procedural lists to explain the causality behind methodological choices. We detail field-proven protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, establishing a self-validating system for structural confirmation and purity assessment.
Introduction: The Significance of this compound
This compound, also known as Suberoyl-L-carnitine, is a dicarboxylic medium-chain acylcarnitine.[1] Acylcarnitines are fundamental to cellular energy metabolism. Their primary role is to facilitate the transport of fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, the process that breaks down fatty acids to produce energy.[1][2] this compound is specifically the ester of L-carnitine and suberic acid (a C8 dicarboxylic acid).
The analytical identification of specific acylcarnitines like this compound is critical for several reasons:
-
Metabolic Research: Studying its concentration in biological matrices can provide insights into the dynamics of fatty acid oxidation and mitochondrial function.[2][3]
-
Biomarker Discovery: Aberrant levels of specific acylcarnitines are indicative of various inborn errors of metabolism, such as fatty acid oxidation disorders (FAODs).[2][4] Therefore, accurate identification is a cornerstone of diagnostic and prognostic research.
-
Drug Development: Pharmaceutical research may involve modulating fatty acid metabolism, making the precise quantification of acylcarnitines essential for evaluating drug efficacy and mechanism of action.
This guide provides the necessary standards and protocols to ensure the unambiguous and reproducible identification of this compound.
Physicochemical Properties & Handling
A pure, well-characterized analytical standard is the foundation of any identification workflow. The properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | (2R)-3-Carboxy-2-[(7-carboxy-1-oxoheptyl)oxy]-N,N,N-trimethyl-1-propanaminium | [5] |
| Molecular Formula | C₁₅H₂₇NO₆ | [3][6] |
| Molecular Weight | 317.38 g/mol | [3][5][6] |
| CAS Number | 102636-81-7 | [3][5][7] |
| InChI Key | YVWVEIPYMGBQPE-GFCCVEGCSA-N | [3][5][7] |
| Appearance | Solid / Crystalline Powder | [7][8] |
| Storage Temperature | -20°C for long-term stability | [7] |
Handling and Stability: this compound, like many carnitine derivatives, can be hygroscopic.[8][9] To ensure long-term stability and prevent degradation, the analytical standard should be stored in a tightly sealed container at -20°C.[7] When preparing solutions, it is advisable to allow the container to equilibrate to room temperature before opening to minimize moisture absorption. Aqueous stock solutions should be freshly prepared for best results, though short-term storage at 2-8°C is acceptable.[9]
Core Analytical Methodologies
The definitive identification of this compound relies on a combination of a high-resolution separation technique and two highly specific detection methods. The combination of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides quantitative data and molecular fragmentation patterns, while Nuclear Magnetic Resonance (NMR) offers unambiguous structural confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone of modern acylcarnitine analysis due to its exceptional sensitivity and specificity.[2][3] The liquid chromatography component separates this compound from other isomers and matrix components, while the tandem mass spectrometer provides definitive mass-based identification and fragmentation information.
The Causality of Derivatization: While direct analysis is possible, acylcarnitines are often derivatized to improve their chromatographic behavior and ionization efficiency.
-
Butylation: Esterification with butanol improves retention on reversed-phase columns and enhances electrospray ionization. However, the acidic conditions required can cause hydrolysis of the acylcarnitine ester, artificially inflating free carnitine levels and leading to inaccurate quantification.[3][10]
-
Pentafluorophenacyl (PFP) Esters: Derivatization with reagents like pentafluorophenacyl trifluoromethanesulfonate is a superior alternative. This reaction is rapid, complete, and does not cause significant hydrolysis.[3][10][11] The resulting PFP esters are stable and well-suited for LC-MS/MS analysis.[3]
The Logic of Tandem MS: Tandem mass spectrometry (MS/MS) is crucial for distinguishing acylcarnitines from other molecules. For acylcarnitines, a common strategy is a precursor ion scan or Multiple Reaction Monitoring (MRM) . Acylcarnitines share a characteristic fragmentation pattern: upon collision-induced dissociation (CID), they readily lose a neutral trimethylamine group (C₃H₉N, mass 59) and often produce a prominent fragment ion at m/z 85. By specifically monitoring for parent ions that generate these fragments, high selectivity is achieved.[3]
Caption: Workflow for LC-MS/MS identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While LC-MS/MS is excellent for detection and quantification, NMR spectroscopy provides the gold standard for absolute structural confirmation. ¹H NMR spectroscopy gives detailed information about the chemical environment of each hydrogen atom in the molecule, allowing for verification of the carnitine backbone and the suberoyl acyl chain.
The key diagnostic signals in the ¹H NMR spectrum of this compound dissolved in D₂O are:
-
A sharp singlet around 3.2 ppm corresponding to the nine equivalent protons of the trimethylammonium group (-N⁺(CH₃)₃).
-
A multiplet around 4.5 ppm for the methine proton (-CH-) to which the suberoyl group is esterified.
-
A series of multiplets for the methylene protons (-CH₂-) of both the carnitine backbone and the C8 suberoyl chain.
Comparing the obtained spectrum to that of a certified reference standard and known spectra of L-carnitine provides definitive structural proof.[12][13]
Experimental Protocols
The following protocols are designed to be self-validating. Successful execution requires adherence to good laboratory practices and the use of a certified this compound analytical standard for comparison.
Protocol 1: Identification by UHPLC-MS/MS
Objective: To confirm the molecular weight and characteristic fragmentation pattern of this compound and assess its purity.
Materials:
-
This compound analytical standard (e.g., lithium salt).[7]
-
Isotopically labeled internal standard, e.g., Suberoyl-L-carnitine-(N-methyl-d3).
-
HPLC-grade water, acetonitrile, and formic acid.
-
Calibrated analytical balance and volumetric flasks.
1. Sample Preparation:
- Prepare a 1 mg/mL primary stock solution of this compound standard in HPLC-grade water.
- Prepare a corresponding stock solution of the internal standard.
- Create a working solution by diluting the primary stock to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A). Spike with the internal standard.
2. Instrumentation & Conditions:
- System: A UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
| LC Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| MS Parameter | Setting |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120°C |
| Desolvation Temp. | 350°C |
| MRM Transition 1 | 318.2 → 85.1 (Precursor [M+H]⁺ → Characteristic Fragment) |
| MRM Transition 2 | 318.2 → 60.1 (Precursor [M+H]⁺ → Trimethylamine Fragment) |
| Internal Standard | 321.2 → 85.1 (For d3-methyl labeled standard) |
3. Data Analysis & Expected Results:
-
A single, sharp chromatographic peak should be observed at a specific retention time.
-
The signal for this peak must correspond to the pre-defined MRM transitions (318.2 → 85.1 and 318.2 → 60.1).
-
The purity can be estimated by the area percentage of the main peak relative to any impurity peaks in the total ion chromatogram. The result should match the purity stated on the certificate of analysis for the standard (e.g., ≥93.0% by HPLC).[7]
Caption: Principle of MS/MS fragmentation for this compound.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Objective: To obtain an unambiguous structural fingerprint of this compound.
Materials:
-
This compound analytical standard (5-10 mg).
-
Deuterium Oxide (D₂O, 99.9 atom % D).
-
NMR tubes.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the this compound standard directly into a clean, dry vial.
- Add approximately 0.6-0.7 mL of D₂O.
- Vortex until the solid is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.
2. Instrumentation & Acquisition:
- System: 400 MHz (or higher) NMR Spectrometer.
- The following are typical acquisition parameters. These may need to be optimized based on the specific instrument.
| NMR Parameter | Setting |
| Solvent | D₂O |
| Temperature | 298 K (25°C) |
| Pulse Program | Standard 1D proton with water suppression (e.g., presaturation) |
| Spectral Width | ~12 ppm |
| Number of Scans | 16 to 64 (depending on concentration) |
| Relaxation Delay | 2.0 s |
3. Data Analysis & Expected Chemical Shifts:
-
Process the resulting Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz.
-
Reference the spectrum using the residual HDO peak at ~4.79 ppm.
-
The observed signals should correlate with the expected structure.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration |
| -N⁺(CH₃ )₃ | ~3.2 | Singlet | 9H |
| -N⁺-CH₂ - | ~3.4 | Multiplet | 2H |
| -CH₂-CH (O-Acyl)- | ~4.5 | Multiplet | 1H |
| -CH₂ -COO⁻ | ~2.5 | Multiplet | 2H |
| Acyl Chain Protons | 1.3 - 2.4 | Multiplets | 12H |
Conclusion: A Self-Validating Approach
The definitive identification of this compound is achieved by integrating data from orthogonal analytical techniques. The LC-MS/MS protocol confirms the correct mass, a characteristic fragmentation pattern, and high purity via a single chromatographic peak. The ¹H NMR protocol provides an indisputable confirmation of the molecular structure. When performed with a certified analytical standard, this combined workflow constitutes a robust, self-validating system essential for achieving scientific integrity in metabolomics, clinical testing, and drug development research.
References
- Benchchem. (n.d.). This compound|C15H27NO6|Research Grade. Retrieved from a URL which is no longer active but the content is mirrored and accessible.
-
Minkler, P. E., Stoll, M. S., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2008). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization– Mass Spectrometry. Clinical Chemistry, 54(9), 1451-1462. [Link]
-
Human Metabolome Database. (2022). Showing metabocard for Suberoyl-L-carnitine (HMDB0240724). Retrieved from [Link]
-
Minkler, P. E., & Hoppel, C. L. (2010). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Molecular genetics and metabolism, 101(1), 1-8. [Link]
-
ResearchGate. (n.d.). HPLC−MS/MS chromatogram of an acylcarnitine calibration curve high point. Retrieved from [Link]
-
Li, Y., Li, X., & Guo, C. (2006). Simultaneous Determination of Free and Total Carnitine in Human Serum by HPLC with UV Detection. Journal of Chromatographic Science, 44(8), 499-503. [Link]
-
PubChem. (n.d.). O-suberoylcarnitine. Retrieved from [Link]
- Cayman Chemical. (2022). L-Carnitine Product Information. Retrieved from a URL which is no longer active but the content is mirrored and accessible.
- Sigma-Aldrich. (n.d.). L-Carnitine. Retrieved from a URL which is no longer active but the content is mirrored and accessible.
- PubChemLite. (n.d.). This compound (C15H28NO6). Retrieved from a URL which is no longer active but the content is mirrored and accessible.
-
Mezei, T., Németh, B., & Kőhalmy, K. (2018). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Current molecular medicine, 18(3), 167-179. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000211 L(-)-Carnitine. Retrieved from [Link]
-
Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]
-
Bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. Retrieved from [Link]
-
Arduini, A., et al. (2008). Synthesis and characterization of carnitine nitro-derivatives. Biochimica et Biophysica Acta (BBA) - General Subjects, 1780(2), 170-179. [Link]
- Benchchem. (n.d.). long-term stability and storage of Acetyl-L-Carnitine for research. Retrieved from a URL which is no longer active but the content is mirrored and accessible.
- Carl ROTH. (2025). Safety Data Sheet: L-Carnitine hydrochloride. Retrieved from a URL which is no longer active but the content is mirrored and accessible.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000201). Retrieved from [Link]
-
ResearchGate. (n.d.). a) 1 H NMR spectra (D2O, 500 MHz, rt) of L-carnitine (10 mM), and b) CP5. Retrieved from [Link]
-
Arduini, A., et al. (2008). Synthesis and characterization of carnitine nitro-derivatives. Request PDF. Retrieved from [Link]
-
Zinn, T., et al. (2020). L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 8, 860. [Link]
-
Yeh, Y. Q., et al. (2022). NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. International Journal of Molecular Sciences, 23(8), 4434. [Link]
Sources
- 1. Human Metabolome Database: Showing metabocard for Suberoyl-L-carnitine (HMDB0240724) [hmdb.ca]
- 2. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suberoyl- L -carnitine = 97.0 TLC 102636-81-7 [sigmaaldrich.com]
- 6. O-suberoylcarnitine | C15H27NO6 | CID 71464531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Suberoyl-L-carnitine lithium salt analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. L-carnitine | 541-15-1 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmse000211 L(-)-Carnitine at BMRB [bmrb.io]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Measurement of (L)-Suberyl Carnitine Transport
Authored by: Gemini, Senior Application Scientist
Introduction
(L)-Suberyl carnitine is a dicarboxylic acylcarnitine that plays a significant role in the mitochondrial β-oxidation of suberic acid, a dicarboxylic acid that can accumulate in various metabolic disorders. The transport of this compound across cellular and mitochondrial membranes is a critical step for its subsequent metabolism. Understanding the kinetics and regulation of this transport is paramount for researchers in drug development and metabolic diseases. This document provides detailed application notes and protocols for robust in vitro assays to measure the transport of this compound, empowering researchers to investigate its physiological and pathological significance.
The primary transporter responsible for the cellular uptake of L-carnitine and its acyl derivatives is the Organic Cation Transporter Novel 2 (OCTN2), also known as SLC22A5.[1][2] It is hypothesized that this compound, as an acylcarnitine, is also a substrate for OCTN2. The following protocols are designed to test this hypothesis and characterize the transport of this compound.
Core Principles of this compound Transport Assays
The in vitro assays described herein are designed to quantify the uptake of this compound into cells. This is achieved by utilizing cell lines that either endogenously express or are engineered to overexpress the transporter of interest, primarily OCTN2. The fundamental principle involves incubating these cells with a labeled form of this compound and subsequently measuring the intracellular accumulation of the label. By varying the concentration of the substrate, incubation time, and temperature, key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined. Furthermore, these assays can be adapted to screen for potential inhibitors of this compound transport.
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol describes a classic and highly sensitive method for measuring this compound transport using a radiolabeled substrate.
I. Materials and Reagents
-
Cell Lines:
-
HEK293 or CHO cells stably transfected with human OCTN2 (SLC22A5).
-
Parental HEK293 or CHO cells (for negative control).
-
-
Radiolabeled Substrate:
-
[³H]-(L)-Suberyl Carnitine or [¹⁴C]-(L)-Suberyl Carnitine (custom synthesis may be required).
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) for transfected cells.
-
-
Uptake Buffer:
-
Krebs-Ringer-Henseleit (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM D-glucose, pH 7.4).
-
-
Wash Buffer:
-
Ice-cold KRH buffer.
-
-
Lysis Buffer:
-
0.1 M NaOH with 1% SDS.
-
-
Scintillation Cocktail:
-
Ultima Gold™ or equivalent.
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂).
-
96-well cell culture plates.
-
Liquid scintillation counter.
-
Multi-channel pipette.
-
II. Experimental Workflow
Figure 1. Workflow for the radiolabeled this compound uptake assay.
III. Step-by-Step Protocol
-
Cell Seeding:
-
Seed OCTN2-expressing and parental cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well.
-
Incubate at 37°C with 5% CO₂ for 24-48 hours to allow for cell attachment and monolayer formation.
-
-
Preparation for Uptake:
-
On the day of the experiment, prepare the uptake solution containing the desired concentration of radiolabeled this compound in pre-warmed KRH buffer.
-
For kinetic studies, a range of concentrations (e.g., 0.1 µM to 100 µM) should be prepared.
-
For inhibition studies, include known inhibitors of OCTN2 (e.g., unlabeled L-carnitine, verapamil) as positive controls.[1]
-
-
Uptake Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 200 µL of pre-warmed KRH buffer.
-
Add 100 µL of the uptake solution to each well.
-
Incubate the plate at 37°C for the desired time period. A time-course experiment (e.g., 1, 5, 15, 30 minutes) is recommended to determine the linear range of uptake.
-
-
Stopping the Uptake:
-
To terminate the transport, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with 200 µL of ice-cold KRH buffer to remove any remaining extracellular radiolabeled substrate.
-
-
Cell Lysis and Scintillation Counting:
-
Add 150 µL of lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
IV. Data Analysis
-
Quantification:
-
The measured counts per minute (CPM) are converted to moles of substrate transported using the specific activity of the radiolabeled this compound.
-
Normalize the uptake to the protein concentration in each well, determined by a standard protein assay (e.g., BCA assay) performed on parallel wells.
-
-
Kinetic Analysis:
-
Subtract the non-specific uptake (measured in parental cells) from the total uptake (measured in OCTN2-expressing cells) to determine the transporter-specific uptake.
-
Plot the initial rate of uptake (pmol/mg protein/min) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 2: Non-Radioactive this compound Uptake Assay using LC-MS/MS
This protocol offers an alternative to radiolabeled assays, utilizing the high sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify intracellular this compound.
I. Materials and Reagents
-
Cell Lines:
-
As described in Protocol 1.
-
-
Unlabeled Substrate:
-
This compound.
-
-
Internal Standard:
-
Stable isotope-labeled this compound (e.g., [d₃]-(L)-Suberyl Carnitine).
-
-
Culture Medium and Buffers:
-
As described in Protocol 1.
-
-
Extraction Solution:
-
Acetonitrile with 0.1% formic acid containing the internal standard.
-
-
Equipment:
-
Cell culture incubator.
-
96-well cell culture plates.
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
II. Experimental Workflow
Figure 2. Workflow for the non-radioactive LC-MS/MS-based this compound uptake assay.
III. Step-by-Step Protocol
-
Cell Culture and Uptake:
-
Follow steps 1-4 of Protocol 1, using unlabeled this compound as the substrate.
-
-
Metabolite Extraction:
-
After the final wash with ice-cold KRH buffer, add 150 µL of ice-cold extraction solution (containing the internal standard) to each well.
-
Incubate the plate on ice for 10 minutes to allow for complete protein precipitation and metabolite extraction.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the 96-well plate at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and its stable isotope-labeled internal standard. This will involve optimizing chromatographic separation and mass spectrometer parameters (e.g., precursor and product ions, collision energy).
-
Inject the prepared samples and a series of calibration standards onto the LC-MS/MS system.
-
IV. Data Analysis
-
Quantification:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the cell extracts using the standard curve.
-
-
Normalization and Kinetic Analysis:
-
Normalize the amount of intracellular this compound to the protein content of each well.
-
Perform kinetic analysis as described in Protocol 1 to determine Km and Vmax.
-
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Kinetic Parameters for this compound Transport via OCTN2
| Parameter | Value | Units |
| Km | 25.5 ± 3.2 | µM |
| Vmax | 150.8 ± 12.7 | pmol/mg protein/min |
| Inhibitor | IC₅₀ (µM) | |
| L-Carnitine | 15.2 ± 2.1 | |
| Verapamil | 55.6 ± 7.8 |
This table presents example data and should be replaced with experimentally derived values.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High background in parental cells | Endogenous transporter expression; Non-specific binding | Screen different parental cell lines; Optimize washing steps with ice-cold buffer. |
| Low signal in OCTN2-expressing cells | Low transporter expression; Sub-optimal assay conditions | Verify transporter expression via Western blot or qPCR; Optimize incubation time and temperature. |
| Poor reproducibility | Inconsistent cell numbers; Pipetting errors | Use a consistent cell seeding density; Ensure accurate and consistent pipetting. |
| LC-MS/MS signal suppression | Matrix effects from cell lysate | Optimize sample cleanup and chromatographic separation; Use a stable isotope-labeled internal standard. |
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the in vitro measurement of this compound transport. The choice between the radiolabeled and LC-MS/MS-based assays will depend on the available resources and specific experimental goals. By employing these methodologies, researchers can elucidate the mechanisms of this compound transport, identify novel inhibitors, and gain valuable insights into the role of this acylcarnitine in health and disease.
References
-
BioIVT. (n.d.). OCTN2 Transporter Assay. Retrieved from [Link]
- Longo, N., et al. (2016). Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Research, 1863(10), 2422-2435.
-
National Center for Biotechnology Information. (2012). Intracellular in vitro probe acylcarnitine assay for identifying deficiencies of carnitine transporter and carnitine palmitoyltransferase-1. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Residual OCTN2 transporter activity, carnitine levels and symptoms correlate in patients with primary carnitine deficiency. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Functional genomics of OCTN2 variants informs protein-specific variant effect predictor for Carnitine Transporter Deficiency. PubMed. Retrieved from [Link]
-
ChemRxiv. (2025). Fluorinated Carnitine Derivatives as Tools to Visualise Carnitine Transport and Metabolism. ChemRxiv. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Inhibition of OCTN2-Mediated Transport of Carnitine by Etoposide. PubMed Central. Retrieved from [Link]
-
MDPI. (2021). The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). GLYCOSYLATION OF THE OCTN2 CARNITINE TRANSPORTER: STUDY OF NATURAL MUTATIONS IDENTIFIED IN PATIENTS WITH PRIMARY CARNITINE DEFICIENCY. PubMed Central. Retrieved from [Link]
-
Mayo Clinic. (2008). Acylcarnitines, including in vitro loading tests. Mayo Clinic Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2000). Evidence for a Short-Chain Carnitine-Acylcarnitine Translocase in Mitochondria Specifically Related to the Metabolism of Branched-Chain Amino Acids. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003). The role of carnitine in normal and altered fatty acid metabolism. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). CARNITINE TRANSPORT AND FATTY ACID OXIDATION. PubMed Central. Retrieved from [Link]
-
YouTube. (2020, March 25). Energy Metabolism - Part 4: Fatty Acids & Carnitine Transporter. Retrieved from [Link]
-
ScienceDirect. (2016). Carnitine transport and fatty acid oxidation. ScienceDirect. Retrieved from [Link]
-
Medscape. (2024, October 23). Carnitine Deficiency Workup. Retrieved from [Link]
-
National Center for Biotechnology Information. (1993). The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy. PubMed. Retrieved from [Link]
-
OMMBID. (2019). Disorders of the Mitochondrial Carnitine Shuttle. Retrieved from [Link]
-
National Center for Biotechnology Information. (1987). Transport and function of L-carnitine and L-propionylcarnitine: relevance to some cardiomyopathies and cardiac ischemia. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). The L-carnitine shuttle. L-carnitine binds to acyl-CoA to help.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Carnitine transport and fatty acid oxidation. PubMed. Retrieved from [Link]
-
Reactome. (n.d.). Carnitine shuttle. Retrieved from [Link]
Sources
Application and Protocol for the Clinical Utility of Measuring (L)-Suberyl Carnitine Levels
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Diagnostic Significance of (L)-Suberyl Carnitine
This compound (C8-DC) is a dicarboxylic acylcarnitine that serves as a critical biomarker in the diagnosis and management of certain inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β-oxidation.[1][2] While a standard acylcarnitine profile provides a broad screen for these disorders, the specific quantification of this compound offers deeper insights, aiding in the differential diagnosis of conditions that present with dicarboxylic aciduria.[1][3] Its primary clinical utility lies in its association with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common fatty acid oxidation disorders.[4][5][6] In MCAD deficiency, the impaired breakdown of medium-chain fatty acids leads to an alternative metabolic pathway, ω-oxidation, resulting in the accumulation and subsequent urinary excretion of dicarboxylic acids like suberic acid, which is then conjugated to carnitine to form this compound.[3][7][8]
This application note provides a comprehensive guide to the clinical relevance of measuring this compound, detailed protocols for its quantification in biological samples, and insights into the interpretation of these measurements for both research and clinical applications.
Biochemical Pathway: The Genesis of this compound in MCAD Deficiency
Under normal physiological conditions, fatty acids are metabolized through β-oxidation within the mitochondria to produce energy.[9] In individuals with MCAD deficiency, a genetic disorder characterized by the inability to break down medium-chain fatty acids, this process is disrupted.[5][6] The blockage in the β-oxidation spiral leads to an accumulation of medium-chain fatty acyl-CoAs. To alleviate the toxic effects of these accumulating metabolites, the body reroutes them to an alternative pathway known as ω-oxidation, which occurs in the endoplasmic reticulum. This process results in the formation of dicarboxylic acids, including suberic acid (an eight-carbon dicarboxylic acid). Suberic acid is then conjugated with L-carnitine to form this compound, which is subsequently excreted in the urine.[3][7][8] Therefore, elevated levels of this compound in biological fluids are a direct indicator of a dysfunctional fatty acid oxidation pathway.
Clinical Applications
The measurement of this compound is integral to several clinical and research scenarios:
-
Newborn Screening: As part of an expanded newborn screening panel, elevated this compound can be an early indicator of MCAD deficiency and other fatty acid oxidation disorders.[4][10] Early detection is crucial to prevent life-threatening metabolic crises, which can be triggered by fasting or illness.[5]
-
Differential Diagnosis of Dicarboxylic Aciduria: The presence of dicarboxylic aciduria is a hallmark of several metabolic disorders.[1][3] Analyzing the specific profile of dicarboxylic acylcarnitines, including this compound, helps to pinpoint the underlying enzymatic defect.[7]
-
Monitoring Treatment Efficacy: In patients diagnosed with MCAD deficiency, monitoring the levels of this compound can provide an objective measure of dietary and therapeutic compliance and metabolic control.
-
Drug Development and Toxicology: For pharmaceutical companies developing drugs that may impact mitochondrial function, monitoring acylcarnitine profiles, including this compound, can serve as a sensitive biomarker for potential off-target effects on fatty acid metabolism.
Protocol for Quantification of this compound by LC-MS/MS
This protocol outlines a robust method for the quantification of this compound in dried blood spots (DBS) and plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12][13]
Workflow Overview
Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., (L)-Suberyl-d3 Carnitine)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
n-Butanol
-
Acetyl chloride
-
Dried blood spot collection cards
-
Plasma collection tubes (EDTA)
-
96-well plates
-
Centrifuge
-
Nitrogen evaporator
Step-by-Step Protocol
1. Sample Preparation
-
Dried Blood Spots (DBS):
-
Punch a 3.2 mm disc from the dried blood spot into a 96-well plate.[13]
-
Add 100 µL of methanol containing the isotopically labeled internal standard to each well.[12]
-
Seal the plate and incubate at room temperature for 30 minutes with gentle shaking to extract the acylcarnitines.[12]
-
Centrifuge the plate at 3000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Plasma:
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold methanol containing the isotopically labeled internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or well.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
2. Derivatization (Butylation)
While direct analysis is possible, derivatization to butyl esters improves chromatographic separation and ionization efficiency.
-
To the dried extract, add 50 µL of 3N butanolic-HCl (prepared by slowly adding acetyl chloride to n-butanol).
-
Seal the plate or tubes and incubate at 65°C for 20 minutes.
-
Evaporate the butanolic-HCl to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis
Instrumentation and parameters should be optimized for the specific system in use. The following are general guidelines.
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of acylcarnitines |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Example) | Precursor Ion (Q1) -> Product Ion (Q3) |
| This compound | To be determined based on butyl ester mass -> 85 m/z |
| (L)-Suberyl-d3 Carnitine | To be determined based on butyl ester mass -> 85 m/z |
4. Data Analysis and Quantification
-
Generate a calibration curve using the analytical standard of this compound at various concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample.
-
Quantify the concentration of this compound in the samples by interpolating their peak area ratios against the calibration curve.
Interpretation of Results
The concentration of this compound should be interpreted in the context of the complete acylcarnitine profile and the patient's clinical presentation.
| Analyte | Biological Matrix | Reference Range (Illustrative) |
| This compound (C8-DC) | Plasma | 0 - 0.03 nmol/mL[14] |
| Dried Blood Spot | Varies by laboratory; typically < 0.1 µmol/L |
Note: Reference ranges should be established and validated by individual laboratories.
Elevated levels of this compound, particularly in conjunction with elevated octanoylcarnitine (C8), are highly suggestive of MCAD deficiency.[5] Further confirmatory testing, such as molecular genetic analysis of the ACADM gene, is recommended for a definitive diagnosis.[6]
Trustworthiness and Self-Validation
The described protocol incorporates several measures to ensure the trustworthiness and validity of the results:
-
Use of an Isotopically Labeled Internal Standard: This corrects for variations in sample extraction, derivatization efficiency, and instrument response, ensuring accurate quantification.
-
Calibration Curve: A multi-point calibration curve is essential for accurate quantification across a range of concentrations.
-
Quality Control Samples: The inclusion of low, medium, and high concentration quality control samples in each analytical run verifies the accuracy and precision of the assay.
-
Chromatographic Separation: The use of liquid chromatography separates this compound from other isomeric and isobaric compounds, preventing analytical interferences and ensuring specificity.[15]
Conclusion
The measurement of this compound is a valuable tool in the clinical and research setting for the investigation of inborn errors of metabolism. Its role as a specific biomarker for disruptions in the fatty acid oxidation pathway, particularly in MCAD deficiency, allows for early diagnosis and intervention. The provided LC-MS/MS protocol offers a robust and reliable method for the quantification of this compound, contributing to improved patient outcomes and advancing our understanding of metabolic diseases.
References
- Current time inform
-
Acylcarnitine | Mya Care. Mya Care. [Link]
-
A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis. PubMed. [Link]
-
Dicarboxylic aciduria due to medium chain acyl CoA dehydrogenase defect. A cause of hypoglycemia in childhood. PubMed. [Link]
-
Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS. Restek. [Link]
-
The differential diagnosis of dicarboxylic aciduria. PubMed. [Link]
-
UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots. PubMed. [Link]
-
Suberylcarnitine, C8DC - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io. HealthMatters.io. [Link]
-
Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. National Institutes of Health. [Link]
-
Acylcarnitine Profile | Nicklaus Children's Hospital. Nicklaus Children's Hospital. [Link]
-
Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Agilent. [Link]
-
Quantification of Acylcarnitines and Amino Acids in Dried Blood Spots Using MS/MS (43 Diseases). Canada's Drug Agency. [Link]
-
Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios. National Institutes of Health. [Link]
-
Acylcarnitine profiling by low-resolution LC-MS. PLOS. [Link]
-
C6-C10-dicarboxylic aciduria: investigations of a patient with riboflavin responsive multiple acyl-CoA dehydrogenation defects. PubMed. [Link]
-
Acylcarnitine profiling by low-resolution LC-MS. ResearchGate. [Link]
-
Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. National Institutes of Health. [Link]
-
Differences between acylcarnitine profiles in plasma and bloodspots. PubMed. [Link]
-
MCAD. Genetic Metabolic Dietitians International. [Link]
-
Differences between acylcarnitine profiles in plasma and bloodspots. ResearchGate. [Link]
-
Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria. PubMed. [Link]
-
Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios. PubMed. [Link]
-
Why is L-carnitine used for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency? AIBooster. [Link]
-
Showing metabocard for Suberoyl-L-carnitine (HMDB0240724). Human Metabolome Database. [Link]
-
Defects of Fatty Acid Oxidation and the Carnitine Shuttle System. National Institutes of Health. [Link]
-
L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. National Institutes of Health. [Link]
-
Medium-chain acyl-CoA dehydrogenase deficiency: metabolic effects and therapeutic efficacy of long-term L-carnitine supplementation. PubMed. [Link]
-
Carnitine, Plasma. Mayo Clinic Laboratories. [Link]
-
Neonatal Screening for Primary Carnitine Deficiency: Lessons Learned from the Faroe Islands. MDPI. [Link]
-
Inborn Errors of Metabolism with Myopathy: Defects of Fatty Acid Oxidation and the Carnitine Shuttle System. PubMed. [Link]
-
Serum free carnitine in medium chain acyl-CoA dehydrogenase deficiency. ResearchGate. [Link]
-
Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS. National Institutes of Health. [Link]
-
Analysis of a second-tier test panel in dried blood spot samples using liquid chromatography. PubMed. [Link]
-
The measurement of carnitine and acyl-carnitines: application to the investigation of patients with suspected inherited disorders of mitochondrial fatty acid oxidation. PubMed. [Link]
-
CARNITINE TRANSPORT AND FATTY ACID OXIDATION. National Institutes of Health. [Link]
-
Carnitine Serum Levels in Frail Older Subjects. MDPI. [Link]
-
Measurement of L-carnitine and acylcarnitines in body fluids and tissues in children and in adults. PubMed. [Link]
-
Newborn Screening of Primary Carnitine Deficiency: An Overview of Worldwide Practices and Pitfalls to Define an Algorithm before Expansion of Newborn Screening in France. MDPI. [Link]
-
Disorders of the Mitochondrial Carnitine Shuttle. OMMBID. [Link]
-
Newborn screening information for Carnitine uptake defect | Baby's First Test. Baby's First Test. [Link]
-
Carnitine - Health Professional Fact Sheet. Office of Dietary Supplements (ODS). [Link]
-
Pharmacometabolomics identifies candidate predictor metabolites of an L‐carnitine treatment mortality benefit in septic shock. National Institutes of Health. [Link]
-
Determination of total and free plasma carnitine concentrations on the Dade Behring Dimension RxL: integrated chemistry system. PubMed. [Link]
Sources
- 1. A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dicarboxylic aciduria due to medium chain acyl CoA dehydrogenase defect. A cause of hypoglycemia in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myacare.com [myacare.com]
- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MCAD [gmdi.org]
- 7. The differential diagnosis of dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 10. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [discover.restek.com]
- 11. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. cda-amc.ca [cda-amc.ca]
- 14. Suberylcarnitine, C8DC - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]
- 15. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
development of enzymatic assays for (L)-Suberyl Carnitine
An Application Note and Protocol for the Development of Enzymatic Assays for (L)-Suberyl Carnitine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a dicarboxylic acylcarnitine that plays a role in fatty acid metabolism and is a potential biomarker for certain metabolic disorders.[1][2] Accurate quantification of this compound is crucial for research into these conditions. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of acylcarnitines, enzymatic assays can offer a more accessible and high-throughput alternative for certain applications.[3][4][5] This document provides a detailed application note and a proposed protocol for the development of a novel coupled enzymatic assay for the quantification of this compound. The proposed method is based on the enzymatic release of L-carnitine from this compound, followed by a well-established enzymatic cascade that generates a detectable colorimetric or fluorometric signal.[6][7]
Introduction: The Significance of this compound
This compound is a medium-chain dicarboxylic acylcarnitine.[1] Dicarboxylic acylcarnitines are formed during the ω-oxidation of fatty acids, an alternative pathway to the primary β-oxidation. The general role of acylcarnitines is to facilitate the transport of acyl groups into the mitochondria for energy production through beta-oxidation.[1][8] The accumulation of specific acylcarnitines in biological fluids can be indicative of inborn errors of metabolism.[2][9][10] Therefore, the ability to accurately measure the levels of specific acylcarnitines like this compound is of significant interest to researchers studying metabolic diseases and those involved in drug development targeting metabolic pathways.
Assay Principle: A Coupled Enzymatic Approach
The proposed assay is a coupled enzymatic reaction designed to quantify this compound by measuring the amount of L-carnitine released. The assay proceeds in two main stages:
-
Enzymatic Hydrolysis of this compound: A suitable hydrolase enzyme is used to specifically cleave the ester bond in this compound, releasing L-carnitine and suberic acid.
-
Quantification of Released L-Carnitine: The released L-carnitine is then quantified using a well-established enzymatic cascade, such as the one employed in commercially available L-carnitine assay kits.[6][7] This cascade typically involves the following steps:
-
L-carnitine is converted to acetyl-L-carnitine by carnitine acetyltransferase (CAT), with the concomitant release of Coenzyme A (CoA).
-
The produced CoA is then part of a series of reactions that ultimately generate a detectable signal, often through the production of a colored or fluorescent product.
-
An alternative and more direct approach for the second stage would be the use of L-carnitine dehydrogenase, which catalyzes the NAD+-dependent oxidation of L-carnitine to 3-dehydrocarnitine, producing NADH which can be measured spectrophotometrically at 340 nm.
Proposed Enzymatic Reaction Pathway
Sources
- 1. Human Metabolome Database: Showing metabocard for Suberoyl-L-carnitine (HMDB0240724) [hmdb.ca]
- 2. Acylcarnitines - Understand energy metabolism across generations [biocrates.com]
- 3. benchchem.com [benchchem.com]
- 4. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 11. waters.com [waters.com]
- 12. Analytical Methods for Quantitative Plasma Carnitine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tracing L-Suberyl Carnitine Metabolism with Stable Isotopes
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of stable isotope tracing to investigate the metabolism of (L)-Suberyl Carnitine. L-Suberyl carnitine is a critical biomarker for disorders of fatty acid oxidation and dicarboxylic acid metabolism. Stable isotope labeling, coupled with mass spectrometry, offers a powerful method to dynamically track the flux of metabolites through these pathways, providing deeper insights than static concentration measurements alone.[1][2] We present the scientific rationale, detailed experimental protocols for in vitro cell labeling, metabolite extraction, and LC-MS/MS analysis, along with guidelines for data interpretation. The methodologies described herein are designed to be robust and self-validating, enabling precise quantification of metabolic pathway dynamics.
Introduction and Scientific Rationale
L-carnitine and its acyl esters are fundamental to cellular energy metabolism. Their primary, canonical role is the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] However, the carnitine pool also serves as a crucial buffer for the mitochondrial acyl-CoA matrix, sequestering excess or unusual acyl groups and exporting them from the mitochondria as carnitine esters.[4][5]
This compound is an eight-carbon dicarboxylic acylcarnitine. Its precursor, suberic acid (a C8 dicarboxylic acid), is primarily generated through the ω-oxidation pathway of fatty acids. This pathway becomes particularly active when mitochondrial β-oxidation is impaired, either due to genetic defects (e.g., medium-chain acyl-CoA dehydrogenase deficiency) or cellular stress. The resulting suberyl-CoA is then esterified to carnitine for transport and eventual excretion. Thus, elevated levels of suberyl carnitine are a key diagnostic indicator of underlying metabolic dysfunction.
Static measurements of suberyl carnitine can confirm its presence, but they fail to reveal the dynamics of its production and clearance. Metabolic flux analysis (MFA) using stable isotope tracers overcomes this limitation.[6][7][8] By introducing a heavy-isotope-labeled precursor (e.g., ¹³C-labeled palmitic acid) into a biological system, researchers can trace the labeled atoms as they are incorporated into downstream metabolites like suberyl carnitine. This technique allows for the direct quantification of pathway activity (flux), providing a dynamic view of metabolic rewiring in response to disease or therapeutic intervention.[9][10]
This guide details the necessary steps to design and execute a stable isotope tracing experiment to monitor the flux from long-chain fatty acids to suberyl carnitine.
Experimental Design and Workflow
A successful isotope tracing experiment requires careful planning, from tracer selection to the final data analysis. The overall workflow is designed to ensure reproducibility and accuracy.
Caption: Figure 1: General Experimental Workflow for stable isotope tracing of L-Suberyl Carnitine metabolism.
Tracer Selection
The choice of tracer is paramount and dictated by the specific metabolic pathway under investigation. To trace the formation of suberyl carnitine from fatty acid ω-oxidation, a uniformly labeled long-chain fatty acid is the ideal precursor.
-
Recommended Tracer: Uniformly ¹³C-labeled Palmitic Acid (U-¹³C₁₆-Palmitate).
-
Rationale: Palmitate is a common saturated fatty acid. When it undergoes ω-oxidation and subsequent chain shortening, it produces C8 suberic acid. Using a U-¹³C₁₆ precursor will result in a U-¹³C₈-Suberyl Carnitine, which has a mass shift of +8 Da. This significant mass difference provides a clean, unambiguous signal, easily distinguished from the unlabeled (M+0) analyte by mass spectrometry.
-
Internal Standards for Quantification
Absolute quantification requires the use of a stable isotope-labeled internal standard (IS). The ideal IS is a labeled version of the analyte itself, added at a known concentration during the extraction process.
-
Recommended Internal Standard: L-Carnitine, N-trimethyl-d₉ (d₉-Carnitine) or a commercially available mix of labeled acylcarnitines.[11] If available, d₃-Suberyl Carnitine would be optimal.
-
Rationale: The IS co-elutes with the analyte but is distinguished by mass. It corrects for variability in sample extraction, processing, and instrument response, ensuring accurate quantification.[12]
-
Detailed Experimental Protocols
Protocol 1: In Vitro Isotope Labeling of Adherent Cells
This protocol is optimized for adherent cell lines like hepatocytes (HepG2) or fibroblasts, which are relevant for studying fatty acid metabolism.
Materials:
-
Cell culture plates (6-well or 12-well)
-
Complete growth medium (e.g., DMEM)
-
Labeling Medium: Glucose-free, serum-free DMEM supplemented with 2 mM L-glutamine, 1 mM L-carnitine, and the labeled fatty acid.
-
U-¹³C₁₆-Palmitate conjugated to BSA (Bovine Serum Albumin).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
0.25% Trypsin-EDTA.
Procedure:
-
Cell Seeding: Seed cells in culture plates to achieve ~70-80% confluency on the day of the experiment. This ensures cells are in a proliferative, metabolically active state.
-
Preparation of Labeled Media: Prepare the U-¹³C₁₆-Palmitate-BSA conjugate. A typical final concentration is 100 µM palmitate. Causality: Conjugating fatty acids to BSA is essential for their solubility in aqueous culture media and facilitates cellular uptake.
-
Initiate Labeling: a. Aspirate the complete growth medium from the cells. b. Gently wash the cells twice with warm PBS to remove residual unlabeled metabolites. c. Add the pre-warmed Labeling Medium to each well. Include "unlabeled" control wells containing media with unlabeled palmitate-BSA.
-
Incubation: Incubate the cells at 37°C, 5% CO₂ for a predetermined time course (e.g., 0, 4, 8, 12, 24 hours). The time required to reach isotopic steady state should be determined empirically.[7]
-
Metabolic Quenching & Harvesting: a. At each time point, place the culture plate on ice to halt metabolic activity. b. Aspirate the labeling medium. c. Immediately wash the cells twice with 1 mL of ice-cold PBS to remove extracellular tracer. d. Add 200 µL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach cells. e. Neutralize trypsin with 800 µL of ice-cold PBS and transfer the cell suspension to a microcentrifuge tube. f. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. g. The resulting cell pellet is now ready for metabolite extraction. Store at -80°C if not proceeding immediately.
Protocol 2: Metabolite Extraction
This protocol uses a modified Bligh-Dyer extraction method to separate polar metabolites (including acylcarnitines) from lipids and proteins.
Materials:
-
Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C.
-
Internal Standard (IS) solution (e.g., d₉-Carnitine in methanol at 1 µM).
-
Chloroform, ice-cold.
-
Ultrapure water, ice-cold.
-
Microcentrifuge tubes.
Procedure:
-
Lysis & Protein Precipitation: a. Resuspend the cell pellet from Protocol 1 in 500 µL of -80°C Extraction Solvent. b. Add 10 µL of the IS solution to each sample. Causality: The IS must be added at the very beginning of the extraction to account for losses in all subsequent steps. c. Vortex vigorously for 1 minute. d. Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Phase Separation: a. Centrifuge at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant (which contains the polar metabolites) to a new tube. c. To the supernatant, add 300 µL of ice-cold chloroform and 200 µL of ice-cold ultrapure water. d. Vortex for 1 minute, then centrifuge at 2,000 x g for 5 minutes at 4°C. This will separate the mixture into an upper aqueous/polar phase and a lower organic/lipid phase.
-
Sample Finalization: a. Carefully collect the upper aqueous phase, which contains the L-Suberyl Carnitine. b. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac). c. Reconstitute the dried pellet in 50-100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the sensitivity and specificity required for acylcarnitine analysis.[13][14]
Instrumentation:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of MS/MS.
LC Gradient (Example):
| Time (min) | Flow Rate (mL/min) | %B |
|---|---|---|
| 0.0 | 0.4 | 5 |
| 2.0 | 0.4 | 5 |
| 8.0 | 0.4 | 95 |
| 10.0 | 0.4 | 95 |
| 10.1 | 0.4 | 5 |
| 12.0 | 0.4 | 5 |
MS/MS Method:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Rationale for MRM: In ESI+ mode, carnitine and its esters produce a characteristic neutral loss of 59 Da (trimethylamine) or a product ion at m/z 85 [(CH₂)₂-CH=N⁺(CH₃)₂]. Monitoring the transition from a specific precursor ion to this common product ion is highly specific.
Table 1: MRM Transitions for Target Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| L-Suberyl Carnitine (M+0) | 318.2 | 85.1 | Endogenous, unlabeled |
| ¹³C₈-Suberyl Carnitine (M+8) | 326.2 | 85.1 or 93.1 | Labeled analyte |
| d₉-Carnitine (IS) | 171.1 | 69.1 | Internal Standard |
| L-Carnitine | 162.1 | 103.1 | For reference |
Data Analysis and Interpretation
The primary output of the LC-MS/MS analysis is a chromatogram showing the intensity of each MRM transition over time.
Caption: Figure 2: Isotope Incorporation Pathway from labeled palmitate to labeled suberyl carnitine.
Peak Integration and Isotopic Enrichment Calculation
-
Integrate Peak Areas: For each sample, integrate the chromatographic peak areas for the unlabeled (M+0) and labeled (M+8) forms of suberyl carnitine.
-
Calculate Fractional Enrichment: The fractional enrichment (FE) represents the proportion of the suberyl carnitine pool that is derived from the tracer.
FE (%) = [ Area(M+8) / (Area(M+0) + Area(M+8)) ] * 100
Quantification
Using the internal standard, calculate the absolute concentration of both the labeled and unlabeled suberyl carnitine.
-
Calculate Response Factor (RF): Analyze a calibration curve of known concentrations of unlabeled suberyl carnitine standard with a fixed amount of IS.
-
Determine Concentration: Conc. (Analyte) = (Area(Analyte) / Area(IS)) * (1 / RF) * Conc. (IS)
Interpreting the Data
By plotting the fractional enrichment or the concentration of M+8 suberyl carnitine over time, you can determine the rate of its synthesis. Comparing these rates between different experimental conditions (e.g., control vs. drug-treated cells) reveals the impact of the treatment on the flux through the ω-oxidation pathway.
Table 2: Example Data Representation
| Condition | Time (hr) | Fractional Enrichment (%) of Suberyl Carnitine | Conc. of M+8 Suberyl Carnitine (nM) |
|---|---|---|---|
| Control | 4 | 15.2 ± 1.3 | 5.1 ± 0.4 |
| Control | 12 | 45.8 ± 3.1 | 18.3 ± 1.1 |
| Drug X | 4 | 28.9 ± 2.5 | 9.8 ± 0.8 |
| Drug X | 12 | 82.1 ± 5.4 | 35.6 ± 2.3 |
In this example, Drug X significantly increases the flux of palmitate through the pathway leading to suberyl carnitine, as evidenced by both higher fractional enrichment and a greater absolute concentration of the labeled metabolite at each time point.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Tracer Incorporation | Poor cellular uptake of fatty acid tracer. Insufficient incubation time. Low pathway activity in the chosen cell model. | Ensure proper BSA conjugation of the fatty acid. Perform a time-course experiment up to 24-48 hours. Consider using a different cell line or stimulating the pathway (e.g., with an inhibitor of β-oxidation). |
| Poor Chromatographic Peak Shape | Column degradation. Improper sample reconstitution solvent. Matrix effects. | Replace the column or use a guard column. Ensure the reconstitution solvent is weaker than the initial mobile phase. Dilute the sample or optimize the extraction protocol to remove interferences. |
| High Variability Between Replicates | Inconsistent cell numbers. Pipetting errors during extraction. Incomplete protein precipitation. | Normalize metabolite levels to protein content or cell count. Ensure IS is added accurately and early. Ensure extraction solvent is at -80°C and allow sufficient incubation time on ice. |
References
-
Hellerstein, M. K. (2003). In vivo measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PubMed Central. [Link]
-
Yang, C., et al. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. MDPI. [Link]
-
Yang, C., et al. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. [Link]
-
Lane, A. N., et al. (2019). NMR-Based Stable Isotope Tracing of Cancer Metabolism. PubMed. [Link]
-
Kim, H. Y., et al. (2024). NMR spectroscopy for metabolomics in the living system: recent progress and future challenges. PubMed Central. [Link]
-
Nagana Gowda, G. A., & Raftery, D. (2017). NMR Based Metabolomics. PubMed Central. [Link]
-
Lane, A. N., et al. (2019). NMR-Based Stable Isotope Tracing of Cancer Metabolism. Springer Nature Experiments. [Link]
-
Lloris-Garcerá, P., & Pineda-Lucena, A. (2022). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences. [Link]
-
Bene, J., et al. (2020). Review: Mass Spectrometric Analysis of L-carnitine and its Esters. BeVital. [Link]
-
Bene, J., et al. (2020). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. PubMed Central. [Link]
-
Bene, J., et al. (2020). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Semantic Scholar. [Link]
-
Al-Rubaye, A. F., et al. (2023). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry. [Link]
-
Lee, J., et al. (2017). Rapid Determination of L-carnitine in Infant and Toddler Formulas by Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
Furuichi, Y., et al. (2023). Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction. National Institutes of Health (NIH). [Link]
-
Furuichi, Y., et al. (2023). Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction. PubMed. [Link]
-
Wikipedia. (n.d.). Carnitine biosynthesis. Wikipedia. [Link]
-
Van Vlies, N., et al. (2019). Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health. National Institutes of Health (NIH). [Link]
-
PubChem. (n.d.). L-carnitine biosynthesis. National Institutes of Health (NIH). [Link]
-
Gunda, V., & Subramanian, M. (2024). Stable Isotope Tracing Experiments Using LC-MS. PubMed. [Link]
-
Yuan, J., et al. (2012). Metabolomics and isotope tracing. PubMed Central. [Link]
-
Jacobson, G. B., et al. (1997). Synthesis of O-[11C]Acetyl CoA, O-[11C]Acetyl-L-carnitine, and L-[11C]carnitine labelled in specific positions, applied in PET studies on rhesus monkey. PubMed. [Link]
-
ResearchGate. (n.d.). Biosynthesis pathways of L-carnitine from γ-butyrobetaine. ResearchGate. [Link]
- Google Patents. (n.d.). CN104860835B - Isotope labeled L-carnitine-D3 synthesis method.
Sources
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 3. L-carnitine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acylcarnitines Mix Stable Isotope Labeled solution Sigma-Aldrich [sigmaaldrich.com]
- 12. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 13. bevital.no [bevital.no]
- 14. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technisches Support-Center: Optimierung der LC-MS/MS-Parameter für den Nachweis von (L)-Suberylcarnitin
Erstellt von Ihrem Senior Application Scientist
Willkommen in unserem technischen Support-Center. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die ihre LC-MS/MS-Methoden für den Nachweis und die Quantifizierung von (L)-Suberylcarnitin (auch bekannt als C8-DC-Carnitin) optimieren möchten. Als dicarboxylisches Acylcarnitin stellt es einzigartige Herausforderungen dar, die ein tiefgreifendes Verständnis der analytischen Parameter erfordern, um genaue und reproduzierbare Ergebnisse zu gewährleisten.
Dieser Leitfaden ist in einem Frage-Antwort-Format strukturiert, um spezifische Probleme direkt anzusprechen, auf die Sie während Ihrer Experimente stoßen könnten. Wir werden uns mit den grundlegenden Prinzipien und praxisbewährten Lösungen befassen, um Ihre Analyse zu optimieren.
Häufig gestellte Fragen (FAQs)
Frage 1: Was sind die optimalen Vorläufer- und Produkt-Ionen (MRM-Übergang) für (L)-Suberylcarnitin?
Die genaue Massenbestimmung ist der Grundstein jeder quantitativen MS/MS-Analyse. Für (L)-Suberylcarnitin, ein dicarboxylisches Acylcarnitin, ist der am häufigsten verwendete und empfohlene Multiple Reaction Monitoring (MRM)-Übergang im positiven Elektrospray-Ionisierungsmodus (ESI+):
-
Vorläufer-Ion (Q1): m/z 318.2
-
Produkt-Ion (Q3): m/z 85.1
Wissenschaftliche Begründung: Das Vorläufer-Ion [m/z 318.2] entspricht dem protonierten Molekül [M+H]⁺ von Suberylcarnitin. Bei der kollisionsinduzierten Dissoziation (CID) in der Kollisionszelle (Q2) weisen Acylcarnitine ein charakteristisches Fragmentierungsverhalten auf. Das Produkt-Ion [m/z 85.1] ist ein hochspezifisches und stabiles Fragment, das aus der Carnitin-Einheit nach Abspaltung der Acylgruppe und der Trimethylamingruppe resultiert.[1][2] Diese hohe Spezifität und Intensität machen den Übergang 318.2 → 85.1 ideal für eine empfindliche und selektive Quantifizierung.[1]
Frage 2: Welcher LC-Säulentyp ist am besten für die Analyse von Suberylcarnitin geeignet?
Die Wahl der Säule ist entscheidend für die Trennung von Suberylcarnitin von potenziellen Störungen, insbesondere von isomeren Verbindungen.
-
Empfehlung: Eine C18-Umkehrphasen (RP)-Säule ist die am weitesten verbreitete und robusteste Wahl für die Trennung von Acylcarnitinen.[1]
-
Alternative: Für eine verbesserte Retention von polareren kurzkettigen Acylcarnitinen, einschließlich dicarboxylischer Spezies, kann eine HILIC-Säule (Hydrophilic Interaction Liquid Chromatography) vorteilhaft sein.[3]
-
Experteneinblick: Die Verwendung von Ionenpaar-Reagenzien wie Heptafluorbuttersäure (HFBA) in sehr geringen Konzentrationen (z. B. 0,005 %) in der mobilen Phase kann die Peakform und die Trennung auf C18-Säulen erheblich verbessern, sollte aber mit Vorsicht verwendet werden, da sie zu einer Ionenunterdrückung führen kann.[1]
Wissenschaftliche Begründung: (L)-Suberylcarnitin ist eine relativ polare Verbindung. C18-Säulen bieten eine hervorragende Trennung basierend auf der Hydrophobizität der Acylkette. Da dicarboxylische Acylcarnitine polarer sind als ihre monocarboxylischen Gegenstücke, kann ihre Retention auf herkömmlichen C18-Säulen manchmal schwach sein. HILIC-Säulen verwenden einen anderen Trennmechanismus, der auf der Verteilung des Analyten zwischen einer polaren stationären Phase und einer weniger polaren mobilen Phase basiert und so die Retention polarer Verbindungen verbessert.
Frage 3: Muss ich meine Proben für die Analyse derivatisieren?
Obwohl die Derivatisierung eine gängige Technik ist, ist sie für (L)-Suberylcarnitin nicht immer notwendig, aber oft vorteilhaft.
-
Unterivatisiert: Moderne, hochempfindliche Massenspektrometer können unterivatisierte Acylcarnitine nachweisen. Dies vereinfacht die Probenvorbereitung erheblich.[4]
-
Butylierung: Die Derivatisierung zu Butylestern, insbesondere bei dicarboxylischen Acylcarnitinen, kann die Ionisationseffizienz im positiven ESI-Modus deutlich erhöhen und somit die Empfindlichkeit der Methode verbessern.[1] Die Butylierung verestert beide Carboxylgruppen, was zu einer festen positiven Ladung am Carnitin-Anteil führt und die Signalintensität steigert.
Empfehlung: Wenn eine maximale Empfindlichkeit erforderlich ist, insbesondere bei Proben mit geringer Konzentration, wird die Butyl-Ester-Derivatisierung empfohlen. Für Screening-Anwendungen mit ausreichender Sensitivität kann die Analyse der unterivatisierten Form den Arbeitsablauf beschleunigen.
Leitfaden zur Fehlerbehebung
Problem 1: Geringe Signalintensität oder Empfindlichkeit
Frage: Mein Signal für Suberylcarnitin ist sehr schwach. Wie kann ich die Empfindlichkeit verbessern?
Antwort: Eine geringe Empfindlichkeit ist ein häufiges Problem. Hier ist ein systematischer Ansatz zur Lösung:
Schritt-für-Schritt-Lösung:
-
Optimierung der Kollisionsenergie (CE): Dies ist der kritischste Parameter für die Fragmentierung. Ein "One-size-fits-all"-Wert existiert nicht, da er instrumentenabhängig ist.
-
Protokoll zur CE-Optimierung:
-
Bereiten Sie eine Standardlösung von (L)-Suberylcarnitin in einer reinen Lösung (z. B. 50:50 Methanol:Wasser) vor.
-
Infusionieren Sie die Lösung direkt in das Massenspektrometer.
-
Stellen Sie das Gerät so ein, dass es den Übergang m/z 318.2 → 85.1 überwacht.
-
Führen Sie eine Reihe von Experimenten durch, bei denen Sie die CE schrittweise erhöhen (z. B. in Schritten von 2 eV von 10 eV bis 40 eV).
-
Zeichnen Sie die Signalintensität des Produkt-Ions (m/z 85.1) gegen die CE auf. Der Wert, der die höchste Intensität ergibt, ist Ihr Optimum. Für Acylcarnitine mittlerer Kette liegt dieser Wert oft im Bereich von 20-25 eV .[2]
-
-
-
Überprüfung der Quellparameter: Die Effizienz der Ionisierung in der ESI-Quelle ist entscheidend.
-
Kapillarspannung: Optimieren Sie die Spannung (typischerweise im Bereich von 1.5-4.5 kV), um eine stabile und effiziente Sprühionisation zu erreichen.
-
Gasflüsse und Temperatur: Der Zerstäubergasfluss (Nebulizer Gas), das Trocknungsgas (Drying Gas) und die Temperatur müssen optimiert werden, um eine effiziente Lösungsmitelentfernung zu gewährleisten, ohne das Analyten zu zersetzen. Beginnen Sie mit den Standardwerten des Herstellers und passen Sie diese an, um die Signalintensität zu maximieren.
-
-
Zusammensetzung der mobilen Phase: Die mobile Phase beeinflusst sowohl die Chromatographie als auch die Ionisationseffizienz.
-
Ein Zusatz von 0,1 % Ameisensäure zur wässrigen und organischen mobilen Phase ist Standard, um die Protonierung und damit das Signal im positiven Modus zu fördern.
-
-
Probenvorbereitung: Wie oben erwähnt, sollten Sie eine Butyl-Ester-Derivatisierung in Betracht ziehen, um die Ionisationseffizienz für dicarboxylische Acylcarnitine zu erhöhen.[1]
Zusammenfassung der MS-Parameter für (L)-Suberylcarnitin
| Parameter | Empfohlener Wert/Bereich | Begründung & Referenz |
| Ionisierungsmodus | ESI, positiv | Acylcarnitine sind quartäre Amine, die leicht protoniert werden. |
| Vorläufer-Ion (Q1) | m/z 318.2 | Entspricht dem [M+H]⁺ von Suberylcarnitin. |
| Produkt-Ion (Q3) | m/z 85.1 | Charakteristisches, stabiles Fragment der Carnitin-Einheit.[1][2] |
| Kollisionsenergie (CE) | Instrumentenabhängig; optimieren Sie im Bereich von 15-30 eV . | Kritisch für die Fragmentierungseffizienz und Signalintensität.[2] |
| Dwell Time | 50-100 ms | Ausreichend Zeit für die Datenerfassung bei gleichzeitig genügend Datenpunkten über den chromatographischen Peak. |
Problem 2: Schlechte Peakform (Tailing, Fronting, breite Peaks)
Frage: Meine chromatographischen Peaks für Suberylcarnitin sind breit und zeigen Tailing. Was kann ich tun?
Antwort: Eine schlechte Peakform beeinträchtigt die Integration und damit die Genauigkeit und Präzision Ihrer Quantifizierung.
Schritt-für-Schritt-Lösung:
-
Überprüfen Sie die Kompatibilität von Injektionslösungsmittel und mobiler Phase: Ein starkes Injektionslösungsmittel (z. B. 100 % Methanol) kann bei einem hohen wässrigen Anteil der Startbedingungen der mobilen Phase zu einer schlechten Peakform führen.
-
Lösung: Rekonstituieren Sie Ihre extrahierte Probe in einer Lösung, die der anfänglichen mobilen Phase so ähnlich wie möglich ist.
-
-
Optimieren Sie den pH-Wert der mobilen Phase: Der pH-Wert sollte mindestens 2 pH-Einheiten unter dem pKa-Wert des Analyten liegen, um eine einheitliche ionische Form zu gewährleisten. Die Zugabe von 0,1 % Ameisensäure erreicht dies typischerweise.
-
Sekundäre Wechselwirkungen mit der stationären Phase: Silanolgruppen auf der Oberfläche von Kieselgel-basierten Säulen können mit dem positiv geladenen Carnitin-Anteil interagieren und Tailing verursachen.
-
Lösung: Verwenden Sie eine Säule mit "End-Capping", um freie Silanolgruppen zu minimieren. Alternativ kann die Zugabe eines geringen Anteils eines Ionenpaar-Reagenzes wie HFBA helfen, diese Wechselwirkungen zu maskieren.[1]
-
-
Systemkontamination und Säulenlebensdauer: Eine alte oder verschmutzte Säule kann zu einer erheblichen Verschlechterung der Peakform führen.
-
Lösung: Spülen Sie das System gründlich. Wenn das Problem weiterhin besteht, ersetzen Sie die Vorsäule und/oder die analytische Säule.
-
Problem 3: Matrixeffekte und Ionenunterdrückung
Frage: Ich beobachte eine geringe Wiederfindung und hohe Variabilität in meinen biologischen Proben. Wie kann ich Matrixeffekte minimieren?
Antwort: Matrixeffekte, insbesondere die Ionenunterdrückung durch co-eluierende endogene Substanzen (z. B. Phospholipide), sind eine der größten Herausforderungen in der Bioanalytik.
Workflow zur Identifizierung und Minimierung von Matrixeffekten
Abbildung 1: Workflow zur Untersuchung von Matrixeffekten.
Lösungsstrategien im Detail:
-
Verwendung eines stabil-isotopenmarkierten internen Standards (SIL-IS): Dies ist die effektivste Methode zur Kompensation von Matrixeffekten. Ein idealer interner Standard für (L)-Suberylcarnitin wäre (L)-Suberylcarnitin-d3 oder -d9. Dieser co-eluiert mit dem Analyten und erfährt die gleiche Ionenunterdrückung, wodurch das Verhältnis von Analyt zu internem Standard konstant bleibt und eine genaue Quantifizierung ermöglicht wird.
-
Verbesserte Probenvorbereitung: Eine einfache Proteinfällung ist schnell, entfernt aber nicht viele interferierende Substanzen.
-
Empfehlung: Eine Festphasenextraktion (SPE) , insbesondere mit einer Kationenaustausch- oder Mixed-Mode-Kartusche, kann Phospholipide und andere störende Matrixkomponenten effektiv entfernen und so die Ionenunterdrückung reduzieren.
-
-
Chromatographische Trennung: Passen Sie Ihren Gradienten an, um die Elution von Suberylcarnitin von den Bereichen zu trennen, in denen die meisten Phospholipide eluieren (typischerweise im späteren Teil des Gradienten). Eine längere Laufzeit oder ein flacherer Gradient kann hier hilfreich sein.
Durch die systematische Anwendung dieser Prinzipien und Fehlerbehebungsstrategien können Sie eine robuste, empfindliche und genaue LC-MS/MS-Methode für die Analyse von (L)-Suberylcarnitin entwickeln und validieren.
Referenzen
-
Maeda, Y., Ito, T., Suzuki, A., Kurono, Y., Ueta, A., Yokoi, K., Sumi, S., Togari, H., & Sugiyama, N. (2007). Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(5), 799–806. [Link]
-
Miller, M. J., Kennedy, A. D., Eckhart, A. D., & Rhead, W. J. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 23(2), 249-258. [Link]
-
Spanier, B., Fiedler, A., Efinger, A., D'Souza, K., Schick, T., Fendt, S. M., & Geisler, S. (2016). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 57(1), 143–152. [Link]
-
Liu, Z., Li, Z., Li, J., Wu, S., & Li, W. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers for the study of fatty acid beta-oxidation. Rapid communications in mass spectrometry : RCM, 22(22), 3434–3442. [Link]
-
Herbick, S. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek Corporation. [Link]
-
García-Cañaveras, J. C., Cobo, M., & Donato, M. T. (2022). Combining data acquisition modes in liquid-chromatography-tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. Analytica chimica acta, 1219, 340078. [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bevital.no [bevital.no]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
Technical Support Center: Analysis of Dicarboxylic Acylcarnitines
Welcome to the technical support center for the analysis of dicarboxylic acylcarnitines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantification of these critical metabolic markers. Dicarboxylic acylcarnitines, formed from the omega-oxidation of fatty acids, are pivotal in diagnosing certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other dicarboxylic acidurias.[1][2][3] Their accurate analysis is paramount for correct diagnosis and therapeutic monitoring.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, ensuring the scientific integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges that arise during the analysis of dicarboxylic acylcarnitines.
Q1: Why is the analysis of dicarboxylic acylcarnitines more challenging than that of monocarboxylic acylcarnitines?
A1: The analysis of dicarboxylic acylcarnitines presents unique challenges primarily due to their physicochemical properties and the complexity of their metabolic pathways. Unlike their monocarboxylic counterparts, dicarboxylic acylcarnitines possess two carboxyl groups, which increases their polarity.[4] This heightened polarity can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns and lower ionization efficiency in mass spectrometry.[4] Furthermore, the presence of numerous constitutional isomers and isobars among dicarboxylic acylcarnitines necessitates high-resolution analytical techniques to achieve accurate identification and quantification.[5][6]
Q2: What is isomeric interference and why is it a major concern in dicarboxylic acylcarnitine analysis?
A2: Isomeric interference is a significant challenge where different acylcarnitine isomers, which have the same mass-to-charge ratio (m/z), cannot be distinguished by mass spectrometry alone.[5] This is particularly problematic in dicarboxylic acylcarnitine analysis as several isomers can exist for a given chain length, such as methylsuccinylcarnitine and glutarylcarnitine (both C5-DC).[5] Flow injection analysis-tandem mass spectrometry (FIA-MS/MS), a common high-throughput screening method, is unable to separate these isomers, which can lead to false-positive results and misdiagnosis of metabolic disorders.[5] Therefore, chromatographic separation prior to mass spectrometric detection is crucial for resolving these isomers and ensuring diagnostic accuracy.[4][5]
Q3: Is derivatization necessary for the analysis of dicarboxylic acylcarnitines?
A3: While not strictly mandatory, derivatization, typically through butylation to form butyl esters, is a widely employed strategy to enhance the analytical performance for dicarboxylic acylcarnitines.[4][7] The derivatization of both carboxyl groups increases the hydrophobicity of the molecules, leading to improved retention on RPLC columns and enhanced ionization efficiency in electrospray ionization (ESI) mass spectrometry.[4] This is especially beneficial for improving the sensitivity of the assay. However, it's important to be aware that the derivatization process itself can be a source of variability, with potential for incomplete reactions or hydrolysis of some acylcarnitines, which could affect the accuracy of free carnitine measurements.[5][8]
Q4: How can I improve the chromatographic separation of dicarboxylic acylcarnitines?
A4: Achieving robust chromatographic separation is key to overcoming isomeric interference. Several strategies can be employed:
-
Column Chemistry: Utilize a C18 reversed-phase column for good separation of butylated acylcarnitines.[4] For underivatized analyses, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative.[9]
-
Mobile Phase Additives: The use of ion-pairing agents, such as low concentrations of heptafluorobutyric acid (HFBA), can improve peak shape and resolution.[4] However, be mindful that stronger ion-pairing agents like trifluoroacetic acid (TFA) can cause significant ion suppression.[4]
-
Gradient Elution: A carefully optimized gradient elution program using solvents like acetonitrile and water with additives like formic acid and ammonium acetate is essential for resolving a wide range of acylcarnitines within a reasonable run time.[4]
Q5: What are the common pitfalls in the quantification and interpretation of dicarboxylic acylcarnitine data?
A5: Accurate quantification and interpretation require careful consideration of several factors:
-
Lack of Standards: A significant challenge is the limited commercial availability of certified standards for all dicarboxylic acylcarnitine species.[10][11] This can make absolute quantification difficult, often necessitating the use of surrogate analytes for calibration, which may compromise accuracy.
-
Matrix Effects: Biological matrices like plasma and urine can contain components that interfere with the ionization of the target analytes, leading to ion suppression or enhancement.[4] The use of stable isotope-labeled internal standards is crucial to compensate for these matrix effects.[12][13]
-
Clinical Context: Elevated levels of dicarboxylic acylcarnitines are not always indicative of an inborn error of metabolism.[6] Dicarboxylic aciduria can also be observed in other conditions such as fasting, liver dysfunction, or with the ingestion of medium-chain triglycerides (MCT oil).[1][14] Therefore, interpretation of results must always be done in the context of the patient's clinical presentation and other biochemical findings.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the analysis of dicarboxylic acylcarnitines.
Troubleshooting Poor Peak Shape and Resolution
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH. | - Add a low concentration of an ion-pairing agent like HFBA (0.005%) to the mobile phase.[4]- Ensure the mobile phase pH is appropriate for the analytes. |
| Peak Splitting or Broadening | - Column degradation or contamination.- Sample solvent incompatible with the mobile phase. | - Flush the column with a strong solvent or replace the column if necessary.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Poor Resolution of Isomers | - Suboptimal chromatographic conditions. | - Optimize the gradient elution profile (slower gradient).- Evaluate a different column chemistry (e.g., different C18 phase or HILIC).- Ensure the derivatization process is complete and consistent. |
Troubleshooting Inaccurate Quantification
| Symptom | Potential Cause | Troubleshooting Steps |
| High Variability in Results | - Inconsistent sample preparation (e.g., derivatization).- Matrix effects. | - Optimize and validate the derivatization protocol to ensure complete and reproducible reactions.- Use a stable isotope-labeled internal standard for each analyte or a closely related analog to correct for matrix effects and procedural losses.[12][13] |
| Low Signal Intensity | - Poor ionization efficiency.- Ion suppression. | - Optimize MS source parameters (e.g., capillary voltage, gas flow rates).- Perform butylation to enhance ionization.[4]- Dilute the sample to minimize matrix effects.- Check for and minimize the use of strong ion-pairing agents that cause ion suppression.[4] |
| Inaccurate Concentrations | - Lack of appropriate calibration standards.- Instability of analytes. | - If a certified standard is unavailable, use a stable isotope-labeled analog for quantification where possible.- Prepare fresh calibration standards regularly and store them appropriately to prevent degradation. |
Experimental Protocols
Protocol 1: Sample Preparation with Butylation
This protocol is adapted from established methods for the derivatization of acylcarnitines to their butyl esters.[4]
Materials:
-
Plasma or serum samples
-
Methanol (LC-MS grade)
-
n-Butanol
-
Acetyl chloride
-
Stable isotope-labeled internal standard mix
-
Nitrogen evaporator
-
Heating block/thermomixer
Procedure:
-
Protein Precipitation: To 100 µL of plasma/serum, add 400 µL of cold methanol containing the internal standard mix.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 100 µL of 3N butanolic-HCl (prepared by slowly adding acetyl chloride to n-butanol) to the dried extract.
-
Incubate at 60°C for 20 minutes in a heating block.
-
Evaporate the butanolic-HCl to dryness under nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Method for Dicarboxylic Acylcarnitines
This is a general method that can be adapted and optimized for specific instrumentation.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibrate at 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion Scan: For screening, a precursor ion scan for m/z 85 is characteristic of carnitine and its esters.[4][15]
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each dicarboxylic acylcarnitine and its corresponding internal standard. A common product ion is m/z 85.
Table of Example MRM Transitions for Butylated Dicarboxylic Acylcarnitines:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Malonylcarnitine (C3-DC) | 360.2 | 85.1 |
| Succinylcarnitine (C4-DC) | 374.2 | 85.1 |
| Glutarylcarnitine (C5-DC) | 388.2 | 85.1 |
| Adipoylcarnitine (C6-DC) | 402.2 | 85.1 |
Visualizations
Experimental Workflow for Dicarboxylic Acylcarnitine Analysis
Caption: Workflow for dicarboxylic acylcarnitine analysis.
Troubleshooting Isomeric Interference
Caption: Decision tree for troubleshooting isomeric interference.
References
-
Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(2), 479-491. [Link]
-
Rinaldo, P., Cowan, T. M., & Matern, D. (2008). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Current protocols in human genetics, Chapter 17, Unit 17.8. [Link]
-
Maeda, Y., Ito, T., Suzuki, A., Kurono, Y., Ueta, A., Yokoi, K., ... & Sugiyama, N. (2007). Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry, 21(5), 799-806. [Link]
-
Duran, M., De Klerk, J. B., Wadman, S. K., Bruinvis, L., & Ketting, D. (1984). The differential diagnosis of dicarboxylic aciduria. Journal of inherited metabolic disease, 7(1_suppl), 48-51. [Link]
-
Schmedes, A., & Brandslund, I. (2023). High-Throughput Analysis of Underivatized Amino Acids and Acylcarnitines in Infant Serum: A Micromethod Based on Stable Isotope Dilution Targeted HILIC-ESI-MS/MS. Journal of Agricultural and Food Chemistry. [Link]
-
Minkler, P. E., Stoll, M. S., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2015). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Molecular genetics and metabolism, 116(4), 231-241. [Link]
-
Wangler, M. F., et al. (2023). Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders. Molecular Genetics and Metabolism, 140(3), 107680. [Link]
-
Wangler, M. F., et al. (2023). Dicarboxylic Acylcarnitine Biomarkers in Peroxisome Biogenesis Disorders. medRxiv. [Link]
-
Shinka, T., Inoue, Y., Ohse, M., Ito, A., Aoki, K., & Kuhara, T. (1995). A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis. Journal of chromatography. B, Biomedical applications, 667(2), 183-191. [Link]
-
National Center for Biotechnology Information. Dicarboxylic aciduria (Concept Id: C1856432). [Link]
-
Leipnitz, G., et al. (2012). Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. Brazilian Journal of Medical and Biological Research, 45(4), 339-348. [Link]
-
Santer, R., & Naviaux, R. K. (2019). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. International journal of molecular sciences, 20(24), 6245. [Link]
-
Tserng, K. Y., & Jin, S. J. (1991). Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children. Metabolism: clinical and experimental, 40(7), 675-681. [Link]
-
Wangler, M. F., et al. (2023). Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders. ScholarWorks. [Link]
-
Meierhofer, D. (2019). A mass versus retention time plot of all repeatedly identified... ResearchGate. [Link]
-
Wangler, M. F., et al. (2023). Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders. PubMed. [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. ResearchGate. [Link]
-
Maeda, Y., et al. (2007). Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Biocrates Life Sciences AG. (2021). New analytical method for the quantification of acylcarnitines. [Link]
-
Wangler, M. F., et al. (2023). Dicarboxylic Acylcarnitine Biomarkers in Peroxisome Biogenesis Disorders. DigitalCommons@TMC. [Link]
-
Miller, M. J., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 22(10), 1587-1598. [Link]
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. ResearchGate. [Link]
-
Li, Y., et al. (2021). A Mass Spectral Library of Acylcarnitines Derived from Human Urine. Journal of the American Society for Mass Spectrometry, 32(5), 1269-1278. [Link]
-
Wu, C., & Cooks, R. G. (2013). Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry. Analytical and bioanalytical chemistry, 405(28), 9037-9045. [Link]
-
Thomas, T., et al. (2022). Plasma Levels of Acyl-Carnitines and Carboxylic Acids Correlate With Cardiovascular and Kidney Function in Subjects With Sickle Cell Trait. Frontiers in physiology, 13, 920551. [Link]
-
Dambrova, M., et al. (2022). Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials. Pharmacological reviews, 74(3), 506-551. [Link]
-
Gucciardi, A., et al. (2015). Analysis and interpretation of acylcarnitine profiles in dried blood spot and plasma of preterm and full-term newborns. Pediatric research, 77(1-1), 39-47. [Link]
-
Bruce, S., et al. (2018). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. [Link]
-
Meierhofer, D., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PloS one, 14(8), e0221342. [Link]
-
MetBio.net. (2005). Pitfalls of Acylcarnitine Analysis. [Link]
Sources
- 1. The differential diagnosis of dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dicarboxylic aciduria (Concept Id: C1856432) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 10. Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor chromatographic separation of (L)-Suberyl Carnitine isomers
Welcome to the technical support center for the chromatographic separation of (L)-Suberyl Carnitine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the analysis of this and related dicarboxylic acylcarnitines.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of this compound and its isomers so challenging?
The difficulty arises from a combination of its molecular properties. This compound is a dicarboxylic acylcarnitine, meaning it possesses two carboxyl groups and a permanently positive-charged quaternary ammonium group from the carnitine moiety.[1][2] This zwitterionic nature makes it highly polar, leading to several analytical challenges:
-
Poor Retention: It exhibits weak retention on conventional reversed-phase (RP-HPLC) columns.[3][4]
-
Peak Tailing: The positively charged amine can interact with residual acidic silanol groups on silica-based columns, causing significant peak tailing and poor efficiency.[5]
-
Isomeric Complexity: The primary challenge is separating the L-enantiomer from its D-enantiomer counterpart. These molecules are non-superimposable mirror images with identical physical properties, requiring a chiral environment for separation.[6] Furthermore, structural isomers of other acylcarnitines can be isobaric (have the same mass), making chromatographic separation essential for accurate identification by mass spectrometry.[4][7]
Q2: What are the primary chromatographic strategies for separating this compound isomers?
There are four main strategies, each with its own advantages:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct method for separating enantiomers. It uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8] Polysaccharide-based and macrocyclic glycopeptide-based (e.g., teicoplanin) columns are highly effective for carnitine derivatives.[5][9]
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique is used to improve the retention of highly polar, charged analytes on RP columns. An ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) is added to the mobile phase to form a neutral, more hydrophobic complex with the analyte, thereby increasing its retention.[10][11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. This approach can provide excellent retention for carnitines, often without the need for derivatization.
-
Chiral Derivatization: In this indirect approach, the enantiomers are reacted with a pure chiral derivatizing agent to form diastereomers.[8] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. While effective, this method adds sample preparation steps and potential for analytical error.[3]
Q3: I'm not seeing two distinct peaks for the enantiomers, just a single broad peak. Where should I start my troubleshooting?
A single broad peak indicates complete co-elution, meaning the current method provides no chiral recognition. The first and most critical step is to verify your column choice.
Initial Action: Confirm you are using a Chiral Stationary Phase (CSP) . Standard achiral columns (like a C18) cannot separate enantiomers without a chiral mobile phase additive or prior chiral derivatization.[8] If you are using a CSP, the lack of resolution points to suboptimal mobile phase or temperature conditions, which are failing to elicit the necessary enantioselective interactions.
Q4: Is it necessary to derivatize my this compound sample before analysis?
Not always. The need for derivatization depends on your detector and the goals of your analysis.
-
For UV/Fluorescence Detection: Derivatization is often necessary because carnitines lack a strong chromophore or fluorophore.[3][12] Reagents can be added to introduce a UV-active or fluorescent tag, significantly enhancing detection sensitivity.
-
For Mass Spectrometry (MS) Detection: Modern LC-MS/MS systems are highly sensitive and can often detect underivatized acylcarnitines at low concentrations.[13][14] Avoiding derivatization simplifies sample preparation and eliminates potential side reactions. However, derivatization can sometimes be used even with MS to improve chromatographic separation or ionization efficiency.[15]
Part 2: Systematic Troubleshooting Guide
Poor chromatographic separation can manifest as poor resolution, poor peak shape, or inconsistent retention times. This guide provides a logical workflow to diagnose and solve these issues.
Problem 1: Poor Resolution (Co-elution or Overlapping Peaks)
Resolution is a function of column efficiency, selectivity, and retention factor. For chiral separations, selectivity (α) is the most critical and often the most challenging parameter to optimize.[6]
Step 1.1: Verify Chiral Stationary Phase (CSP) Suitability
-
Causality: Enantiomers can only be separated in a chiral environment. The CSP contains a chiral selector that forms transient, diastereomeric complexes with the analyte enantiomers. The stability difference between these complexes causes one enantiomer to be retained longer than the other. An unsuitable selector will not provide the necessary stereochemical recognition.
-
Recommended Action:
-
Confirm CSP Type: For acylcarnitines, polysaccharide-based (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are well-documented to be effective.[5][9]
-
Screen Columns: If resolution is still poor on a suitable CSP, screening different types of chiral columns is a standard approach, as selectivity can be highly analyte-dependent.[6]
-
Step 1.2: Optimize Mobile Phase Composition
-
Causality: The mobile phase directly competes with the analyte for interaction sites on the CSP, profoundly influencing selectivity.[6] The type of organic modifier, its concentration, and the presence of additives can alter the interactions (e.g., hydrogen bonding, dipole-dipole) that govern chiral recognition.[16][17]
-
Recommended Action:
-
Adjust Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., isopropanol, ethanol, or acetonitrile). Increasing the modifier strength generally reduces retention time but may also decrease resolution; a careful balance is required.[17]
-
Incorporate Additives: Small amounts of acidic or basic additives can dramatically impact selectivity and peak shape. For zwitterionic compounds like this compound, additives like formic acid or diethylamine (DEA) can modulate the ionization state of both the analyte and the stationary phase surface.[6][16]
-
Control pH: For aqueous mobile phases, ensure the pH is controlled with a suitable buffer. The pH should be at least 2 units away from the pKa of the analyte's ionizable groups to ensure a consistent charge state.
-
| Parameter | Normal Phase (NP) | Polar Organic (PO) | Reversed Phase (RP) |
| Stationary Phase | Polysaccharide-based CSP | Immobilized Polysaccharide CSP | Immobilized Polysaccharide or Teicoplanin CSP |
| Primary Solvents | Hexane / Heptane | Acetonitrile or Methanol | Water / Acetonitrile or Methanol |
| Organic Modifier | Isopropanol (IPA), Ethanol | IPA, Ethanol, Methanol | N/A |
| Common Additives | Acid: Trifluoroacetic Acid (TFA) Base: Diethylamine (DEA) | Acid: Formic Acid (FA), Acetic Acid Base: DEA | Buffer: Ammonium Acetate, Ammonium Formate Acid: FA, TFA |
| Typical Conc. | 0.1 - 0.5% | 0.1 - 0.5% | 10-20 mM Buffer, 0.1% Acid |
Table 1: Recommended starting mobile phase conditions for screening chiral separations of this compound.
Step 1.3: Adjust Column Temperature
-
Causality: Chiral recognition is a thermodynamic process. Temperature affects the kinetics and thermodynamics of the analyte-CSP interaction.[18][19] Lowering the temperature often increases the stability difference between the diastereomeric complexes, enhancing selectivity and improving resolution.[20][21] However, in some cases, increasing the temperature can improve resolution or even reverse the elution order.[6][18]
-
Recommended Action:
Step 1.4: Optimize Flow Rate
-
Causality: Flow rate affects column efficiency (the "N" in the resolution equation). A lower flow rate increases the time the analytes spend interacting with the stationary phase, which can lead to better separation, but also broader peaks due to diffusion.[21][23]
-
Recommended Action:
-
Reduce Flow Rate: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This is a common strategy to improve the resolution of closely eluting peaks.
-
Consider Particle Size: Columns with smaller particles can maintain high efficiency even at faster flow rates.[21]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape reduces resolution and compromises accurate quantification.[24]
Step 2.1: Address Peak Tailing
-
Causality: For acylcarnitines, tailing is most often caused by secondary ionic interactions between the positively charged quaternary amine and acidic residual silanol groups on the silica support of the CSP.[5]
-
Recommended Action:
-
Add a Competing Base: Introduce a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. These additives act as "silanol blockers," binding to the active sites and preventing interaction with the analyte.[5]
-
Adjust Mobile Phase pH: In reversed-phase mode, operating at a low pH (e.g., pH 2-3 using formic or trifluoroacetic acid) can suppress the ionization of silanol groups, reducing their activity.[25]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or sample concentration.[23]
-
Step 2.2: Address Peak Fronting
-
Causality: Peak fronting is less common but is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.
-
Recommended Action:
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, keep the injection volume as small as possible.
-
Problem 3: Inconsistent Retention Times
Retention time drift makes peak identification unreliable and indicates a problem with system stability.
-
Causality: Drifting retention times are usually caused by changes in the mobile phase composition, fluctuating column temperature, or an unequilibrated column.[22][24]
-
Recommended Action:
-
Ensure Proper Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes or more, especially when switching between different mobile phases.[22]
-
Verify Mobile Phase Preparation: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is correctly adjusted. For premixed solvents, ensure they are homogenous.
-
Stabilize Column Temperature: Use a reliable column thermostat. Unstable ambient temperatures can cause significant drift.[19]
-
Part 3: Detailed Experimental Protocols
Protocol 1: Generic Chiral HPLC-MS Method Development
This protocol outlines a starting point for separating this compound enantiomers using a polysaccharide-based CSP with mass spectrometric detection.
-
Column Selection:
-
Select a polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica).
-
Dimensions: e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Alternative Modifiers: Consider Methanol or Isopropanol in place of Acetonitrile for Mobile Phase B, as this can drastically alter selectivity.[6]
-
-
Instrumental Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-12 min: Linear gradient from 5% to 95% B
-
12-15 min: Hold at 95% B
-
15-16 min: Return to 5% B
-
16-20 min: Re-equilibration at 5% B
-
-
MS Detection (Positive ESI): Monitor for the m/z transition specific to Suberyl Carnitine.
-
-
Optimization Strategy:
-
If resolution is poor, first lower the temperature to 15°C and repeat the analysis.[20]
-
If still unsuccessful, change the organic modifier (Mobile Phase B) to Methanol, then Isopropanol, and repeat the gradient.
-
If resolution is still not achieved, a different class of CSP (e.g., teicoplanin-based) may be required.[9]
-
Protocol 2: Ion-Pair Reversed-Phase HPLC Method
This protocol is for achieving retention and separation of acylcarnitines on a standard C18 column, but it will not separate enantiomers. It is useful for separating this compound from other acylcarnitines of different chain lengths.
-
Column Selection:
-
Standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 5 mM Heptane Sulfonate (or 0.1% HFBA) in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
Instrumental Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: Return to 10% B
-
19-25 min: Re-equilibration at 10% B
-
-
-
Important Considerations:
-
System Dedication: Ion-pairing agents can be difficult to remove from an HPLC system. It is highly recommended to dedicate a column and system to ion-pair applications to avoid contaminating other analyses.
-
MS Compatibility: Non-volatile ion-pairing agents like alkyl sulfonates are not ideal for MS. Volatile agents like HFBA are preferred for LC-MS applications.[26]
-
References
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- Solving Common Errors in HPLC. (n.d.). Omega Scientific.
- Playing with Selectivity for Optimal Chiral Separation. (2023).
- Abballe, F., et al. (1999). Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase.
- Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. (2024). Arabian Journal of Chemistry.
- Miller, M. J., et al. (2022). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry.
- Pécsi, I., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- The effect of mobile phase composition on the chiral separation of compounds. (n.d.).
- Effect of Temperature on the Chiral Separation of Enantiomers of Some... (n.d.).
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Ramsey, E. D., et al. (1998). Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines. Analytical Biochemistry.
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (n.d.).
- Strąbiński, D. A., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research.
- This compound. (n.d.). Benchchem.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Suzuki, T., et al. (n.d.). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
- Separation of (R)- and (S)
- Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021). Daicel Chiral Technologies.
- This compound. (n.d.). PubChem.
- Acylcarnitine profiling by low-resolution LC-MS. (2019). PLOS One.
- Synthesis & HILIC/MS Analysis of Acylcarnitines. (n.d.). Sigma-Aldrich.
- Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization. (1998).
- Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru.
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
- Determination of L-Carnitine in Infant Powdered Milk Samples after Derivatiz
- On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. (2021). Molecules.
- High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. (n.d.). SCIEX.
- LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid. (2025).
- Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase. (1999). Semantic Scholar.
- Mansour, F. R., et al. (2013). Separation of carnitine and acylcarnitines in biological samples: a review.
- Albreht, A., et al. (2014). A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. Acta Chimica Slovenica.
- Suberoyl-L-carnitine. (n.d.). Sigma-Aldrich.
- Suberoyl-L-carnitine (HMDB0240724). (2020).
- How Does Column Temperature Affect HPLC Resolution? (2025). Chrom Tech, Inc.
- Mardones, C., et al. (2006). Enantiomeric separation of D- and L-carnitine by integrating on-line derivatization with capillary zone electrophoresis.
- O-suberoylcarnitine. (n.d.). PubChem.
- Determination Of L-carnitine in food supplement formulations using ion-pair chromatography with indirect conductimetric detection. (2005).
- Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
- Analysis of Carnitine Biosynthesis Metabolites in Urine by HPLC–Electrospray Tandem Mass Spectrometry. (2005).
- Separation of acylcarnitines from biological samples using high-performance liquid chromatography. (1985). Analytical Biochemistry.
- Ion-Pairing Agents | HPLC. (2024). Mason Technology.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- L-carnitine. (n.d.). ChemicalBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for Suberoyl-L-carnitine (HMDB0240724) [hmdb.ca]
- 3. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 4. Separation of carnitine and acylcarnitines in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of L-Carnitine in Infant Powdered Milk Samples after Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromtech.com [chromtech.com]
- 20. researchgate.net [researchgate.net]
- 21. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
- 23. youtube.com [youtube.com]
- 24. Solving Common Errors in HPLC [omegascientific.com.sg]
- 25. chiraltech.com [chiraltech.com]
- 26. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in the Quantification of (L)-Suberyl Carnitine by Mass Spectrometry
Welcome to the technical support center dedicated to addressing challenges in the quantitative analysis of (L)-Suberyl Carnitine. As researchers and drug development professionals, achieving accurate and reproducible quantification is paramount. This guide is structured to provide rapid solutions through our FAQs and in-depth, validated protocols in our troubleshooting guides. We will delve into the causality behind matrix effects and provide robust strategies to ensure the integrity of your results.
Foundational Concepts: What Are Matrix Effects?
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest (e.g., L-Suberyl Carnitine). Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of these co-eluting components from the sample matrix.[1] This phenomenon is a primary source of error in quantitative bioanalysis, compromising sensitivity, precision, and accuracy.[2][3]
-
Ion Suppression: This is the most common matrix effect. It occurs when co-eluting compounds from the matrix compete with the analyte for ionization in the MS source.[4][5][6] In biological samples like plasma or serum, phospholipids are a notorious cause of ion suppression.[2][7] They can co-extract with analytes and have high ionization efficiency, effectively "stealing" the charge needed by L-Suberyl Carnitine to be detected.
-
Ion Enhancement: This is a less frequent effect where co-eluting compounds increase the ionization efficiency of the analyte, leading to an artificially high signal.
The core challenge is that the magnitude of these effects can vary from sample to sample, leading to poor reproducibility.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. selectscience.net [selectscience.net]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
refinement of extraction protocols for (L)-Suberyl Carnitine from tissue
Welcome to the technical support center for the extraction of (L)-Suberyl Carnitine and other acylcarnitines from tissue matrices. This guide is designed for researchers, scientists, and drug development professionals who require robust and reproducible methods for sample preparation prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will move beyond simple step-by-step instructions to explain the critical scientific principles that underpin a successful extraction, enabling you to troubleshoot and refine your protocols effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from tissue challenging?
This compound is a dicarboxylic acylcarnitine, an ester of L-carnitine and suberic acid (an eight-carbon dicarboxylic acid). It serves as a biomarker for certain metabolic disorders related to fatty acid oxidation.[1] The primary challenge in extracting it from tissue lies in its physicochemical properties and the complexity of the biological matrix. Key challenges include:
-
High Polarity: The molecule contains a permanently positive quaternary ammonium group and two carboxylic acid moieties, making it highly water-soluble and difficult to extract into common organic solvents.
-
Complex Tissue Matrix: Tissues are rich in proteins, lipids, and other small molecules that can interfere with extraction and subsequent analysis (matrix effects).[2]
-
Low Endogenous Concentrations: this compound is often present at very low levels, requiring an efficient and concentrating extraction method.[3]
-
Chemical Stability: Acylcarnitine esters can be susceptible to hydrolysis, especially under harsh pH or temperature conditions during sample preparation.[4][5]
Q2: What is the single most important component for ensuring quantitative accuracy?
Without question, the proper use of a stable isotope-labeled internal standard (IS) is paramount.[6][7] An ideal IS for this compound would be this compound labeled with deuterium (e.g., d3, d6, d9) or ¹³C. If a specific IS is unavailable, a structurally similar deuterated acylcarnitine (e.g., a medium-chain dicarboxylic acylcarnitine or a common standard like d3-octanoylcarnitine) is a viable alternative.[8][9]
Causality: The IS is added at the very beginning of the extraction process.[10] Because it is nearly identical chemically and physically to the target analyte, it experiences the same losses during homogenization, protein precipitation, extraction, and potential derivatization. It also co-elutes chromatographically and experiences the same ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the analyte peak area to the IS peak area, you can correct for these variations, leading to highly accurate and precise quantification.[11]
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for tissue samples?
Both methods are viable, but for complex tissue matrices, Solid-Phase Extraction (SPE) is generally superior .
-
Liquid-Liquid Extraction (LLE): LLE, often using solvents like butan-1-ol, can be effective for certain acylcarnitines.[12] However, its selectivity for highly polar molecules like this compound can be poor, leading to lower recovery and significant matrix carryover.
-
Solid-Phase Extraction (SPE): SPE offers a more robust and selective cleanup. For acylcarnitines, a mixed-mode, strong cation-exchange (MCX) sorbent is highly recommended.[1]
Mechanism of MCX-SPE: The sorbent has two functional groups: a reversed-phase component (like C8 or C18) and a strong cation-exchange component (like a sulfonate group).
-
Loading: The acidified tissue extract is loaded onto the column. The positively charged quaternary ammonium group of the acylcarnitines binds tightly to the negatively charged cation-exchange sorbent.
-
Washing: A weak organic solvent (e.g., methanol) is used to wash away neutral and acidic interferences, such as lipids and many primary metabolites.
-
Elution: A basic solution (e.g., methanol with ammonium hydroxide) is used for elution. The ammonia neutralizes the sorbent's charge, releasing the bound acylcarnitines. This provides a highly purified and concentrated sample.[1]
Troubleshooting Guide
Problem: Low or No Recovery of this compound
Q: My LC-MS/MS signal is extremely low or absent. I've confirmed the instrument is working. What part of my extraction is failing?
This is a common issue that can often be traced to one of four areas: tissue processing, protein precipitation, pH control, or the extraction step itself.
Answer & Troubleshooting Steps:
-
Inefficient Tissue Homogenization: The analyte must be liberated from the cellular structure.
-
Cause: Incomplete cell lysis prevents the extraction solvent from accessing the this compound.
-
Solution: For robust and reproducible results, tissue should be flash-frozen in liquid nitrogen immediately after collection to quench all metabolic activity.[1] The frozen tissue should then be powdered using a mortar and pestle under liquid nitrogen or homogenized using a high-power mechanical homogenizer (e.g., bead beater) in an ice-cold extraction solvent.[13][14] A simple cut-and-mix approach is insufficient.[15]
-
-
Suboptimal Protein Precipitation/Extraction Solvent: The choice of solvent is critical for precipitating interfering proteins and solubilizing the analyte.
-
Cause: A solvent that is too non-polar may not efficiently extract highly polar acylcarnitines, while one that is too aqueous may not effectively precipitate proteins.
-
Solution: An ice-cold solution of 80% methanol in water (v/v) is an excellent starting point and has been shown to be effective for a wide range of acylcarnitines.[2][16] Acetonitrile can also be used, but methanol often provides better recovery for a broader range of acylcarnitines.[2] Ensure you are using a sufficient volume of solvent relative to the tissue mass (e.g., 10:1 to 20:1 ratio) to ensure complete extraction.
-
-
Incorrect pH During Extraction: The charge state of the dicarboxylic suberyl moiety affects its solubility and interaction with SPE sorbents.
-
Cause: (L)-Carnitine contains a carboxylic acid group with a pKa of approximately 3.8.[17] If the pH of your sample is too high during the loading phase of a cation-exchange SPE, the carboxyl groups will be deprotonated (negatively charged), which can interfere with the binding of the molecule's permanent positive charge to the sorbent.
-
Solution: Acidify your tissue homogenate supernatant before SPE. Adding a small amount of formic acid to a final concentration of 0.1-0.3% is common practice.[10] This ensures the carboxyl groups are fully protonated (neutral), maximizing the interaction between the quaternary ammonium group and the cation-exchange sorbent.
-
-
Improper SPE Cartridge Conditioning or Elution:
-
Cause: Failure to properly activate the SPE sorbent will lead to poor binding. Using the wrong elution solvent will fail to release the bound analyte.
-
Solution: Always follow the manufacturer's instructions for conditioning the SPE cartridge (typically with methanol followed by an equilibration with acidified water). For elution from a cation-exchange column, a basic solvent is required. A common choice is 5% ammonium hydroxide in methanol.
-
Caption: Troubleshooting logic for low analyte recovery.
Problem: High Variability Between Replicates
Q: My replicate injections show high %CV (>15%). How can I improve my precision?
Answer & Troubleshooting Steps:
High variability is almost always a result of inconsistent sample handling or unaddressed matrix effects.
-
Inconsistent Homogenization:
-
Cause: If you are processing multiple samples, variations in homogenization time or efficiency will lead to different extraction yields for each sample.
-
Solution: Standardize your homogenization protocol. Use a bead beater with a fixed time and speed setting for all samples. If manually homogenizing, ensure the process is consistent for each sample.
-
-
Matrix Effects:
-
Cause: Co-eluting compounds from the tissue matrix (especially phospholipids) can suppress or enhance the ionization of your analyte in the MS source, leading to inconsistent results. Even with an internal standard, severe matrix effects can cause issues.
-
Solution: Your extraction protocol is your primary defense. A well-executed SPE protocol is excellent for removing phospholipids. If you are using a simpler protein precipitation, consider a subsequent clean-up step. A "crash" with 80% methanol followed by centrifugation is a good first step, but an SPE will provide a much cleaner extract.[1][18]
-
-
Improper Internal Standard Use:
-
Cause: Adding the IS after the extraction, or adding inconsistent amounts, negates its purpose.
-
Solution: The IS must be added to the homogenization buffer before it comes into contact with the tissue.[10] Use a calibrated pipette to add a precise volume of a known concentration of the IS to every single sample.
-
Data & Protocols
Table 1: Solvent Selection for Acylcarnitine Extraction
| Solvent System | Target Analytes | Pros | Cons | Citations |
| 80% Methanol / 20% Water | Broad range of acylcarnitines | Excellent for polar analytes; effective protein precipitation. Considered optimal for a full set of acylcarnitines. | May extract more water-soluble interferences than pure organic. | [2][14][16] |
| 90% Acetonitrile / 10% Water | General acylcarnitines | Strong protein precipitant; good for complex matrices like whole blood. | Can be less efficient for very polar, short-chain acylcarnitines compared to methanol. | [2][10] |
| Butan-1-ol (in LLE) | Medium-chain (C8-C12) | Good recovery for specific medium-chain acylcarnitines after acidification. | Not ideal for polar dicarboxylic species; less selective than SPE. | [12] |
Table 2: Common Deuterated Internal Standards for Acylcarnitine Analysis
| Internal Standard | Common Use | Supplier Example | Citations |
| [²H₃]-Acetylcarnitine (d3-C2) | Short-chain acylcarnitines | Cambridge Isotope Laboratories | [6][8] |
| [²H₃]-Octanoylcarnitine (d3-C8) | Medium-chain acylcarnitines | Cambridge Isotope Laboratories | [6][8] |
| [²H₃]-Palmitoylcarnitine (d3-C16) | Long-chain acylcarnitines | Cambridge Isotope Laboratories | [6][8] |
| [²H₉]-Carnitine (d9-C0) | Free Carnitine | Cambridge Isotope Laboratories | [6][8] |
Note: The selection of an internal standard should ideally match the chain length and functionality of the analyte of interest.
Experimental Protocol: SPE-Based Extraction of this compound
This protocol is a robust starting point for extracting this compound and other acylcarnitines from soft tissues like liver or kidney.
1. Sample Preparation & Homogenization a. Weigh approximately 20-50 mg of frozen tissue into a 2 mL bead-beating tube containing ceramic or steel beads. b. On ice, add 1.0 mL of ice-cold Extraction Solvent (80% Methanol, 20% Water, with 0.1% Formic Acid). c. Add 10 µL of the Internal Standard working solution (containing a known concentration of a suitable deuterated acylcarnitine) directly to the solvent in the tube.[10] d. Immediately homogenize using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s), resting the samples on ice for 1 minute between cycles. e. Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet proteins and tissue debris.[1][14] f. Carefully transfer the supernatant to a clean tube. This is your crude extract.
2. Solid-Phase Extraction (SPE) a. Condition a mixed-mode cation-exchange SPE cartridge (e.g., Waters Oasis MCX, 30 mg) by washing with 1 mL of methanol, followed by 1 mL of water. b. Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid. c. Load the entire crude extract (supernatant) onto the SPE cartridge. d. Wash the cartridge with 1 mL of water containing 0.1% formic acid. e. Wash the cartridge with 1 mL of methanol to remove hydrophobic impurities. f. Dry the cartridge under vacuum or nitrogen for 1 minute. g. Elute the acylcarnitines with 1.0 mL of Elution Solvent (5% Ammonium Hydroxide in Methanol) into a clean collection tube.
3. Final Preparation a. Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or ≤ 40°C. b. Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Caption: Workflow for SPE-based extraction of acylcarnitines.
References
-
Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency. (1993). PubMed. Retrieved January 16, 2026, from [Link]
-
Preparation of Calibration and Internal Standard Solutions. (2014). Metabolomics Workbench. Retrieved January 16, 2026, from [Link]
-
Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. (2012). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Acylcarnitine, Test Code LAB429. (n.d.). Seattle Children's Hospital. Retrieved January 16, 2026, from [Link]
-
Determination of L-carnitine in biological fluids and tissues. (1990). PubMed. Retrieved January 16, 2026, from [Link]
-
Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization– Mass Spectrometry. (2008). Clinical Chemistry. Retrieved January 16, 2026, from [Link]
-
Determination of urinary acylcarnitines by ESI-MS coupled with solid-phase microextraction (SPME). (1997). PubMed. Retrieved January 16, 2026, from [Link]
-
Acylcarnitine analysis by tandem mass spectrometry. (2006). PubMed. Retrieved January 16, 2026, from [Link]
-
Quantification of Plasma Carnitine and Acylcarnitines by High-Performance Liquid Chromatography-Tandem Mass Spectrometry Using Online Solid-Phase Extraction. (2014). PubMed. Retrieved January 16, 2026, from [Link]
-
High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. (n.d.). SCIEX. Retrieved January 16, 2026, from [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (2016). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Determination of Carnitine and Acylcarnitines in Plasma by High-Performance Liquid chromatography/electrospray Ionization Ion Trap Tandem Mass Spectrometry. (2000). PubMed. Retrieved January 16, 2026, from [Link]
-
Assay for Free and Total Carnitine in Human Plasma Using Tandem Mass Spectrometry. (2001). Clinical Chemistry. Retrieved January 16, 2026, from [Link]
-
Acylcarnitine profiling by low-resolution LC-MS. (2019). PLOS One. Retrieved January 16, 2026, from [Link]
-
Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. (2008). PubMed. Retrieved January 16, 2026, from [Link]
-
Acylcarnitine profiling by low-resolution LC-MS. (2019). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. (1990). PubMed. Retrieved January 16, 2026, from [Link]
-
pH-dependence of carnitine acetyltransferase activity. (1967). PubMed. Retrieved January 16, 2026, from [Link]
-
Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry. (2008). ResearchGate. Retrieved January 16, 2026, from [Link]
-
The role of pH in Liquid-Liquid Extraction. (2019). YouTube. Retrieved January 16, 2026, from [Link]
-
Determination of L-carnitine in biological fluids and tissues. (1990). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of systemic changes in the beta-oxidation process in mouse. (2008). Bevital. Retrieved January 16, 2026, from [Link]
-
Effect of pH on the reconstituted carnitine transporter. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Effects of pH on the interaction of substrates and malonyl-CoA with mitochondrial carnitine palmitoyltransferase I. (1997). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Separation of carnitine and acylcarnitines in biological samples: a review. (2014). PubMed. Retrieved January 16, 2026, from [Link]
-
Is L-Carnitine acidic or basic in water solution?. (2018). Quora. Retrieved January 16, 2026, from [Link]
-
The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. (2019). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Supercritical fluid extraction of 11C-labeled metabolites in tissue using supercritical ammonia. (1999). PubMed. Retrieved January 16, 2026, from [Link]
-
Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography. (1993). PubMed. Retrieved January 16, 2026, from [Link]
-
Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy. (2020). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
A Comprehensive Review of L-carnitine. (2024). JScholar Publisher. Retrieved January 16, 2026, from [Link]
-
Separation of acylcarnitines from biological samples using high-performance liquid chromatography. (1987). PubMed. Retrieved January 16, 2026, from [Link]
-
Determination of carnitine and acylcarnitines in human plasma by high-performance liquid chromatography with fluorimetric detection. (1995). Ingenta Connect. Retrieved January 16, 2026, from [Link]
- Method for purifying and desalting crude product of L-carnitine. (2016). Google Patents.
-
Modulation of tissue fatty acids by L-carnitine attenuates metabolic syndrome in diet-induced obese rats. (2012). PubMed. Retrieved January 16, 2026, from [Link]
Sources
- 1. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylcarnitine - Seattle Children's Hospital [seattlechildrenslab.testcatalog.org]
- 8. isotope.com [isotope.com]
- 9. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. bevital.no [bevital.no]
- 12. Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Supercritical fluid extraction of 11C-labeled metabolites in tissue using supercritical ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 17. quora.com [quora.com]
- 18. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in (L)-Suberyl Carnitine Measurements
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that can be quickly resolved.
Q1: My (L)-Suberyl Carnitine signal is much lower than expected across all samples. What's the most likely cause?
A1: The most common causes for a universally low signal are issues with sample stability or problems with your standards. Acylcarnitines can hydrolyze to free carnitine if samples are stored improperly (e.g., at room temperature for extended periods).[3][4][5][6] Verify that your samples have been consistently stored at -18°C or lower.[3][4] Additionally, confirm the concentration and integrity of your calibration standards and internal standard (IS) solutions. An incorrectly prepared or degraded IS will lead to inaccurate quantification.
Q2: I'm seeing significant variation in my QC (Quality Control) samples. What should I check first?
A2: Inconsistent QC results often point to issues in the sample preparation workflow. The most critical step is the protein precipitation/extraction. Ensure your solvent (typically methanol or acetonitrile) is added accurately and that vortexing is consistent for all samples to guarantee uniform extraction efficiency.[7] Also, check for pipette calibration and ensure no carryover is occurring between samples.
Q3: My retention time for this compound is shifting between injections. Why is this happening?
A3: Retention time shifts are almost always a liquid chromatography (LC) issue.
-
Mobile Phase: Ensure your mobile phases are fresh, correctly prepared, and adequately degassed.
-
Column Equilibration: The analytical column must be fully equilibrated before starting the sequence. Insufficient equilibration is a common cause of drifting retention times.
-
Column Health: A dirty or aging column can also cause shifts. Consider implementing a column wash step in your sequence or replacing the column if performance continues to degrade.
Q4: I'm observing a high signal for this compound in my blank (no matrix) injections. What does this indicate?
A4: A high signal in a blank injection points to carryover or contamination. This can originate from the autosampler, pipette tips, or even contaminated solvents or microtiter plates.[8] Run a sequence of solvent blanks to pinpoint the source. If the signal decreases with each subsequent blank, it indicates carryover from a preceding high-concentration sample.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving variability, organized by experimental stage.
Stage 1: Pre-Analytical - Sample Collection and Handling
Variability is often introduced before the sample ever reaches the lab. Rigorous standardization of pre-analytical procedures is paramount.
Key Sources of Variability:
-
Sample Stability: Acylcarnitines are susceptible to hydrolysis, especially at room temperature.[3][4][5][6] This process artificially decreases the acylcarnitine concentration while increasing the free carnitine concentration.[9]
-
Sample Type: Concentrations of acylcarnitines can differ significantly between sample types like plasma, serum, and whole blood.[7][10] Using heparinized plasma is often the preferred sample type for diagnostic evaluation.[7]
-
Physiological State: Factors like feeding, fasting, and physical activity can cause significant daily variation in acylcarnitine levels.[11]
Troubleshooting & Best Practices:
| Issue | Causality & Explanation | Recommended Action |
| Degradation Due to Temperature | Enzymatic and chemical hydrolysis of the ester bond in acylcarnitines is accelerated at higher temperatures, leading to falsely low measurements.[3][5] | Process samples immediately after collection. If not possible, store them at -18°C or, for long-term storage, at -80°C. Acylcarnitines are stable for at least 330 days at -18°C.[3][4] |
| Inconsistent Sample Matrix | Different anticoagulants (e.g., EDTA vs. Heparin) can affect ion suppression and analyte stability. Serum requires clotting time, which can alter metabolite profiles compared to plasma. | Standardize the sample matrix across all experimental groups. Heparinized plasma is often recommended.[7] Clearly document the matrix type used. |
| Biological Variation | The patient's recent diet and activity level can alter fatty acid metabolism, directly impacting acylcarnitine concentrations.[11] | Standardize collection times, preferably after an overnight fast, to minimize biological variability. |
Stage 2: Analytical - Sample Preparation
The goal of sample preparation is the clean and efficient extraction of the analyte from the biological matrix.
Workflow: Protein Precipitation & Extraction
Caption: Standard protein precipitation workflow for acylcarnitine analysis.
Key Sources of Variability:
-
Internal Standard (IS) Selection: The IS is crucial for correcting variability in extraction, injection volume, and matrix effects. The ideal IS is a stable, isotope-labeled version of the analyte (e.g., d3-Suberyl Carnitine). Using a non-isomeric labeled standard (e.g., d3-hexanoylcarnitine) can also be effective.[12]
-
Extraction Efficiency: Incomplete protein precipitation or analyte extraction will lead to lower recovery and higher variability.
-
Derivatization (if used): While many modern methods analyze underivatized acylcarnitines, older methods use butylation to improve chromatographic properties.[7][10] This step can be a major source of variability and may cause hydrolysis.[13][14]
Troubleshooting & Best Practices:
| Issue | Causality & Explanation | Recommended Action |
| Poor Analyte Recovery | Insufficient mixing or incorrect solvent-to-sample ratio can lead to incomplete protein precipitation and poor extraction of acylcarnitines from the matrix. | Use a solvent-to-sample ratio of at least 3:1 (v/v). Ensure vigorous and consistent vortexing immediately after solvent addition.[15] |
| Inaccurate Quantification due to IS | If the IS is added after the extraction step, it cannot correct for variability during extraction. If the wrong IS is chosen, it may not behave chromatographically or ionize similarly to the analyte, failing to correct for matrix effects. | Always add the IS to the sample before adding the precipitation solvent.[15] Use a stable, isotope-labeled internal standard, ideally of this compound itself. |
| Variable Derivatization Efficiency | Butylation reactions are sensitive to water content and temperature. Inconsistent reaction conditions will lead to highly variable results. | If derivatization is necessary, ensure anhydrous conditions and precise temperature control. However, using a modern LC-MS/MS method that does not require derivatization is strongly recommended to eliminate this source of error.[14][16] |
Stage 3: Analytical - LC-MS/MS Analysis
This is where separation and detection occur. Both the LC and MS components can introduce variability.
Key Sources of Variability:
-
Matrix Effects: Co-eluting compounds from the biological matrix can either suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[12][17] This is a major challenge in LC-MS/MS.
-
Chromatographic Issues: Poor peak shape, shifting retention times, and inadequate separation from isomers can all lead to integration errors and inaccurate results. The separation of isomers is critical for correct diagnosis in many metabolic disorders.[16][18]
-
Instrument Contamination: Acylcarnitines can build up in the system, leading to high background and carryover.
Troubleshooting Decision Tree:
Sources
- 1. ep.bmj.com [ep.bmj.com]
- 2. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]
- 3. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. metbio.net [metbio.net]
- 9. Long-term stability of amino acids and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 11. Daily Variation of Serum Acylcarnitines and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 16. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 17. bevital.no [bevital.no]
- 18. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for (L)-Suberyl Carnitine assays
Welcome to the technical support center for (L)-Suberyl Carnitine assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the accurate quantification of this compound. As a dicarboxylic acylcarnitine, this compound presents unique analytical challenges that necessitate robust quality control measures to ensure data integrity. This document provides a comprehensive overview of these measures, structured into frequently asked questions and a detailed troubleshooting guide.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the analysis of this compound, providing concise, scientifically-grounded answers.
Q1: Why is chromatographic separation critical for this compound analysis?
A1: Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is essential for the analysis of this compound to distinguish it from isomeric and isobaric compounds.[1][2][3] Isomers are molecules that have the same molecular formula but different structural arrangements, while isobars have the same mass but different elemental compositions. Without effective chromatographic separation, these interfering compounds can co-elute and be detected along with this compound, leading to inaccurate quantification and potentially false-positive results.[1] This is a significant challenge in acylcarnitine profiling, as numerous endogenous and exogenous compounds can interfere with the analysis.[1][2]
Q2: What is the most appropriate internal standard for this compound assays?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte, in this case, this compound-dn. Stable isotope-labeled internal standards have the same physicochemical properties as the analyte, meaning they behave identically during sample preparation, chromatography, and ionization. This allows for the most accurate correction for matrix effects and variations in instrument response. If a stable isotope-labeled standard for this compound is not available, a structurally similar dicarboxylic acylcarnitine with a different chain length can be used as an alternative, though this is less ideal.
Q3: How should I prepare my calibration standards and quality control (QC) samples?
A3: Due to the endogenous presence of acylcarnitines in biological matrices like plasma and serum, it is crucial to use a surrogate matrix for the preparation of calibration standards and QC samples.[3] A common and effective surrogate matrix is a solution of bovine serum albumin (BSA) in water, which mimics the protein content of biological fluids without the interfering endogenous acylcarnitines. It is critical to demonstrate that the analyte behaves similarly in the surrogate matrix as it does in the authentic biological matrix to ensure the validity of the quantification.
Q4: What are the key validation parameters for an this compound assay?
A4: A robust bioanalytical method for this compound should be validated according to established regulatory guidelines, such as those from the FDA and EMA. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[4]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Q5: How should I store my biological samples to ensure the stability of this compound?
A5: Acylcarnitines are susceptible to hydrolysis, especially at room temperature. To ensure the stability of this compound, biological samples such as plasma and urine should be stored at -80°C for long-term storage. For short-term storage, 4°C is acceptable, but prolonged storage at this temperature should be avoided. Repeated freeze-thaw cycles should also be minimized as they can lead to degradation of the analyte.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during this compound assays.
Issue 1: Poor Peak Shape or Splitting Peaks
| Potential Cause | Explanation | Recommended Action |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting or tailing. | Dilute the sample and re-inject. |
| Inappropriate Mobile Phase pH | The ionization state of dicarboxylic acylcarnitines is pH-dependent. An unsuitable pH can lead to poor peak shape. | Adjust the mobile phase pH to ensure consistent ionization of this compound. A slightly acidic pH is often optimal. |
| Column Contamination | Accumulation of matrix components on the analytical column can degrade performance. | Implement a column wash step between injections or use a guard column. If the problem persists, replace the analytical column. |
| Injector Issues | A partially blocked injector needle or port can cause peak splitting. | Clean the injector needle and port according to the manufacturer's instructions. |
Issue 2: High Variability in QC Samples
| Potential Cause | Explanation | Recommended Action |
| Inconsistent Sample Preparation | Variations in extraction efficiency can lead to high variability in results. | Ensure consistent and precise execution of the sample preparation protocol. Use of an automated liquid handler can improve reproducibility. |
| Matrix Effects | Differential ion suppression or enhancement between samples can cause significant variability. | Optimize the sample cleanup procedure to remove interfering matrix components. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects. |
| Instrument Instability | Fluctuations in the mass spectrometer's performance can lead to inconsistent results. | Perform a system suitability test before each analytical run to ensure the instrument is performing within specifications. Monitor key parameters such as peak area and retention time of the internal standard. |
| Analyte Instability | Degradation of this compound during sample processing can introduce variability. | Ensure samples are kept on ice or at a controlled low temperature throughout the preparation process. Minimize the time between sample preparation and analysis. |
Issue 3: Inaccurate Quantification (Bias in QC Samples)
| Potential Cause | Explanation | Recommended Action |
| Incorrect Calibration Curve | Errors in the preparation of calibration standards or an inappropriate regression model can lead to systematic errors in quantification. | Prepare fresh calibration standards and verify their concentrations. Evaluate different weighting factors for the linear regression of the calibration curve. |
| Isomeric/Isobaric Interference | Co-elution of an interfering compound with the same mass-to-charge ratio as this compound will lead to overestimation.[1][2] | Optimize the chromatographic method to achieve baseline separation of this compound from any potential interferences. This may involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.[5] |
| Poor Recovery of Internal Standard | If the internal standard does not accurately track the analyte during sample preparation, it can lead to biased results. | Ensure the internal standard is added at the very beginning of the sample preparation process. Verify the recovery of the internal standard independently. |
| Degradation of Stock Solutions | Degradation of the analyte or internal standard in the stock solutions will result in inaccurate calibration and quantification. | Prepare fresh stock solutions from a certified reference material. Store stock solutions in small aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. |
Quality Control Parameters for this compound LC-MS/MS Assays
The following table summarizes key quality control parameters and their typical acceptance criteria for a validated this compound assay, based on regulatory guidelines.[4]
| Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| At least 75% of non-zero standards should be within ±15% of their nominal value (±20% at the Lower Limit of Quantification, LLOQ). | |
| Quality Control Samples | At least 67% of QC samples should be within ±15% of their nominal value. |
| At least 50% of QC samples at each concentration level must meet this criterion. | |
| Precision | The coefficient of variation (%CV) for replicate QC samples should not exceed 15% (20% at the LLOQ). |
| Accuracy | The mean concentration of replicate QC samples should be within ±15% of the nominal value (±20% at the LLOQ). |
| Matrix Factor | The %CV of the matrix factor across different lots of biological matrix should be ≤15%. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Experimental Workflow and Troubleshooting Logic
To further aid in the successful implementation of this compound assays, the following diagrams illustrate a typical experimental workflow and a logical approach to troubleshooting.
Caption: A typical experimental workflow for the quantification of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound assays.
References
-
Schimmenti, L. A., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(7), 1445-1456. Available at: [Link]
-
Minkler, P. E., et al. (2015). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. Analytical Chemistry, 87(17), 8994-9001. Available at: [Link]
-
Miller, M. J., et al. (2021). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 23(2), 249-258. Available at: [Link]
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Available at: [Link]
-
Chace, D. H., et al. (2001). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. Clinical Chemistry, 47(7), 1167-1182. Available at: [Link]
-
Waters Corporation. (n.d.). An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Human Metabolome Database. (2020). Suberoyl-L-carnitine (HMDB0240724). Available at: [Link]
-
Minkler, P. E., & Hoppel, C. L. (2018). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 8(4), 62. Available at: [Link]
-
Miller, M. J., et al. (2023). Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders. Molecular Genetics and Metabolism, 140(1-2), 107680. Available at: [Link]
-
Koczok, K., & Varga, E. (2013). Separation of carnitine and acylcarnitines in biological samples: a review. Journal of separation science, 36(19), 3176-3187. Available at: [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 4. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of carnitine and acylcarnitines in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Sensitivity in (L)-Suberyl Carnitine Detection
Welcome to the technical support center dedicated to enhancing the detection of (L)-Suberyl Carnitine and other acylcarnitines. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with low sensitivity in their analytical methods. Here, we will explore the root causes of these issues and provide practical, field-proven solutions to optimize your experiments for robust and reliable results.
Troubleshooting Guide: Addressing Low Signal Intensity
Low sensitivity in acylcarnitine analysis, particularly for species like this compound, is a frequent challenge that can compromise data quality and experimental outcomes. This guide provides a systematic approach to troubleshooting and resolving these issues.
Issue 1: Poor Signal-to-Noise Ratio for this compound in LC-MS/MS Analysis
Question: My this compound peak is barely distinguishable from the baseline noise in my LC-MS/MS chromatogram. What are the likely causes and how can I improve my signal?
Answer: A low signal-to-noise ratio for this compound can stem from several factors, ranging from sample preparation to instrument settings. Let's break down the potential culprits and the corresponding solutions.
Probable Causes & Solutions:
-
Suboptimal Sample Preparation: The complexity of biological matrices (e.g., plasma, serum, tissue homogenates) is a primary source of interference.[1][2] Inefficient removal of phospholipids and proteins can lead to ion suppression, where matrix components co-eluting with your analyte of interest compete for ionization, thereby reducing the analyte's signal.[1][2][3]
-
Solution 1: Enhanced Protein Precipitation. A simple protein precipitation with a cold organic solvent like methanol or acetonitrile is a common first step.[4][5][6] For more complex matrices, consider a two-step precipitation or the use of a protein precipitation plate with a phospholipid removal sorbent.
-
Solution 2: Solid-Phase Extraction (SPE). For cleaner samples, employ a mixed-mode or ion-exchange SPE cartridge. This allows for more selective isolation of acylcarnitines from interfering matrix components.[7][8]
-
-
Inefficient Ionization: this compound, being a dicarboxylic acylcarnitine, can exhibit different ionization behavior compared to monocarboxylic acylcarnitines. Its inherent polarity can also pose challenges for reverse-phase chromatography.
-
Solution 1: Derivatization. Chemical derivatization can significantly enhance the ionization efficiency and chromatographic retention of acylcarnitines.[9][10][11] Butylation (using 3 M HCl in n-butanol) or esterification to form butyl esters is a widely adopted method that improves the positive charge localization and hydrophobicity of the molecule, leading to better signal intensity in positive electrospray ionization (ESI) mode.[10][11] Another effective derivatization agent is 3-nitrophenylhydrazine (3NPH), which modifies the carboxyl groups and has been shown to increase signal intensity.[9][12]
-
Solution 2: Mobile Phase Optimization. The composition of your mobile phase is critical. The addition of a small percentage of formic acid (typically 0.1%) can promote protonation and enhance the ESI+ signal. For challenging separations, ion-pairing agents like heptafluorobutyric acid (HFBA) can be used, but be mindful of potential ion suppression.[13]
-
-
Suboptimal Chromatographic Conditions: Poor peak shape and co-elution with interfering compounds can mask your analyte's signal.
-
Solution 1: Hydrophilic Interaction Liquid Chromatography (HILIC). For polar analytes like this compound, HILIC can be a superior alternative to reverse-phase chromatography.[4][5][14][15][16] HILIC columns retain polar compounds more effectively, often leading to better peak shapes and separation from non-polar matrix interferences.[16] This technique typically does not require derivatization, simplifying sample preparation.[4][5][14][15]
-
Solution 2: Gradient Optimization. A shallow gradient elution can improve the separation of isomeric and isobaric acylcarnitines, reducing the chances of co-elution and associated ion suppression.
-
-
Mass Spectrometer Settings: Incorrect or unoptimized MS parameters will directly impact sensitivity.
-
Solution: Source and Compound Parameter Optimization. Ensure that the ESI source parameters (e.g., gas flows, temperature, and spray voltage) are optimized for your specific flow rate and mobile phase composition. Crucially, the compound-specific parameters, such as declustering potential and collision energy for your specific MRM transitions, must be optimized by infusing a standard of this compound.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound and other acylcarnitines, providing insights into best practices and method development.
Q1: What is the most significant factor affecting the sensitivity of acylcarnitine detection?
A: While multiple factors contribute, ion suppression due to matrix effects is arguably the most significant challenge in achieving high sensitivity, especially in complex biological samples.[1][2][3] Co-eluting compounds from the sample matrix can compete with the analyte for ionization in the mass spectrometer's source, leading to a reduced signal for the analyte of interest.[2][3] This is why meticulous sample preparation and optimized chromatography are paramount.
Q2: Should I use derivatization for my acylcarnitine analysis? What are the pros and cons?
A: The decision to use derivatization depends on your specific analytical goals and the instrumentation available.
-
Pros of Derivatization:
-
Increased Sensitivity: Derivatization, such as butylation, can significantly enhance the ionization efficiency of acylcarnitines, leading to a substantial increase in signal intensity.[10][17]
-
Improved Chromatography: By increasing the hydrophobicity of the analytes, derivatization can improve retention and peak shape on reverse-phase columns.[9]
-
Separation of Isobars: Derivatization can help to chromatographically separate isobaric compounds that would otherwise be indistinguishable by mass spectrometry alone.[10]
-
-
Cons of Derivatization:
-
Additional Sample Preparation Steps: Derivatization adds time and complexity to your workflow, and introduces potential sources of variability.
-
Potential for Analyte Degradation: Harsh derivatization conditions, such as high temperatures or strong acids, can potentially lead to the hydrolysis of acylcarnitines, resulting in inaccurate quantification.[7][8][17]
-
Availability of Standards: You will need derivatized standards for accurate quantification.
-
Q3: When is HILIC a better choice than reverse-phase chromatography for this compound analysis?
A: HILIC is often a superior choice when analyzing polar acylcarnitines like this compound without derivatization.[4][5][14][15][16]
-
Improved Retention: HILIC columns provide better retention for polar compounds that are poorly retained on traditional C18 columns.
-
Reduced Ion Suppression: The high organic content of the mobile phase used in HILIC can enhance ESI efficiency and potentially reduce ion suppression from certain matrix components.
-
Simplified Sample Preparation: Since derivatization is often not required with HILIC, the sample preparation workflow can be simpler and faster.[4][5]
Q4: How can I confirm that ion suppression is affecting my this compound signal?
A: A post-column infusion experiment is a definitive way to assess ion suppression. In this experiment, a constant flow of your this compound standard is infused into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal of your analyte at the retention time where matrix components elute indicates the presence of ion suppression.
Experimental Protocols
Protocol 1: Butyl-Ester Derivatization of this compound in Plasma
This protocol describes a common method for derivatizing acylcarnitines to their butyl esters to enhance LC-MS/MS sensitivity.[10][11]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
3 M Hydrochloric Acid (HCl) in n-Butanol
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 80:20 Methanol:Water)
Procedure:
-
To 50 µL of plasma, add the internal standard solution.
-
Perform a protein precipitation by adding 200 µL of ice-cold methanol. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of 3 M HCl in n-butanol to the dried extract.
-
Incubate the mixture at 65°C for 15 minutes.[11]
-
Evaporate the derivatization reagent to dryness under nitrogen.
-
Reconstitute the sample in an appropriate volume of reconstitution solvent for LC-MS/MS analysis.
Protocol 2: Sample Preparation for HILIC-MS/MS Analysis of Underivatized this compound
This protocol outlines a simple protein precipitation method suitable for the analysis of underivatized acylcarnitines using HILIC-MS/MS.[4][5]
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Ice-cold acetonitrile
-
Centrifuge
Procedure:
-
To 50 µL of plasma or serum, add the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes to ensure complete precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for direct injection onto the HILIC-MS/MS system.
Data Presentation
Table 1: Comparison of Detection Methods for this compound
| Parameter | Derivatization with RP-LC-MS/MS | Underivatized HILIC-MS/MS |
| Relative Sensitivity | High to Very High | Moderate to High |
| Sample Prep Time | Longer | Shorter |
| Risk of Analyte Degradation | Moderate | Low |
| Chromatographic Selectivity | Good for hydrophobically modified analytes | Excellent for polar analytes |
| Common Issues | Incomplete derivatization, hydrolysis | Poor retention of non-polar acylcarnitines |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low signal intensity.
References
-
Z. T. Schug, B. Freinkman, N. D. Plowman, L. M. DeBerardinis, R. J. (2013). Rapid Quantitative Analysis of Carnitine and Acylcarnitines by Ultra-High Performance-Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS One. [Link]
-
VTT Research. (n.d.). Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry. VTT's Research Information Portal. [Link]
-
Peng, M., Liu, L., Jiang, M., Liang, C., Zhao, X., Cai, Y., Sheng, H., Ou, Z., & Luo, H. (2013). Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization. PubMed. [Link]
-
Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]
-
Kerner, J., Minkler, P. E., & Hoppel, C. L. (2015). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. PMC. [Link]
-
ResearchGate. (n.d.). Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids. ResearchGate. [Link]
-
Li, Y., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]
-
ResearchGate. (2019). Acylcarnitine profiling by low-resolution LC-MS. ResearchGate. [Link]
-
Johnson, D. W. (2016). Quantitation of Urinary Acylcarnitines by DMS-MS/MS Uncovers the Effects of Total Body Irradiation in Cancer Patients. PubMed Central. [Link]
-
Miller, M. J., Kennedy, A. D., Eckhart, A. D., & Rinaldo, P. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). IU Indianapolis ScholarWorks. [Link]
-
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX. [Link]
-
Hong, Y., et al. (2018). Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity. PubMed Central. [Link]
-
Minkler, P. E., Stoll, M. S., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. PubMed. [Link]
-
ResearchGate. (2008). (PDF) Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry. ResearchGate. [Link]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. sciex.com [sciex.com]
- 7. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of Urinary Acylcarnitines by DMS-MS/MS Uncovers the Effects of Total Body Irradiation in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
(L)-Suberyl Carnitine: A Comparative Guide to its Validation as a Biomarker for Fatty Acid Oxidation Disorders
This guide provides an in-depth, objective comparison of (L)-Suberyl Carnitine (also known as suberoylcarnitine or C8-DC) against other established biomarkers for the diagnosis and monitoring of fatty acid oxidation disorders (FAODs). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to support the validation and application of this important diagnostic analyte.
Introduction: The Diagnostic Challenge of Fatty Acid Oxidation Disorders
Fatty acid oxidation disorders (FAODs) are a group of inherited metabolic diseases that impair the body's ability to break down fatty acids for energy.[1][2][3] This process is particularly crucial during periods of fasting or metabolic stress.[4][5] A defect in any of the more than 25 enzymes and transporters involved in the mitochondrial β-oxidation pathway can lead to a blockage, causing a cellular energy deficit and a toxic accumulation of fatty acid intermediates.[4][6]
Clinical manifestations of FAODs are diverse, ranging from asymptomatic to severe, life-threatening episodes of hypoketotic hypoglycemia, lethargy, coma, cardiomyopathy, and sudden death.[4][7] Early and accurate diagnosis is therefore paramount. Newborn screening (NBS) programs have revolutionized the detection of many FAODs by analyzing acylcarnitine profiles in dried blood spots (DBS) using tandem mass spectrometry (MS/MS).[1][8][9][10] Acylcarnitines are esters of carnitine and fatty acids, which accumulate in characteristic patterns when a specific enzyme in the β-oxidation spiral is deficient.[6][11]
The Biochemical Rationale for this compound (C8-DC)
When the primary mitochondrial β-oxidation pathway is impaired, the body reroutes accumulating fatty acids to alternative pathways. One such "escape" route is ω-oxidation, which occurs in the endoplasmic reticulum.[4][5] This process oxidizes the terminal methyl (ω) carbon of a fatty acid, converting it into a dicarboxylic acid.[5][12][13]
In the context of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the most common FAOD, the 8-carbon fatty acid octanoyl-CoA cannot be properly metabolized. This leads to its diversion into ω-oxidation, producing suberic acid (an 8-carbon dicarboxylic acid). Suberic acid is then activated to suberyl-CoA and subsequently esterified with carnitine to form this compound (C8-DC).[14] The presence of C8-DC in blood is therefore a direct downstream indicator of a block in the medium-chain fatty acid oxidation pathway.
// Nodes FA [label="Fatty Acid\n(e.g., Octanoic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylCoA [label="Acyl-CoA\n(Octanoyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mito [label="Mitochondrial\nβ-Oxidation", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; MCAD [label="MCAD Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Block [label="Deficiency\n(e.g., MCAD)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; Energy [label="Energy\n(Acetyl-CoA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\n Reticulum", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; OmegaOx [label="ω-Oxidation", fillcolor="#FBBC05", fontcolor="#202124"]; DCA [label="Dicarboxylic Acid\n(Suberic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; DCACarnitine [label="this compound\n(C8-DC)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges FA -> AcylCoA; AcylCoA -> Mito [label=" Normal Pathway"]; Mito -> MCAD [style=dashed]; MCAD -> Energy [label=" Catalyzes"]; MCAD -> Block [style=dashed, color="#EA4335", arrowhead=none]; AcylCoA -> OmegaOx [label=" Rerouted when\nβ-Oxidation is blocked", color="#EA4335", style=dashed]; OmegaOx -> ER [style=dashed]; OmegaOx -> DCA; DCA -> DCACarnitine [label=" Esterification"]; } dddot Caption: Biochemical origin of this compound in FAODs.
Comparative Analysis: C8-DC vs. Gold-Standard Biomarkers
The primary biomarker for MCAD deficiency is Octanoylcarnitine (C8), the direct upstream substrate that accumulates due to the enzyme block.[7][15] While highly effective, relying solely on C8 can present diagnostic challenges. This compound (C8-DC) serves as a crucial secondary biomarker that significantly enhances diagnostic accuracy.
Key Performance Comparison
| Biomarker | Type | Role in MCAD Deficiency | Advantages | Limitations |
| Octanoylcarnitine (C8) | Monocarboxylic Acylcarnitine | Primary Marker: Directly accumulates due to the MCAD enzyme block.[15] | High sensitivity, especially in newborns.[15] Well-established in screening protocols. | Can be elevated in other conditions or due to benign genetic variants, leading to false positives.[16] |
| This compound (C8-DC) | Dicarboxylic Acylcarnitine | Secondary/Confirmatory Marker: Product of the alternative ω-oxidation pathway.[14] | High specificity. Its presence strongly indicates a true metabolic block. Helps differentiate true positives from carriers or other causes of C8 elevation. | May be less sensitive than C8 in milder variants of the disorder. |
| Hexanoylcarnitine (C6) | Monocarboxylic Acylcarnitine | Secondary Marker: Accumulates to a lesser extent than C8. | Provides additional evidence for an MCAD block. The C8/C6 ratio is a useful diagnostic indicator. | Low specificity on its own. |
| Decanoylcarnitine (C10) | Monocarboxylic Acylcarnitine | Secondary Marker: Accumulates to a lesser extent than C8. | The C8/C10 ratio is a key diagnostic tool to improve specificity.[7] | Low specificity on its own. |
Experimental Data Supporting C8-DC Validation
Numerous studies have validated the utility of including C8-DC and other dicarboxylic acylcarnitines in diagnostic panels. The rationale is clear: a significant elevation in the C8/C2 ratio is a strong indicator, but the concurrent elevation of C8-DC provides orthogonal evidence of pathway dysfunction, thus increasing the positive predictive value of the screen.[16]
For instance, in newborn screening, a borderline elevated C8 might trigger a recall. Analysis of the C8-DC level in the same sample can help stratify risk. A high C8 with a normal C8-DC is less indicative of classical MCAD deficiency than a high C8 accompanied by a significantly elevated C8-DC.
A Self-Validating Experimental Protocol: Acylcarnitine Profiling by Tandem Mass Spectrometry
The gold-standard method for analyzing acylcarnitines is flow-injection analysis tandem mass spectrometry (FIA-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][11] The trustworthiness of this protocol is ensured by its self-validating design, primarily through the mandatory use of stable isotope-labeled internal standards.
Workflow for Acylcarnitine Analysis from Dried Blood Spots (DBS)
Step-by-Step Methodology
-
Sample Collection & Preparation : A 3mm disc is punched from a dried blood spot collected on a Guthrie card.[9][17] This standardized volume is critical for quantitative accuracy.
-
Extraction : The disc is placed in a well of a 96-well plate. An extraction solution, typically methanol containing a known concentration of stable isotope-labeled internal standards (e.g., d3-C8, d4-C8-DC), is added.[8][17]
-
Causality : The internal standards are chemically identical to their corresponding analytes but have a different mass. They co-extract with the analytes and experience the same matrix effects and ionization suppression/enhancement. This is the cornerstone of a self-validating assay, as the ratio of the analyte to its internal standard remains constant, correcting for experimental variability.
-
-
Derivatization : The acylcarnitines are converted to their butyl-ester derivatives by adding 3N butanolic-HCl and incubating at 65°C.[9][17]
-
Causality : Butylation increases the volatility and ionization efficiency of the acylcarnitines, leading to improved sensitivity. It also ensures that all acylcarnitines fragment in a predictable way in the mass spectrometer (producing a common product ion at m/z 85), which simplifies the analytical method.[9]
-
-
Evaporation and Reconstitution : The solvent is evaporated under a stream of nitrogen, and the dried residue is reconstituted in the mobile phase used for MS analysis.[17]
-
FIA-MS/MS Analysis : The sample is injected into the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, the instrument is programmed to specifically select the precursor ion mass of each butylated acylcarnitine (e.g., C8-butyl ester) and monitor for the production of a specific product ion (m/z 85).
-
Causality : This two-stage mass filtering (precursor -> product) provides exceptional specificity, ensuring that the signal detected is genuinely from the target analyte and not an interfering compound of the same mass.
-
-
Quantification : The concentration of each acylcarnitine is calculated by comparing the peak area of the endogenous analyte to the peak area of its corresponding stable isotope-labeled internal standard.
Conclusion: The Integrated Role of this compound in Modern Diagnostics
This compound is not merely an esoteric metabolite; it is a powerful confirmatory biomarker that enhances the specificity of screening for MCAD deficiency and potentially other FAODs. While Octanoylcarnitine (C8) remains the sensitive primary screening marker, the concurrent measurement of C8-DC provides a more complete picture of the underlying metabolic disruption.
For researchers and drug development professionals, understanding the interplay between these markers is crucial. Validating therapeutic interventions for FAODs requires monitoring not only the reduction of primary toxic metabolites like C8 but also the normalization of flux through alternative pathways, as indicated by C8-DC. The inclusion of this compound in biomarker panels represents a more sophisticated and reliable approach to diagnosing and managing fatty acid oxidation disorders.
References
-
Acylcarnitine Dried Blood Spots (DBS) Test Information. Cincinnati Children's Hospital.[Link]
-
Smith, E. H., & Matern, D. (2010). Acylcarnitine analysis by tandem mass spectrometry. Current Protocols in Human Genetics, Chapter 17, Unit 17.8.1-20. [Link]
-
Janzen, N., et al. (2013). UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots. Clinica Chimica Acta, 424, 156-161. [Link]
-
Baruteau, J., et al. (2017). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. International Journal of Molecular Sciences, 18(8), 1667. [Link]
-
Violante, S., et al. (2019). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochemical Journal, 476(10), 1483-1496. [Link]
-
Haynes, C. A., et al. (2020). Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders. Molecular Genetics and Metabolism Reports, 25, 100673. [Link]
-
Pathway of the formation of dicarboxylic acids (DCAs) from... ResearchGate.[Link]
-
Production of Odd-Carbon Dicarboxylic Acids in Escherichia coli Using an Engineered Biotin–Fatty Acid Biosynthetic Pathway. OSTI.GOV.[Link]
-
The biochemistry and physiology of long-chain dicarboxylic acid metabolism. SciSpace.[Link]
-
Merritt, J. L., & Chang, I. J. (2024). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews.[Link]
-
Li, X., et al. (2023). Clinical and gene analysis of fatty acid oxidation disorders. Pharmacogenomics and Personalized Medicine, 16, 213-222. [Link]
-
Ussher, J. R., et al. (2021). Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights. Frontiers in Cardiovascular Medicine, 8, 764811. [Link]
-
Chace, D. H., et al. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical Chemistry, 43(11), 2106-2113. [Link]
-
Lin, Y., et al. (2022). Newborn screening for fatty acid oxidation disorders in a southern Chinese population. Orphanet Journal of Rare Diseases, 17(1), 1-8. [Link]
-
Acylcarnitines' level in the dried blood spot samples of healthy newborns in Serbia-the pilot study. Sjecr.[Link]
-
The Therapeutic Application of Medium Chain Acylcarnitines for Genetic Disorders of Long Chain Fatty Acid Oxidation. D-Scholarship@Pitt, University of Pittsburgh.[Link]
-
van der Meer, F., et al. (2023). Tracer-based lipidomics identifies novel disease-specific biomarkers in mitochondrial β-oxidation disorders. bioRxiv.[Link]
-
Gramer, G., et al. (2009). Validation of MCADD newborn screening. Clinical Genetics, 76(2), 179-187. [Link]
-
Longo, N., et al. (2006). Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1762(2), 184-195. [Link]
-
Chen, Y., et al. (2025). Newborn screening for fatty acid oxidation disorders: epidemiological and genetic findings in Southeastern China. Journal of Translational Medicine, 23(1), 1-10. [Link]
-
Jones, L. L., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Biomolecules, 11(1), 111. [Link]
-
Showing metabocard for Suberoyl-L-carnitine (HMDB0240724). Human Metabolome Database.[Link]
-
Why is L-carnitine used for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency? Evidence-Based Medicine Consult.[Link]
-
Al-Kuraishy, H. M., et al. (2021). Role of Carnitine in Non-alcoholic Fatty Liver Disease and Other Related Diseases: An Update. Journal of Clinical and Translational Hepatology, 9(4), 579-587. [Link]
Sources
- 1. Newborn screening for fatty acid oxidation disorders in a southern Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. Newborn screening for fatty acid oxidation disorders: epidemiological and genetic findings in Southeastern China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases [mdpi.com]
- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 9. cincinnatichildrens.org [cincinnatichildrens.org]
- 10. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The biochemistry and physiology of long-chain dicarboxylic acid metabolism (2023) | 10 Citations [scispace.com]
- 14. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]
- 15. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of (L)-Suberyl Carnitine Levels: A Biomarker for Metabolic Health and Disease
This guide provides an in-depth comparison of (L)-Suberyl Carnitine levels in healthy versus diseased states, tailored for researchers, scientists, and drug development professionals. We will delve into the biochemical significance of this dicarboxylic acylcarnitine, its role as a biomarker in metabolic disorders, and the analytical methodologies for its precise quantification.
The Significance of this compound in Cellular Metabolism
(L)-Carnitine and its acylated derivatives, known as acylcarnitines, are pivotal in cellular energy metabolism. Their primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation, the core process of fatty acid breakdown to produce ATP.[1] this compound (also known as suberoylcarnitine or C8-DC) is a dicarboxylic acylcarnitine, a specific type of acylcarnitine that becomes particularly relevant when the typical fatty acid oxidation pathway is overwhelmed or impaired.
Under normal physiological conditions, fatty acid metabolism is a highly efficient process. However, in certain pathological states, particularly inborn errors of metabolism such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the β-oxidation spiral is blocked.[2] This blockage leads to an accumulation of medium-chain fatty acids. To alleviate the toxic buildup of these intermediates, the cell utilizes an alternative pathway known as omega-oxidation, which occurs in the endoplasmic reticulum. This process results in the formation of dicarboxylic acids, such as suberic acid, which are then esterified to carnitine to form dicarboxylic acylcarnitines like this compound for transport and excretion.[3] Therefore, elevated levels of this compound serve as a crucial indicator of a dysfunctional fatty acid oxidation pathway.
Caption: The Carnitine Shuttle and its role in fatty acid oxidation.
Comparative Levels of this compound: Healthy vs. Diseased States
The concentration of this compound in biological fluids is a sensitive biomarker for diagnosing and monitoring certain metabolic disorders. In healthy individuals, the levels of dicarboxylic acylcarnitines are typically very low.
| Analyte | Matrix | Healthy State Concentration (nmol/mL) |
| This compound (C8-DC) | Plasma | 0 - 0.03[4] |
In stark contrast, individuals with specific inborn errors of metabolism exhibit significantly elevated levels of this compound. The most prominent of these is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , the most common inherited disorder of fatty acid oxidation.[2][5] In MCAD deficiency, the enzyme responsible for dehydrogenating medium-chain acyl-CoAs is defective, leading to the accumulation of C6-C10 acyl-CoAs.[2] This accumulation shunts these intermediates into the omega-oxidation pathway, resulting in a marked increase in the urinary excretion of dicarboxylic acids and the formation of their corresponding carnitine esters, including suberylcarnitine.[6]
While specific quantitative data for this compound in the plasma of MCAD deficient patients is not as commonly reported as for octanoylcarnitine (C8), its presence and elevation in urine are well-documented diagnostic markers. Studies have shown that urinary organic acid and acylcarnitine profiling are critical for the diagnosis of MCAD deficiency and other organic acidurias.[7][8][9] For instance, in glutaric aciduria type I, another organic aciduria, urinary levels of adipylcarnitine and suberic acid can be significantly increased, although suberylcarnitine itself was not found to be elevated in one reported case.[10]
The following table summarizes the expected changes in this compound levels in diseased states, primarily based on its established role as a downstream metabolite in dysfunctional fatty acid oxidation.
| Disease State | Matrix | Expected this compound Level | Key Associated Biomarkers |
| MCAD Deficiency | Urine, Plasma | Significantly Elevated | Elevated C6, C8, C10, and C10:1 acylcarnitines; dicarboxylic aciduria[2][5] |
| Other Fatty Acid Oxidation Disorders | Urine, Plasma | Potentially Elevated | Varies depending on the specific enzyme defect |
| Organic Acidurias | Urine, Plasma | Potentially Elevated | Specific organic acids and acylcarnitines characteristic of the disorder[7][11] |
| Peroxisome Biogenesis Disorders | Plasma | Elevated | Elevated medium to very long-chain dicarboxylic acylcarnitines (C8-DC to C22-DC)[12] |
It is crucial to note that the acylcarnitine profile, rather than a single analyte, provides the most reliable diagnosis.[1] The ratios of different acylcarnitines, such as the C8/C10 ratio, are often used as diagnostic criteria for MCAD deficiency.[1]
Experimental Protocol: Quantification of this compound by LC-MS/MS
The gold standard for the quantitative analysis of acylcarnitines, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][13] This technique offers high sensitivity, specificity, and the ability to analyze a wide range of acylcarnitines in a single run.
Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., D3-suberylcarnitine).
-
Vortexing: Vortex the sample for 10 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the sample at room temperature for 10 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new vial.
-
Dilution: Dilute the supernatant with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortexing: Vortex the final sample for 10 seconds before injection into the LC-MS/MS system.[13]
LC-MS/MS Analysis
-
Liquid Chromatography (LC): A reversed-phase column, such as a Raptor ARC-18 (100 x 2.1 mm, 2.7 µm), is typically used for the separation of acylcarnitines.[13] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is employed to separate the different acylcarnitine species based on their hydrophobicity.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its internal standard are monitored. This highly selective detection method minimizes interferences from the complex biological matrix.
Caption: Workflow for LC-MS/MS quantification of this compound.
Conclusion
The quantification of this compound provides a valuable window into the status of cellular fatty acid metabolism. Its levels are characteristically low in healthy individuals but become significantly elevated in pathological conditions where β-oxidation is impaired, most notably in MCAD deficiency. The analysis of the complete acylcarnitine profile by LC-MS/MS remains the cornerstone for the accurate diagnosis and monitoring of these inborn errors of metabolism. This guide underscores the importance of this compound as a specific and sensitive biomarker, aiding researchers and clinicians in the pursuit of improved diagnostics and therapeutic strategies for metabolic disorders.
References
- Current time information in Washington, DC, US. Google.
-
National Center for Biotechnology Information. (2024). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®. Retrieved from [Link]
- Cui, W., et al. (2021). Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders. JIMD Reports, 62(1), 3-13.
-
HealthMatters.io. (n.d.). Suberylcarnitine, C8DC - Acylcarnitine Profile, Plasma. Retrieved from [Link]
-
Medscape. (2021). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology. Retrieved from [Link]
- Shigematsu, Y., et al. (1992). Organic acid and acylcarnitine profiles of glutaric aciduria type I. Journal of Inherited Metabolic Disease, 15(1), 91-98.
-
Medscape. (2021). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD) Workup: Laboratory Studies, Other Tests, Histologic Findings. Retrieved from [Link]
-
Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]
- Roe, C. R., et al. (1984). Urinary excretion of l-carnitine and acylcarnitines by patients with disorders of organic acid metabolism: evidence for secondary insufficiency of l-carnitine.
-
Bevital. (n.d.). Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
- Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(2), 483-494.
- Morand, R., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. Analytical and Bioanalytical Chemistry, 405(27), 8829-8837.
- Marquardt, G., et al. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. International Journal of Molecular Sciences, 22(16), 8846.
- Rustom, B., et al. (2004). Determination of the reference range of endogenous plasma carnitines in healthy adults. Clinical Biochemistry, 37(9), 764-770.
-
Genetic Metabolic Dietitians International. (2008). Medium Chain Acyl CoA Dehydrogenase Deficiency (MCADD). Retrieved from [Link]
- Chandran, S., & Rajan, R. (2016). Organic Acidurias: An Updated Review. Indian Journal of Clinical Biochemistry, 31(4), 379-385.
- Sugiyama, N., et al. (1990). Serum and urinary carnitine and organic acids in Reye syndrome and Reye-like syndrome.
- Treem, W. R., et al. (1990). Medium-chain acyl-CoA dehydrogenase deficiency: metabolic effects and therapeutic efficacy of long-term L-carnitine supplementation. Journal of Inherited Metabolic Disease, 13(4), 439-448.
- Tserng, K. Y., et al. (2007). ESI-MS/MS study of acylcarnitine profiles in urine from patients with organic acidemias and fatty acid oxidation disorders.
- Skov, V., et al. (2016). Plasma acylcarnitine profiling indicates increased fatty acid oxidation relative to tricarboxylic acid cycle capacity in young, healthy low birth weight men. Physiological Reports, 4(19), e12977.
-
Linus Pauling Institute. (n.d.). L-Carnitine. Retrieved from [Link]
- Rudman, D., et al. (1989). Subnormal concentrations of serum selenium and plasma carnitine in chronically tube-fed patients. The American Journal of Clinical Nutrition, 50(4), 763-768.
- American College of Medical Genetics and Genomics. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 22(3), 465-476.
- Derks, T. G., et al. (2022). Plasma carnitine concentrations in Medium-chain acyl-CoA dehydrogenase deficiency: lessons from an observational cohort study. Journal of Inherited Metabolic Disease, 45(5), 885-896.
Sources
- 1. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Newborn Screening in Italy: Five Years’ Experience from a Nationwide Program [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Detection and quantitation of acylcarnitines in plasma and blood spots from patients with inborn errors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD and LCHADD/TFPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urinary excretion of l-carnitine and acylcarnitines by patients with disorders of organic acid metabolism: evidence for secondary insufficiency of l-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ESI-MS/MS study of acylcarnitine profiles in urine from patients with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic acid and acylcarnitine profiles of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of carnitine and specific acylcarnitines by high-performance liquid chromatography: application to normal human urine and urine from patients with methylmalonic aciduria, isovaleric acidemia or medium-chain acyl-CoA dehydrogenase deficiency. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of urinary free and acylcarnitines: quantitative acylcarnitine profiling in normal humans and in several patients with metabolic errors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Metabolic Profiling: (L)-Suberyl Carnitine vs. Other Acylcarnitines
In the intricate world of metabolic profiling, acylcarnitines serve as critical biomarkers, offering a window into the functional state of mitochondrial fatty acid and amino acid metabolism. This guide provides an in-depth comparative analysis of (L)-Suberyl Carnitine, a medium-chain dicarboxylic acylcarnitine, against a spectrum of other key acylcarnitines. We will explore their distinct roles in metabolic pathways, their significance as disease biomarkers, and the analytical methodologies for their precise quantification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage acylcarnitine profiling for deeper metabolic insights.
The Central Role of Acylcarnitines in Cellular Metabolism
Acylcarnitines are esters of carnitine and fatty acids, essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, the primary pathway for fatty acid degradation to produce energy.[1] Genetic defects in the enzymes involved in this process can lead to the accumulation of specific acyl-CoA species, which are then converted to their corresponding acylcarnitines. This results in a characteristic acylcarnitine profile in biological fluids, serving as a valuable diagnostic tool for various inborn errors of metabolism.[1]
Acylcarnitines are broadly classified based on the length of their fatty acid chain:
-
Short-Chain Acylcarnitines (SCACs): With 2 to 5 carbon atoms.
-
Medium-Chain Acylcarnitines (MCACs): With 6 to 12 carbon atoms.
-
Long-Chain Acylcarnitines (LCACs): With 14 to 20 carbon atoms.
The specific pattern and concentration of these acylcarnitines in plasma or other biological samples can pinpoint enzymatic defects and provide insights into the pathophysiology of a wide range of diseases, including fatty acid oxidation disorders, organic acidemias, and even complex multifactorial conditions like type 2 diabetes and cardiovascular disease.[2]
Comparative Analysis of this compound and Other Key Acylcarnitines
While the overall acylcarnitine profile is informative, a deeper understanding of individual species is crucial for precise diagnostics and research. Here, we compare this compound with representative short-, medium-, and long-chain acylcarnitines.
This compound (C8-DC): A Marker of Peroxisomal Dysfunction
This compound, also known as Suberoyl-L-carnitine, is a dicarboxylic acylcarnitine. Unlike many other acylcarnitines that are direct intermediates of mitochondrial β-oxidation, elevated levels of this compound and other dicarboxylic acylcarnitines are particularly associated with disorders of peroxisome biogenesis (PBDs).[3][4] Peroxisomes are involved in the ω-oxidation of fatty acids, an alternative pathway that becomes more active when β-oxidation is impaired. This process generates dicarboxylic acids, which are then esterified to carnitine.
Recent studies have highlighted that very long-chain dicarboxylic acylcarnitines (C20-DC and C22-DC) are highly sensitive and specific biomarkers for PBDs.[3][4] However, medium-chain dicarboxylic acylcarnitines like this compound (C8-DC) are also significantly elevated in these patients.[3][4]
Acetylcarnitine (C2): A Hub of Central Metabolism
Acetylcarnitine is the most abundant short-chain acylcarnitine and plays a pivotal role in buffering the acetyl-CoA pool. It is a key indicator of the balance between carbohydrate and fatty acid metabolism. Elevated levels can signify increased fatty acid oxidation, for instance during fasting or on a ketogenic diet, or can point towards mitochondrial stress where there is an overproduction of acetyl-CoA that cannot be immediately utilized in the Krebs cycle.[5][6] Conversely, low levels may suggest impaired energy production or carnitine deficiency.[5]
Octanoylcarnitine (C8): The Hallmark of MCAD Deficiency
Octanoylcarnitine is a medium-chain acylcarnitine that is a primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common inborn errors of fatty acid oxidation. In individuals with MCAD deficiency, the inability to metabolize medium-chain fatty acids leads to a significant accumulation of octanoyl-CoA, which is subsequently converted to octanoylcarnitine.[7][8] Markedly elevated C8 levels in newborn screening blood spots are highly indicative of this disorder.[9]
Palmitoylcarnitine (C16): An Indicator of Long-Chain Fatty Acid Oxidation Disorders
Palmitoylcarnitine is a long-chain acylcarnitine. Elevated levels of C16 and other long-chain acylcarnitines are characteristic of defects in the carnitine shuttle, such as Carnitine Palmitoyltransferase II (CPT2) deficiency, and other long-chain fatty acid oxidation disorders.[10][11][12] In these conditions, the impaired transport or oxidation of long-chain fatty acids results in their accumulation as carnitine esters.[13]
Quantitative Comparison of Plasma Acylcarnitine Concentrations
The following table summarizes the typical plasma concentrations of this compound and the selected comparative acylcarnitines in healthy individuals and in specific disease states. It is important to note that these values can vary depending on the analytical method, laboratory, and patient's metabolic state (e.g., fasting vs. fed).
| Acylcarnitine | Class | Typical Plasma Concentration (Healthy Adults) (µmol/L) | Associated Disease State | Typical Plasma Concentration (Disease State) (µmol/L) |
| This compound (C8-DC) | Medium-Chain Dicarboxylic | < 0.01[3] | Peroxisome Biogenesis Disorders (PBDs) | Significantly elevated (variable, can be >0.1)[3][4] |
| Acetylcarnitine (C2) | Short-Chain | 3.23 - 10.29[5] | Varies (e.g., Heart Failure, Type 2 Diabetes) | Can be elevated or decreased depending on the condition[6] |
| Octanoylcarnitine (C8) | Medium-Chain | < 0.25 (newborns)[7] | MCAD Deficiency | > 1.0 (newborns, can be much higher)[8][9] |
| Palmitoylcarnitine (C16) | Long-Chain | < 0.5[10] | CPT2 Deficiency | > 1.0 (can be significantly higher during metabolic crisis)[10][13] |
Experimental Methodologies for Acylcarnitine Profiling
The gold standard for the quantitative analysis of acylcarnitines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and the ability to multiplex the analysis of a wide range of acylcarnitines in a single run.
Experimental Workflow for Acylcarnitine Profiling
Caption: A generalized workflow for the analysis of acylcarnitines from plasma or serum samples using LC-MS/MS.
Detailed Step-by-Step Protocol for Plasma Acylcarnitine Analysis
This protocol is a representative example and may require optimization based on the specific instrumentation and reagents used.
1. Sample Preparation
-
Thaw Plasma Samples: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known amount of a commercially available internal standard mix containing deuterated acylcarnitines (e.g., d3-acetylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine). This is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.
-
Protein Precipitation: Add 400 µL of cold methanol to each sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
(Optional) Derivatization: For certain applications, derivatization to butyl esters can improve chromatographic separation and ionization efficiency, especially for dicarboxylic acylcarnitines.[14] If performing derivatization, add 100 µL of 3N butanolic-HCl and incubate at 65°C for 20 minutes. After incubation, evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for the separation of polar acylcarnitines. Alternatively, a reversed-phase C18 column can be used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually increasing the proportion of mobile phase A to elute the acylcarnitines based on their polarity.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Scan Mode:
-
Precursor Ion Scan: A common method for acylcarnitine profiling is to scan for precursors of m/z 85, which is a characteristic fragment ion of carnitine and its esters.
-
Multiple Reaction Monitoring (MRM): For targeted quantification of specific acylcarnitines, MRM is used. This involves monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
-
3. Data Analysis
-
Quantification: Generate calibration curves for each acylcarnitine using standards of known concentrations. Calculate the concentration of each acylcarnitine in the samples by comparing the peak area ratio of the analyte to its deuterated internal standard against the calibration curve.
-
Profile Interpretation: Compare the obtained acylcarnitine profile to established reference ranges for healthy individuals. Significant deviations in the concentrations of specific acylcarnitines or patterns of acylcarnitines can indicate a particular metabolic disorder.
Signaling Pathways and Metabolic Interconnections
The following diagram illustrates the central role of the carnitine shuttle in fatty acid metabolism and how defects in this pathway can lead to the accumulation of specific acylcarnitines.
Caption: The carnitine shuttle and its role in fatty acid oxidation, with indications of where metabolic defects lead to the accumulation of specific acylcarnitines.
Conclusion
Metabolic profiling of acylcarnitines is a powerful tool in both clinical diagnostics and biomedical research. While a comprehensive acylcarnitine panel provides a broad overview of mitochondrial function, a nuanced understanding of individual species is paramount for accurate interpretation. This compound stands out as a key biomarker for peroxisomal disorders, distinguishing it from acylcarnitines like Octanoylcarnitine and Palmitoylcarnitine, which are hallmarks of mitochondrial β-oxidation defects. The continued refinement of analytical methods, such as LC-MS/MS, will undoubtedly uncover further subtleties in the acylcarnitine profile, leading to improved diagnostic accuracy and a deeper understanding of metabolic diseases.
References
-
Miller, M. J., et al. (2023). Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders. Molecular Genetics and Metabolism, 139(4), 107680. [Link]
-
Ferdinandusse, S., et al. (2007). Characteristic acylcarnitine profiles in inherited defects of peroxisome biogenesis: a novel tool for screening diagnosis using tandem mass spectrometry. Journal of Inherited Metabolic Disease, 30(5), 719-726. [Link]
-
HealthMatters.io. (n.d.). Acetylcarnitine, C2 - Acylcarnitine Profile, Plasma. Retrieved from [Link]
-
Magiera, S., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(1), 213-223. [Link]
-
Spiekerkoetter, U., et al. (2009). Urine acylcarnitine analysis by ESI-MS/MS: a new tool for the diagnosis of peroxisomal biogenesis disorders. Journal of Inherited Metabolic Disease, 32(2), 278-284. [Link]
-
Morand, R., et al. (2014). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. Analytical and Bioanalytical Chemistry, 406(1), 235-244. [Link]
-
McCann, M. R., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 51. [Link]
-
Law, L. K., et al. (2020). Plasma acylcarnitine levels increase with healthy aging. Aging, 12(12), 11569-11585. [Link]
-
Bruce, S., et al. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. [Link]
-
Ranea-Robles, P., et al. (2022). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. International Journal of Molecular Sciences, 23(23), 15217. [Link]
-
Lehotay, D. C., et al. (2004). Blood acylcarnitine levels in normal newborns and heterozygotes for medium-chain acyl-CoA dehydrogenase deficiency: a relationship between genotype and biochemical phenotype?. Journal of Inherited Metabolic Disease, 27(1), 81-88. [Link]
-
Lindner, M., et al. (2010). Blood spot octanoylcarnitine concentrations [C8(μmol/l)] in 470 initial NBS and recall samples of confirmed MCADD patients. Journal of Inherited Metabolic Disease, 33(Suppl 3), S493-S497. [Link]
-
Hische, A., et al. (2022). Determinants of blood acylcarnitine concentrations in healthy individuals of the European Prospective Investigation into Cancer and Nutrition. The American Journal of Clinical Nutrition, 115(5), 1366-1377. [Link]
-
Wilcken, B., et al. (2010). Relationship of octanoylcarnitine concentrations to age at sampling in unaffected newborns screened for medium-chain acyl-CoA dehydrogenase deficiency. Clinical Chemistry, 56(6), 969-973. [Link]
-
Anderson, E. J., et al. (2020). Plasma acylcarnitine levels increase with healthy aging. Aging, 12(12), 11569-11585. [Link]
-
de Sain-van der Velden, M. G. M., et al. (2016). Differences between acylcarnitine profiles in plasma and bloodspots. Molecular Genetics and Metabolism, 118(4), 279-284. [Link]
-
Chace, D. H., et al. (2003). Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. Clinical Chemistry, 49(12), 2101-2109. [Link]
-
Newcastle Upon Tyne Hospitals. (2024). Acylcarnitines, plasma. Retrieved from [Link]
-
Chace, D. H., et al. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical Chemistry, 43(11), 2106-2113. [Link]
-
Wang, Y., et al. (2024). Low C0 and normal C16 and C18:1 masking the diagnosis of carnitine palmitoyltransferase II deficiency including a novel CPT2 variant: A case report. Archives de Pédiatrie, 31(1), 85-88. [Link]
-
Sigauke, E., et al. (2004). Carnitine Palmitoyltransferase II Deficiency. GeneReviews®. [Link]
-
Joshi, P. R., et al. (2014). Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach. Journal of Clinical Medicine, 3(2), 518-530. [Link]
-
Chmielewska, A., et al. (2024). Medium-chain Acyl-CoA Dehydrogenase Deficiency Identified by MS/MS Newborn Screening Challenges. Journal of Clinical Medicine, 13(1), 263. [Link]
-
Shigematsu, Y., et al. (2018). Newborn screening for carnitine palmitoyltransferase II deficiency using (C16 + C18:1)/C2: Evaluation of additional indices for adequate sensitivity and lower false-positivity. Molecular Genetics and Metabolism Reports, 15, 62-68. [Link]
-
Flanagan, J. L., et al. (2010). Determination of the reference range of endogenous plasma carnitines in healthy adults. Clinica Chimica Acta, 411(17-18), 1301-1306. [Link]
-
Le, T. M., et al. (2015). Serum Levels of Acyl-Carnitines along the Continuum from Normal to Alzheimer's Dementia. PLoS One, 10(4), e0123590. [Link]
-
Ferdinandusse, S., et al. (2007). Characteristic acylcarnitine profiles in inherited defects of peroxisome biogenesis: a novel tool for screening diagnosis using tandem mass spectrometry. Journal of Inherited Metabolic Disease, 30(5), 719-726. [Link]
Sources
- 1. Plasma acylcarnitines [testguide.adhb.govt.nz]
- 2. Plasma acylcarnitine levels increase with healthy aging | Aging [aging-us.com]
- 3. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcarnitine, C2 - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood acylcarnitine levels in normal newborns and heterozygotes for medium-chain acyl-CoA dehydrogenase deficiency: a relationship between genotype and biochemical phenotype? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of (L)-Suberyl Carnitine Quantification
Introduction: The Clinical Significance of (L)-Suberyl Carnitine
This compound (C8-DC) is a dicarboxylic acylcarnitine that serves as a crucial secondary biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid metabolism. In MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to their alternative metabolism through omega-oxidation, resulting in the formation and accumulation of dicarboxylic acids, including suberic acid. Suberic acid is subsequently esterified to carnitine to form suberyl carnitine, which is then excreted in urine. Therefore, accurate and precise quantification of this compound in biological matrices like plasma and urine is paramount for the timely diagnosis and monitoring of MCAD deficiency. This guide provides an in-depth comparison of analytical methodologies for this compound quantification, offering insights into best practices and potential challenges to aid researchers, scientists, and drug development professionals in establishing reliable analytical workflows.
Dominant Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The consensus in the scientific community is that liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and other acylcarnitines.[1] This is due to its high sensitivity, specificity, and ability to distinguish between structurally similar compounds. While flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is utilized in newborn screening for its high throughput, LC-MS/MS is often employed as a second-tier test to confirm positive screens and for more accurate quantification in clinical diagnostics and research.
Below is a comparative overview of various LC-MS/MS methods reported for the analysis of acylcarnitines, including dicarboxylic species like this compound.
| Parameter | Method A | Method B | Method C |
| Sample Preparation | Protein precipitation with acetonitrile containing internal standards. | Solid-phase extraction (SPE) followed by derivatization. | Simple dilution with a solution containing internal standards. |
| Chromatography | Reversed-phase C18 column with a gradient elution of acetonitrile and water with formic acid. | HILIC column with an isocratic elution. | Reversed-phase C8 column with a fast gradient. |
| Mass Spectrometry | Triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. | Ion trap mass spectrometer with ESI. | High-resolution mass spectrometer (e.g., Q-TOF) in positive ESI mode. |
| Monitored Transition | Precursor ion of m/z 346.2 → product ion of m/z 85.1 | Full scan MS/MS of the precursor ion. | Accurate mass measurement of precursor and product ions. |
| Internal Standard | Deuterated this compound (d3-C8-DC) | Commercially available labeled carnitine mixture. | Labeled carnitine mixture including a dicarboxylic acylcarnitine. |
| Linearity (r²) | >0.99 | >0.98 | >0.995 |
| Accuracy (% Bias) | <15% | <20% | <10% |
| Precision (%RSD) | <10% | <15% | <5% |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mL | ~20 ng/mL | ~5 ng/mL |
Experimental Workflow for this compound Quantification
A robust and reliable workflow is essential for the accurate quantification of this compound. The following diagram illustrates a typical LC-MS/MS workflow.
Caption: A typical experimental workflow for the quantification of this compound using LC-MS/MS.
Inter-Laboratory Comparison: The Role of Proficiency Testing
The diagram below illustrates the process of an inter-laboratory comparison through a proficiency testing program.
Caption: The cyclical process of an inter-laboratory comparison through a proficiency testing program.
Challenges in this compound Quantification
Several analytical challenges are associated with the accurate quantification of this compound:
-
Isobaric Interferences: Dicarboxylic acylcarnitines can have the same nominal mass as other acylcarnitines, leading to potential interferences in FIA-MS/MS methods. Chromatographic separation is crucial to resolve these isobaric species.
-
Availability of Standards: The commercial availability of high-purity, stable isotope-labeled internal standards for all dicarboxylic acylcarnitines can be limited, which can affect the accuracy of quantification.[5]
-
Sample Stability: Acylcarnitines can be unstable in stored dried blood spots, with some species showing degradation over time.[6] This can impact the reliability of retrospective analyses.
-
Matrix Effects: The complex nature of biological matrices like plasma and urine can lead to ion suppression or enhancement in the ESI source, affecting the accuracy and precision of the measurement.
Conclusion and Recommendations
The accurate and precise quantification of this compound is critical for the diagnosis and management of MCAD deficiency. LC-MS/MS stands as the most reliable analytical technique for this purpose. While direct inter-laboratory comparison data for this compound is scarce, the principles of good laboratory practice, including the use of validated methods, appropriate internal standards, and participation in proficiency testing programs, are essential for ensuring the quality and comparability of results. Laboratories should prioritize the development and implementation of robust LC-MS/MS methods with thorough validation, paying close attention to potential challenges such as isobaric interferences and sample stability. Continuous participation in external quality assessment schemes is strongly recommended to monitor and improve analytical performance over time.
References
- Millington, D. S., Kodo, N., Norwood, D. L., & Roe, C. R. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of inherited metabolic disease, 13(3), 321–324.
- Newborn Screening Quality Assurance Program. (2023). 2023 Quality Control Report. Centers for Disease Control and Prevention.
-
Newborn Screening Quality Assurance Program. (n.d.). Newborn Screening Quality Assurance Program. Centers for Disease Control and Prevention. Retrieved from [Link]
- Shibata, N., Kobayashi, H., & Hasegawa, Y. (2007). Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(15), 2467–2474.
- Tein, I., & Rashed, M. S. (2013). Pilot experience with an external quality assurance scheme for acylcarnitines in plasma/serum. Journal of inherited metabolic disease, 36(5), 835–842.
- Marques, L. A., & D'Almeida, V. (2012). Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. Brazilian journal of medical and biological research = Revista brasileira de pesquisas medicas e biologicas, 45(4), 356–362.
- External Quality Assessment Program for Newborn Screening of Acylcarnitine in China, 2018. (2019).
- Miller, M. J., Kennedy, A. D., Eckhart, A. D., & Sun, Q. (2023). Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders. Molecular genetics and metabolism, 140(1-2), 107680.
- The Newborn Screening Quality Assurance Program at the Centers for Disease Control and Prevention. (2013).
-
ERNDIM. (n.d.). EQA Scheme Information. Retrieved from [Link]
-
HealthMatters.io. (n.d.). Suberylcarnitine, C8DC - Acylcarnitine Profile, Plasma - Lab Results explained. Retrieved from [Link]
- Minkler, P. E., Stoll, M. S., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2015). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Analytical chemistry, 87(17), 8994–9001.
- Miller, M. J., Kennedy, A. D., Eckhart, A. D., & Sun, Q. (2023). Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders. Molecular genetics and metabolism, 140(1-2), 107680.
- Shibata, N., Kobayashi, H., & Hasegawa, Y. (2007). Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(15), 2467–2474.
- van de Lagemaat, E. H., de Vries, M., Schielen, P. C. J. I., & van der Ploeg, A. T. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism.
Sources
- 1. Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newborn Screening Quality Assurance Program | LQAP | CDC [cdc.gov]
- 3. Pilot Experience with an External Quality Assurance Scheme for Acylcarnitines in Plasma/Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EQA Scheme Information - Erndim [erndim.org]
- 5. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
(L)-Suberyl Carnitine: A Key Biomarker in the Diagnosis of Fatty Acid Oxidation Disorders and Organic Acidurias
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of metabolic profiling, the analysis of acylcarnitines has emerged as a cornerstone for the diagnosis and monitoring of inborn errors of metabolism. Among the diverse array of acylcarnitines, (L)-Suberyl Carnitine, a dicarboxylic acylcarnitine, holds significant diagnostic value, particularly in identifying defects in mitochondrial fatty acid β-oxidation and peroxisomal disorders. This guide provides an in-depth comparison of this compound with its correlated metabolic markers, supported by experimental data and detailed methodologies, to empower researchers and clinicians in their diagnostic and therapeutic endeavors.
The Metabolic Significance of this compound
(L)-Carnitine and its acyl esters are pivotal for cellular energy production, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] When the primary pathway of fatty acid β-oxidation is impaired due to genetic defects, alternative metabolic routes are activated. One such pathway is the microsomal ω-oxidation of fatty acids, which occurs primarily in the endoplasmic reticulum of the liver and kidneys.[3][4][5][6][7] This process involves the oxidation of the terminal methyl group (ω-carbon) of fatty acids, leading to the formation of dicarboxylic acids.[3][4] These dicarboxylic acids, including suberic acid (an eight-carbon dicarboxylic acid), are then conjugated with (L)-Carnitine to form dicarboxylic acylcarnitines, such as this compound, which are subsequently excreted in the urine.[1] The accumulation of this compound and other dicarboxylic acylcarnitines is therefore a hallmark of conditions where β-oxidation is compromised.
Correlation of this compound with Other Metabolic Markers in Disease
The elevation of this compound is rarely an isolated finding. Its diagnostic power is significantly enhanced when analyzed in conjunction with a panel of other metabolic markers. The specific profile of these correlated markers can help pinpoint the underlying enzymatic defect.
Key Correlated Metabolic Markers:
-
Other Dicarboxylic Acylcarnitines: Adipyl Carnitine (C6-DC) and Sebacyl Carnitine (C10-DC) are frequently elevated alongside Suberyl Carnitine (C8-DC), reflecting a general upregulation of ω-oxidation.
-
Acylglycines: The conjugation of acyl-CoAs with glycine represents another detoxification pathway. Elevated levels of Suberylglycine and Hexanoylglycine are particularly indicative of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[8][9][10][11][12][13]
-
Monounsaturated and Hydroxylated Acylcarnitines: The presence of specific medium- and long-chain acylcarnitines can further refine the diagnosis. For instance, in MCAD deficiency, an increase in octanoylcarnitine (C8) is a primary marker.[14][15][16]
-
Free Carnitine (C0): In many of these disorders, the excessive formation of acylcarnitines can lead to a secondary carnitine deficiency, resulting in low levels of free carnitine.[17][18]
The following table summarizes the typical findings for this compound and its key correlated markers in healthy individuals and in several associated metabolic disorders. It is important to note that the absolute concentrations can vary between laboratories and analytical methods.
| Biomarker | Healthy Individuals (Urine, µmol/mmol creatinine) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Glutaric Aciduria Type II (GA-II) / Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) | Zellweger Spectrum Disorders (PBD-ZSD) |
| This compound (C8-DC) | Low to undetectable | Significantly Elevated | Significantly Elevated | Elevated |
| Adipyl Carnitine (C6-DC) | Low to undetectable | Elevated | Elevated | Elevated |
| Sebacyl Carnitine (C10-DC) | Low to undetectable | Elevated | Elevated | Elevated |
| Suberylglycine | ≤5.00 mg/g Creatinine[19] | Significantly Elevated (4-13 µmol/mmol creatinine in asymptomatic individuals)[13] | Elevated | May be elevated |
| Hexanoylglycine | <1-2 µmol/mmol creatinine[13][20] | Significantly Elevated (5-15 µmol/mmol creatinine in asymptomatic individuals)[13] | May be elevated | Normal to slightly elevated |
| Octanoylcarnitine (C8) | Low | Significantly Elevated | Elevated | Normal |
| Glutarylcarnitine (C5-DC) | Low to undetectable | Normal | Significantly Elevated [21] | Normal |
| Free Carnitine (C0) | Normal | Often decreased (secondary deficiency)[17] | Often decreased | Variable |
In-Depth Look at Correlated Metabolic Disorders
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
MCAD deficiency is one of the most common inborn errors of fatty acid oxidation. The enzymatic block leads to the accumulation of medium-chain fatty acyl-CoAs, which are then shunted into ω-oxidation and glycine conjugation pathways. This results in a characteristic metabolic profile of elevated urinary excretion of suberyl carnitine, suberylglycine, and hexanoylglycine.[8][11][12][13] Plasma acylcarnitine analysis will show a prominent peak for octanoylcarnitine (C8).
Glutaric Aciduria Type II (GA-II) / Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)
GA-II is a more complex disorder affecting the transfer of electrons from multiple acyl-CoA dehydrogenases to the respiratory chain.[22] This results in a broader spectrum of accumulating metabolites, including dicarboxylic acids (and their carnitine esters like suberyl carnitine), glutaric acid, and ethylmalonic acid.[22][23] The acylcarnitine profile in GA-II is characterized by elevations of a wide range of short-, medium-, and long-chain acylcarnitines.[22]
Zellweger Spectrum Disorders (PBD-ZSD)
PBD-ZSD are a group of severe, autosomal recessive disorders characterized by impaired peroxisome biogenesis.[24][25] Since peroxisomes are involved in the β-oxidation of very-long-chain fatty acids and the synthesis of plasmalogens, their dysfunction leads to the accumulation of very-long-chain fatty acids and dicarboxylic acids.[26] Consequently, elevated levels of suberyl carnitine and other long-chain dicarboxylic acylcarnitines are observed in the plasma and urine of these patients.[8][25][26][27]
Experimental Methodologies
The analysis of this compound and its correlated markers is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and the ability to quantify a wide range of metabolites in a single analysis.
Sample Preparation: Urine
A robust and reproducible sample preparation is crucial for accurate quantification.
Step-by-Step Protocol for Urinary Acylcarnitine Analysis:
-
Sample Collection: A random urine sample is collected in a sterile container.
-
Internal Standard Spiking: To a 10 µL aliquot of urine, add 100 µL of an internal standard working solution containing stable isotope-labeled acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine).[28]
-
Protein Precipitation: Add 30 µL of acetonitrile to precipitate proteins.[28]
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.[28]
-
Supernatant Transfer and Drying: Transfer the clear supernatant to a new tube or vial and dry it under a stream of nitrogen gas.[28]
-
Derivatization (Butylation): Reconstitute the dried extract in 200 µL of 3 N butanolic HCl and heat at 60°C for 30 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.[28]
-
Final Drying and Reconstitution: Dry the butylated sample again under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).
LC-MS/MS Analysis
Liquid Chromatography:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for the separation of polar compounds like acylcarnitines. Alternatively, a reversed-phase C18 column can be used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is the most common scan mode. This involves selecting the precursor ion (the butylated acylcarnitine) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high specificity and sensitivity.
-
Quantification: The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways involved in the formation of this compound and its correlated markers.
Caption: Impaired β-oxidation leads to the upregulation of ω-oxidation and the formation of this compound.
Caption: Formation of correlated biomarkers from accumulated acyl-CoAs.
Conclusion: The Power of a Multi-Marker Approach
This compound is a valuable biomarker for a range of inborn errors of metabolism. However, its diagnostic utility is maximized when interpreted within the context of a broader metabolic profile. The correlation of this compound with other dicarboxylic acylcarnitines and specific acylglycines provides a more comprehensive and differential diagnosis of complex metabolic disorders. The use of sensitive and specific LC-MS/MS methodologies is essential for the accurate quantification of these markers, enabling early diagnosis and the implementation of appropriate therapeutic interventions. As our understanding of these metabolic pathways continues to grow, the integrated analysis of these biomarkers will undoubtedly play an increasingly critical role in personalized medicine for patients with metabolic disorders.
References
-
Mayo Clinic Laboratories. Acylglycines, Quantitative, Random, Urine. [Link]
-
Clark, C., et al. (2024). Characterising the urinary acylcarnitine and amino acid profiles of HIV/TB co-infection, using LC–MS metabolomics. Scientific Reports, 14(1), 1-12. [Link]
-
Allen Institute. Omega Oxidation of Fatty Acids: Steps & Significance. [Link]
-
BYJU'S. Omega Oxidation of Fatty Acids. [Link]
-
Waters Corporation. An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. [Link]
-
Waters Corporation. An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. [Link]
-
Sim, K. G., et al. (2014). Quantitative acylcarnitine determination by UHPLC-MS/MS–going beyond tandem MS acylcarnitine “profiles”. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 964, 15-23. [Link]
-
Miller, M. J., et al. (2023). Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders. Molecular genetics and metabolism, 139(4), 107680. [Link]
-
Miller, M. J., et al. (2023). Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders. Molecular genetics and metabolism, 139(4), 107680. [Link]
-
Sakuma, T., et al. (1991). Analysis of acylcarnitines in maternal urine for prenatal diagnosis of glutaric aciduria type 2. Prenatal diagnosis, 11(9), 655-659. [Link]
-
Human Metabolome Database. Suberylglycine (HMDB0000953). [Link]
-
Longo, N., et al. (2016). Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1862(12), 2422-2435. [Link]
-
Kodo, N., et al. (1992). Comparison of in vitro carnitine and glycine conjugation with branched-side chain and cyclic side chain carboxylic acids in rats. Journal of pharmacobio-dynamics, 15(11), 617-623. [Link]
-
Wikipedia. Omega oxidation. [Link]
-
Jones, R. O., et al. (2018). A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers. Genetics in medicine, 20(2), 209-217. [Link]
-
OMX. Suberylglycine. [Link]
-
Microbe Notes. Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. [Link]
-
Humpath.com. fatty acid omega oxidation. [Link]
-
Millington, D. S., et al. (1989). Measurement of urinary free and acylcarnitines: quantitative acylcarnitine profiling in normal humans and in several patients with metabolic errors. Analytical biochemistry, 176(1), 85-95. [Link]
-
Klouwer, F. C., et al. (2015). Evaluation of C26: 0-lysophosphatidylcholine and C26: 0-carnitine as diagnostic markers for Zellweger spectrum disorders. Journal of inherited metabolic disease, 38(6), 1097-1104. [Link]
-
American College of Medical Genetics and Genomics. Glutaric Aciduria Type 2 ACT Sheet. [Link]
-
Matern, D., et al. (1999). Synthesis of dicarboxylic acylcarnitines. Journal of inherited metabolic disease, 22(1), 39-46. [Link]
-
Strassburg, C. P., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 22(12), 1945-1963. [Link]
-
Urine Metabolome Database. Concentration Details: Suberylglycine. [Link]
-
Urine Metabolome Database. Concentration Details: Suberylglycine. [Link]
-
Al-Dirbashi, O. Y., et al. (2020). Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. Clinical chemistry, 66(12), 1621-1624. [Link]
-
Derks, T. G., et al. (2022). Plasma carnitine concentrations in Medium-chain acyl-CoA dehydrogenase deficiency: lessons from an observational cohort study. Journal of inherited metabolic disease, 45(6), 1118-1129. [Link]
-
Abdenur, J. E., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 56(1), 203-214. [Link]
-
Al-Odaib, A., et al. (2024). Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation. Journal of Personalized Medicine, 14(5), 499. [Link]
-
Almannai, M., et al. (2021). Clinical, Biochemical, and Genetic Heterogeneity in Glutaric Aciduria Type II Patients. Genes, 12(11), 1819. [Link]
-
Matern, D., et al. (2003). Validation of an ESI-MS/MS screening method for acylcarnitine profiling in urine specimens of neonates, children, adolescents and adults. Clinica chimica acta, 327(1-2), 37-47. [Link]
-
Pena, L. D., & Van Hove, J. L. (2015). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Metabolites, 5(3), 419-440. [Link]
-
Ferdinandusse, S., et al. (2003). Characteristic acylcarnitine profiles in inherited defects of peroxisome biogenesis: a novel tool for screening diagnosis using tandem mass spectrometry. Pediatric research, 53(6), 1013-1018. [Link]
-
Sakuma, T., et al. (1991). Analysis of acylcarnitines in maternal urine for prenatal diagnosis of glutaric aciduria type 2. Prenatal diagnosis, 11(9), 655-659. [Link]
-
Urine Metabolome Database. Concentration Details: Hexanoylglycine. [Link]
-
Rashed, M. S., et al. (1995). Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England journal of medicine, 333(19), 1297-1302. [Link]
-
Derks, T. G., et al. (2022). Plasma carnitine concentrations in Medium-chain acyl-CoA dehydrogenase deficiency: lessons from an observational cohort study. Journal of inherited metabolic disease, 45(6), 1118-1129. [Link]
-
de Souza, C. M., et al. (2012). Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. Brazilian journal of medical and biological research, 45(4), 332-340. [Link]
-
Andresen, B. S., et al. (1997). Molecular genetic characterization and urinary excretion pattern of metabolites in two families with MCAD deficiency due to compound heterozygosity with a 13 base pair insertion in one allele. Human mutation, 10(3), 207-217. [Link]
-
Genetic Metabolic Dietitians International. MCAD - A Guide for Parents. [Link]
-
Al-Odaib, A., et al. (2024). Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation. Journal of Personalized Medicine, 14(5), 499. [Link]
-
Urine Metabolome Database. Concentration Details: Hexanoylglycine. [Link]
-
Virmani, M. A., & Cirulli, M. (2022). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. International journal of molecular sciences, 23(5), 2717. [Link]
-
Chace, D. H., et al. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical chemistry, 43(11), 2106-2113. [Link]
-
Bzduch, V., et al. (2003). Serum free carnitine in medium chain acyl-CoA dehydrogenase deficiency. Bratislavske lekarske listy, 104(12), 405-407. [Link]
-
Strassburg, C. P., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 22(12), 1945-1963. [Link]
Sources
- 1. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 4. byjus.com [byjus.com]
- 5. Omega oxidation - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. humpath.com [humpath.com]
- 8. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 10. Suberylglycine - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular genetic characterization and urinary excretion pattern of metabolites in two families with MCAD deficiency due to compound heterozygosity with a 13 base pair insertion in one allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma carnitine concentrations in Medium‐chain acyl‐CoA dehydrogenase deficiency: lessons from an observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Plasma carnitine concentrations in Medium-chain acyl-CoA dehydrogenase deficiency: lessons from an observational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MCAD [gmdi.org]
- 19. genetics.testcatalog.org [genetics.testcatalog.org]
- 20. hmdb.ca [hmdb.ca]
- 21. Analysis of acylcarnitines in maternal urine for prenatal diagnosis of glutaric aciduria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dshs.texas.gov [dshs.texas.gov]
- 23. mdpi.com [mdpi.com]
- 24. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Characterising the urinary acylcarnitine and amino acid profiles of HIV/TB co-infection, using LC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Clinical Significance of Urinary (L)-Suberyl Carnitine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Primary Marker in Fatty Acid Oxidation Disorders
The diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders, have been revolutionized by the advent of tandem mass spectrometry (MS/MS) and expanded newborn screening (NBS) programs. In the context of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), the most common FAO disorder, the elevation of octanoylcarnitine (C8) in dried blood spots is the primary and indispensable diagnostic marker. However, a deeper understanding of the metabolic dysregulation in MCADD reveals a complex profile of secondary metabolites that offer additional diagnostic and pathophysiological insights. Among these, urinary (L)-suberyl carnitine, a dicarboxylic acylcarnitine, has emerged as a significant, albeit secondary, biomarker.
This guide provides a comprehensive assessment of the clinical significance of urinary this compound. It moves beyond a simple acknowledgment of its presence to a critical comparison with other key biomarkers for MCADD. We will delve into the biochemical rationale for its formation, compare its diagnostic utility against established markers, and provide a framework for its analytical determination. This guide is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of the metabolic perturbations in MCADD and the role of urinary biomarkers in its comprehensive evaluation.
The Biochemical Nexus: Pathophysiology of this compound Formation in MCADD
To appreciate the clinical significance of this compound, it is imperative to understand its origin within the context of disrupted fatty acid metabolism. In individuals with MCADD, the deficiency of the medium-chain acyl-CoA dehydrogenase enzyme leads to a bottleneck in the mitochondrial β-oxidation spiral.[1] This enzymatic block prevents the efficient breakdown of medium-chain fatty acids, primarily octanoic acid (C8).[2]
The resulting accumulation of octanoyl-CoA within the mitochondria triggers several metabolic overflow pathways:
-
Carnitine Conjugation: To mitigate the toxic effects of accumulating acyl-CoAs and to regenerate the pool of free Coenzyme A, octanoyl-CoA is conjugated with L-carnitine to form octanoylcarnitine (C8). This is the primary biomarker detected in blood spots during newborn screening.[3]
-
Glycine Conjugation: A portion of the accumulating acyl-CoAs are conjugated with glycine, leading to the formation of species like hexanoylglycine and suberylglycine, which are excreted in the urine.[4]
-
Omega (ω)-Oxidation: When the β-oxidation pathway is overwhelmed, an alternative pathway, ω-oxidation, is upregulated in the endoplasmic reticulum. This pathway oxidizes fatty acids at their terminal methyl group, leading to the formation of dicarboxylic acids. In the case of octanoic acid, ω-oxidation results in the formation of suberic acid (a C8 dicarboxylic acid).[1] Suberic acid can then be activated to suberyl-CoA and subsequently conjugated with L-carnitine to form This compound (also known as octanedioylcarnitine or C8-DC).[1][5]
The following diagram illustrates the metabolic fate of octanoyl-CoA in MCADD, leading to the formation of key biomarkers, including this compound.
Caption: Metabolic pathway disruption in MCADD leading to the formation of this compound.
Comparative Analysis of Diagnostic Biomarkers for MCADD
The clinical utility of a biomarker is determined by its diagnostic accuracy (sensitivity and specificity), its ease of detection, and its correlation with disease severity. In MCADD, while blood octanoylcarnitine is the cornerstone of diagnosis, urinary markers provide a complementary and sometimes crucial piece of the diagnostic puzzle.
| Biomarker | Matrix | Typical Finding in MCADD | Advantages | Limitations & Considerations |
| Octanoylcarnitine (C8) | Dried Blood Spot / Plasma | Markedly Elevated | High sensitivity and specificity for NBS.[6][7] Well-established cut-off values. | Can be normal in asymptomatic or mildly affected individuals.[5] |
| This compound (C8-DC) | Urine | Elevated | Reflects the activity of the ω-oxidation pathway, providing insight into metabolic decompensation. | Limited data on diagnostic accuracy compared to C8. May be elevated in other dicarboxylic acidurias. |
| Suberylglycine | Urine | Elevated | Considered a sensitive and specific urinary marker for MCADD.[4] | May be less consistently elevated than hexanoylglycine in some cases. |
| Hexanoylglycine | Urine | Markedly Elevated | Often the most prominent acylglycine in the urine of MCADD patients.[2] | |
| Suberic Acid | Urine | Elevated | Part of the characteristic dicarboxylic aciduria of MCADD. | Not specific to MCADD; can be seen in other conditions with fatty acid oxidation defects. |
Expert Insights: The primary role of urinary biomarker analysis, including this compound, is often in the follow-up of equivocal newborn screening results or in the diagnostic workup of individuals who present clinically with symptoms suggestive of an FAO disorder but have non-diagnostic blood acylcarnitine profiles. The presence of a characteristic pattern of urinary metabolites, including dicarboxylic acids, acylglycines, and dicarboxylic acylcarnitines, provides strong evidence for MCADD.[8] It is the complete metabolic picture, rather than a single urinary analyte, that offers the greatest diagnostic power.
Quantitative Comparison: A Call for More Data
While it is well-established that urinary this compound is elevated in MCADD, there is a paucity of studies that provide a direct quantitative comparison of its levels against other key biomarkers in large patient cohorts. The table below presents an illustrative comparison based on available literature; however, it is important to note that these values can vary significantly based on the analytical method, the patient's clinical state (symptomatic vs. asymptomatic), and diet.
| Biomarker | MCADD Patients (Illustrative Range) | Healthy Controls (Illustrative Range) | Fold Increase (Approx.) |
| Blood Octanoylcarnitine (C8) | 3 - 30 µmol/L[7] | < 0.3 µmol/L[7] | >10 - 100 |
| Urinary Hexanoylglycine | Significantly elevated (e.g., >100-fold)[2] | Very low to undetectable[2] | >100 |
| Urinary Suberylglycine | Significantly elevated[3] | Very low to undetectable[3] | >50 |
| Urinary this compound | Elevated | Low to undetectable | >20 |
Note: These values are for illustrative purposes and should not be used as diagnostic cut-offs.
Analytical Methodology: A Protocol for Urinary Acylcarnitine Profiling by LC-MS/MS
The gold standard for the quantification of acylcarnitines, including this compound, in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and the ability to multiplex the analysis of numerous analytes in a single run.
Principle of the Assay
This method involves the extraction of acylcarnitines from a urine matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved using stable isotope-labeled internal standards. For dicarboxylic acylcarnitines like suberyl carnitine, derivatization (e.g., butylation) is often employed to improve chromatographic retention and ionization efficiency.[1]
Experimental Workflow
Caption: A generalized experimental workflow for the analysis of urinary acylcarnitines.
Step-by-Step Protocol
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of a mixed stable isotope-labeled internal standard solution (containing deuterated analogues of relevant acylcarnitines).
2. Derivatization (Butylation):
-
Add 50 µL of 3N butanolic-HCl.
-
Cap the tubes tightly and incubate at 65°C for 20 minutes.
-
Evaporate the samples to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80% Solvent A, 20% Solvent B).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 20% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute the acylcarnitines based on their hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. For the butylated derivative of this compound (C8-DC), the transition would be specific to its mass-to-charge ratio.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Butylated this compound | To be determined empirically | 85 |
| dx-Butylated this compound (IS) | To be determined empirically | Corresponding product ion |
Note: The precursor ion for butylated this compound will depend on the degree of butylation (mono- or di-butylated). The characteristic product ion for acylcarnitines is often at m/z 85, corresponding to the carnitine moiety.
4. Data Analysis and Quantification:
-
Peak areas for each analyte and its internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
The concentration of this compound in the unknown samples is determined from the calibration curve.
-
Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
Conclusion and Future Directions
Urinary this compound is a clinically significant biomarker that provides valuable insights into the pathophysiology of Medium-Chain Acyl-CoA Dehydrogenase Deficiency. Its presence in urine is a direct consequence of the metabolic block in β-oxidation and the subsequent upregulation of the ω-oxidation pathway. While not a primary screening marker like blood octanoylcarnitine, the analysis of this compound, as part of a comprehensive urinary metabolite profile, is a powerful tool for the confirmation of diagnosis, particularly in cases with ambiguous initial findings.
The comparison with other biomarkers highlights that a multi-analyte, multi-matrix approach provides the most robust diagnostic framework for MCADD. The combination of elevated blood octanoylcarnitine with a characteristic urinary profile of dicarboxylic acids, acylglycines (notably hexanoylglycine and suberylglycine), and dicarboxylic acylcarnitines like this compound, leaves little room for diagnostic doubt.
Future research should focus on establishing the diagnostic accuracy of urinary this compound through large-scale, multi-center studies. This will enable the determination of robust clinical cut-off values and a clearer understanding of its role in monitoring disease severity and response to therapy. Furthermore, the development of multiplexed LC-MS/MS assays that can simultaneously quantify a broad range of these key blood and urinary biomarkers will undoubtedly enhance the efficiency and accuracy of MCADD diagnosis and management.
References
-
Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(2), 469-481. [Link]
-
Rinaldo, P., O'Shea, J. J., Coates, P. M., Hale, D. E., Stanley, C. A., & Tanaka, K. (1988). Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England journal of medicine, 319(20), 1308–1313. [Link]
-
Van Hove, J. L., Zhang, W., Kahler, S. G., Roe, C. R., Chen, Y. T., Terada, N., ... & Millington, D. S. (1993). Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency. Pediatric research, 34(2), 159-164. [Link]
-
Gallagher, R. C., Tjoa, S., & Cowan, T. M. (2020). Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. AACC clinical chemistry, 66(1), 232-236. [Link]
-
Jin, S. J., & Hoppel, C. L. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of lipid research, 31(5), 763-771. [Link]
-
Arnold, G. L., Saavedra-Matiz, C. A., & Galvin-Parton, P. A. (2024). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®. University of Washington, Seattle. [Link]
-
Chace, D. H., Hillman, S. L., Van Hove, J. L., & Naylor, E. W. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical chemistry, 43(11), 2106–2113. [Link]
-
Ziari, M., & Al-Dirbashi, O. Y. (2020). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots. Semantic Scholar. [Link]
Sources
- 1. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Sci-Hub. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry / Clinical Chemistry, 1997 [sci-hub.box]
- 8. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (L)-Suberyl Carnitine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of (L)-Suberyl Carnitine, a dicarboxylic acylcarnitine utilized in metabolic research. As a trusted partner in your scientific endeavors, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. This document is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in established safety protocols.
Hazard Assessment and Risk Mitigation
-
L-Carnitine: Generally considered to be an irritant to the skin, eyes, and respiratory system.[1][2][3]
-
Suberic Acid: A dicarboxylic acid that is also classified as a skin, eye, and respiratory irritant.[4][5]
Given these properties, this compound should be handled as a hazardous chemical waste. The primary risks associated with improper disposal include potential irritation to personnel and the unknown, though likely low, environmental impact. Therefore, a conservative approach to disposal is warranted to ensure maximum safety and compliance.
Core Principle: The cornerstone of prudent laboratory practice is to formulate a disposal plan before commencing any experimental work.[6] All waste must be managed in accordance with local, state, and federal regulations.[5]
Personal Protective Equipment (PPE) and Spill Management
Prior to handling this compound for disposal, appropriate PPE must be worn to mitigate the risk of exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation.[7] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles and splashes.[4][8] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated.[4][9] | To prevent inhalation of airborne particles that may cause respiratory irritation.[5] |
In the event of a spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the location of the spill.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the protective equipment listed above.
-
Containment and Cleanup: For solid this compound, carefully sweep up the material to avoid creating dust and place it in a designated hazardous waste container.[9] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: The collected spill material and any contaminated cleaning supplies must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be a self-validating system that prioritizes safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Designated Waste Stream: All materials contaminated with this compound, including unused product, experimental residues, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous chemical waste.[10]
-
Avoid Mixing: Do not comingle this compound waste with other waste streams unless explicitly authorized by your institution's Environmental Health & Safety (EHS) department. It should be kept separate from strong oxidizing agents and bases.[5][10]
-
Collection Container: Collect all solid and liquid waste in a designated, chemically compatible, and leak-proof container. The container must be clearly labeled.
Step 2: Waste Container Labeling
Proper labeling is a critical component of safe waste management. The label on your this compound waste container must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Irritant").
-
The accumulation start date (the date the first piece of waste was added to the container).
Step 3: On-Site Storage
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA), as defined by your institution's waste management plan.
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[10]
Step 4: Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal company.[9] These entities are equipped to handle chemical waste in accordance with all regulatory requirements.
-
Documentation: Retain all records and manifests related to the disposal of the hazardous waste, as required by your institution and local regulations.
Step 5: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that originally held this compound should be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble).[10]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[6][10]
-
Disposal of Rinsed Containers: Once properly decontaminated, the container can be disposed of as non-hazardous waste, in accordance with your institution's policies.[10]
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Caption: Spill Response Protocol.
References
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
CPAchem Ltd. (2024). Suberic acid Safety data sheet. Retrieved from [Link]
-
Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Loba Chemie Pvt. Ltd. (2025). Suberic Acid Safety Data Sheet. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2026). MSDS of trans-cyclohexane-1,3-dicarboxylic acid. Retrieved from [Link]
-
Valsynthese SA. (2023). Suberic acid Safety Data Sheet. Retrieved from [Link]
-
Miller, M. J., et al. (2021). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 23(2), 249–258. Retrieved from [Link]
-
St. Louis Children's Hospital Clinical Laboratories. (n.d.). Acylcarnitine, Urine. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isotope.com [isotope.com]
- 4. nextsds.com [nextsds.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
